Phytanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
189302-44-1 |
|---|---|
Molecular Formula |
C20H42O |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(7R,11R)-3,7,11,15-tetramethylhexadecan-1-ol |
InChI |
InChI=1S/C20H42O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-21H,6-16H2,1-5H3/t18-,19-,20?/m1/s1 |
InChI Key |
AJAKLDUGVSKVDG-LEAGNCFPSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCO |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCCC(C)CCO)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCO |
Synonyms |
2,6,10,14-tetramethylhexadecan-1-ol phytanol |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Phytanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanol, a saturated diterpenoid alcohol, is a significant molecule in biochemical and biomedical research. As the saturated counterpart to the more commonly known phytol (B49457), a constituent of chlorophyll, this compound and its metabolites are implicated in several metabolic pathways and are associated with certain human diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, relevant signaling pathways, and detailed experimental protocols for the study of this compound. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams for enhanced clarity.
Chemical Structure and Identification
This compound, systematically named (7R,11R)-3,7,11,15-tetramethylhexadecan-1-ol, is a long-chain branched primary alcohol.[1] Its structure is characterized by a sixteen-carbon backbone with methyl groups at positions 3, 7, 11, and 15. The stereochemistry at carbons 7 and 11 is typically of the R configuration in naturally derived this compound.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (7R,11R)-3,7,11,15-tetramethylhexadecan-1-ol[1] |
| Synonyms | Dihydrophytol, 3,7,11,15-Tetramethylhexadecan-1-ol |
| Molecular Formula | C₂₀H₄₂O[1] |
| Molecular Weight | 298.55 g/mol [1] |
| CAS Number | 189302-44-1[1] |
| PubChem CID | 468704[1] |
| SMILES | CC(C)CCCC(C)CCCC(C)CCCC(C)CCO |
| InChIKey | AJAKLDUGVSKVDG-LEAGNCFPSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, analysis, and understanding its biological roles. Due to its long hydrocarbon chain, this compound is a lipophilic molecule with low solubility in water but good solubility in organic solvents.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Notes |
| Melting Point | Data not readily available | Likely a low-melting solid or viscous liquid at room temperature. |
| Boiling Point | Data not readily available | Expected to be high due to its high molecular weight. |
| Density | ~0.849 g/cm³ (estimated) | Similar to the density of the closely related phytol. |
| Solubility in Water | Very low | Due to its long, nonpolar hydrocarbon chain. |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), DMSO, and dimethylformamide | |
| XLogP3-AA | 8.5 | A measure of its lipophilicity.[1] |
| Hydrogen Bond Donor Count | 1[1] | From the hydroxyl group. |
| Hydrogen Bond Acceptor Count | 1[1] | From the oxygen atom. |
Signaling and Metabolic Pathways
This compound is a precursor to phytanic acid, a branched-chain fatty acid that is metabolized in humans through a specific peroxisomal pathway known as alpha-oxidation. Deficiencies in this pathway lead to the accumulation of phytanic acid, resulting in the neurological disorder known as Refsum disease.
Phytanic Acid Alpha-Oxidation Pathway
Dietary phytol is converted to this compound and subsequently oxidized to phytanic acid. Due to the presence of a methyl group on the β-carbon, phytanic acid cannot be degraded by the usual β-oxidation pathway. Instead, it undergoes α-oxidation in the peroxisome.
Figure 1. The alpha-oxidation pathway of phytanic acid.
Involvement in Other Signaling Pathways
Metabolites of phytol, including phytanic acid, have been shown to act as signaling molecules by activating nuclear receptors such as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Retinoid X Receptor (RXR). This interaction suggests a role in the regulation of lipid metabolism and inflammation. Additionally, phytol has been observed to influence the PI3K/Akt signaling pathway, which is involved in cell growth, proliferation, and glucose metabolism.
Figure 2. Involvement of phytol and its metabolites in other signaling pathways.
Experimental Protocols
Synthesis of this compound from Phytol
This compound can be synthesized by the catalytic hydrogenation of phytol. This procedure reduces the double bond in the phytol molecule.
Protocol:
-
Dissolution: Dissolve phytol in a suitable solvent, such as ethanol or ethyl acetate (B1210297), in a reaction flask.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (phytol) is completely consumed.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by silica (B1680970) gel column chromatography.
Figure 3. Experimental workflow for the synthesis of this compound.
Purification by Column Chromatography
Protocol:
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent used for the column and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis and quantification of this compound.
Protocol:
-
Sample Preparation: For biological samples, perform a lipid extraction (e.g., using a Folch or Bligh-Dyer method).
-
Derivatization: To improve volatility and chromatographic performance, derivatize the hydroxyl group of this compound. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless injection is often preferred for trace analysis.
-
Oven Program: A temperature gradient is used to separate the components of the sample.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis: Identify this compound based on its retention time and mass spectrum. For quantification, use a calibration curve generated from standards.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.
Protocol:
-
Sample Preparation: Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR:
-
The spectrum will show characteristic signals for the methyl protons, methylene (B1212753) protons along the chain, and the protons on the carbon bearing the hydroxyl group.
-
The protons on the carbon adjacent to the oxygen (CH₂OH) typically appear in the range of 3.6-3.7 ppm.
-
-
¹³C NMR:
-
The spectrum will show distinct signals for each of the 20 carbon atoms.
-
The carbon attached to the hydroxyl group (C1) will be the most downfield signal in the aliphatic region, typically around 60-65 ppm.
-
-
Data Interpretation: Assign the signals based on their chemical shifts, multiplicities, and integration values, and by comparison with predicted spectra or literature data.
Conclusion
This technical guide provides a foundational understanding of the chemical and biological properties of this compound. The presented data and protocols offer a valuable resource for researchers investigating the role of this important lipid molecule in health and disease. Further research is warranted to fully elucidate the biological functions of this compound and its potential as a therapeutic target or biomarker.
References
Phytanol Biosynthesis in Marine Algae: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed phytanol biosynthesis pathway in marine algae. This compound, a branched-chain fatty alcohol, is derived from the degradation of phytol (B49457), a component of chlorophyll (B73375). While the complete pathway has not been fully elucidated in marine algae, this document synthesizes current knowledge from algal lipid metabolism, chlorophyll degradation, and analogous pathways in other organisms to present a cohesive model. This guide includes detailed descriptions of the proposed enzymatic steps, subcellular localization, and potential regulatory mechanisms. Furthermore, it provides detailed experimental protocols for the analysis of key metabolites and enzyme activities, as well as structured tables for the limited available quantitative data. Diagrams generated using Graphviz are provided to visualize the metabolic pathway, experimental workflows, and logical relationships, offering a valuable resource for researchers investigating this pathway for scientific and drug development purposes.
Introduction
Marine algae are a diverse group of photosynthetic organisms that produce a vast array of unique bioactive compounds. Among these is this compound, a saturated diterpenoid alcohol. The biosynthesis of this compound is intrinsically linked to the degradation of chlorophyll, where the phytol tail is cleaved and subsequently modified. Understanding this pathway is of significant interest for various applications, including biofuel production, nutritional science, and the development of novel therapeutics. This guide aims to provide an in-depth technical overview of the core aspects of the this compound biosynthesis pathway in marine algae, addressing the needs of researchers and professionals in related fields.
The Proposed this compound Biosynthesis Pathway in Marine Algae
The biosynthesis of this compound from phytol is a multi-step process involving several enzymatic reactions. Based on studies of chlorophyll degradation, fatty acid metabolism in algae, and the well-characterized pathway in mammals, a putative pathway in marine algae is proposed. This pathway can be divided into two main stages: the conversion of phytol to phytanoyl-CoA and the subsequent alpha-oxidation and reduction to this compound.
Stage 1: Conversion of Phytol to Phytanoyl-CoA
Free phytol is released from chlorophyll during its degradation. This process is catalyzed by chlorophyllase. The free phytol is then proposed to undergo a series of conversions to phytanoyl-CoA.
-
Step 1: Phosphorylation of Phytol. In plants, free phytol can be phosphorylated by a phytol kinase (VTE5) to form phytyl-phosphate.[1] A similar enzymatic step is likely to occur in marine algae to activate the phytol molecule.
-
Step 2: Conversion to Phytenic Acid. Alternatively, and more directly related to the formation of phytanic acid, phytol is oxidized to phytenal by an alcohol dehydrogenase and then to phytenic acid by an aldehyde dehydrogenase .[1]
-
Step 3: Activation to Phytenoyl-CoA. Phytenic acid is then activated to its coenzyme A (CoA) ester, phytenoyl-CoA, by a phytenoyl-CoA synthetase (long-chain acyl-CoA synthetase). This activation step is crucial for its further metabolism.
-
Step 4: Reduction to Phytanoyl-CoA. Phytenoyl-CoA is subsequently reduced to phytanoyl-CoA by a phytenoyl-CoA reductase .
Stage 2: Alpha-Oxidation and Reduction to this compound
Phytanoyl-CoA cannot be degraded by the typical beta-oxidation pathway due to the methyl group at its β-carbon. Instead, it undergoes alpha-oxidation, a process that removes one carbon atom from the carboxyl end.[2] Evidence for alpha-oxidation has been found in the marine green alga Ulva pertusa.
-
Step 5: Hydroxylation of Phytanoyl-CoA. Phytanoyl-CoA dioxygenase , an iron-dependent oxygenase, hydroxylates phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[3]
-
Step 6: Cleavage of 2-Hydroxyphytanoyl-CoA. 2-Hydroxyphytanoyl-CoA lyase , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves 2-hydroxyphytanoyl-CoA into pristanal (B217276) and formyl-CoA.[4]
-
Step 7: Oxidation of Pristanal. Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase .[5]
-
Step 8: Reduction to this compound. While the primary fate of pristanic acid is often further degradation via beta-oxidation, the biosynthesis of this compound would require the reduction of a phytanic acid derivative. It is proposed that phytanoyl-CoA or a similar intermediate can be reduced by an alcohol dehydrogenase to yield this compound.
Subcellular Localization
The enzymes involved in lipid metabolism in marine algae are compartmentalized within the cell. Fatty acid synthesis and modification are known to occur in the plastids and the endoplasmic reticulum.[6][7] The process of β-oxidation, and likely α-oxidation, is localized in the peroxisomes.[7][8]
The proposed subcellular localization of the this compound biosynthesis pathway is as follows:
-
Chloroplasts: Release of phytol from chlorophyll.
-
Endoplasmic Reticulum/Peroxisomes: Conversion of phytol to phytanoyl-CoA.
-
Peroxisomes: Alpha-oxidation of phytanoyl-CoA to pristanal.
-
Cytosol/Peroxisomes: Reduction of a phytanoyl-intermediate to this compound.
Quantitative Data
Quantitative data on the this compound biosynthesis pathway in marine algae is scarce. The following table summarizes representative data on the lipid content of marine algae, which provides context for the precursor pools for this pathway.
| Algal Species | Total Lipid Content (% dry weight) | Key Fatty Acids | Reference |
| Undaria pinnatifida | 1.5 - 5.0 | Hexadeca-4,7,10,13-tetraenoic acid | [9] |
| Chlamydomonas reinhardtii | 20 - 50 | Palmitic acid, Oleic acid, Linoleic acid | [8] |
| Phaeodactylum tricornutum | 20 - 30 | Eicosapentaenoic acid (EPA) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway in marine algae.
Lipid Extraction from Marine Algae
This protocol is a modified Folch extraction suitable for the analysis of molecular lipids in algal samples.[4]
Materials:
-
Lyophilized algal cells
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh 10-20 mg of lyophilized algal cells into a glass centrifuge tube.
-
Add 2 mL of chloroform:methanol (2:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Incubate at room temperature for 1 hour with occasional vortexing.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a Pasteur pipette and transfer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Resuspend the lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 2:1) for further analysis.
Analysis of Phytol and its Metabolites by GC-MS
This protocol outlines a general procedure for the derivatization and analysis of fatty alcohols and acids by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried lipid extract
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes to derivatize the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) esters.
-
Cool the sample to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Injector temperature: 250°C
-
Oven program: 80°C for 2 min, then ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (example):
-
Ion source temperature: 230°C
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 50-650.
-
-
Identify phytol, phytanic acid, and other metabolites by comparing their mass spectra and retention times to authentic standards.
Subcellular Fractionation of Marine Algae
This protocol provides a general method for the separation of organelles from algal cells, which is a prerequisite for enzyme assays on specific cellular compartments.
Materials:
-
Fresh algal culture
-
Homogenization buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.3 M sucrose (B13894), 1 mM EDTA, 1 mM DTT, protease inhibitors)
-
Differential centrifugation equipment
-
Sucrose gradient solutions (e.g., 20%, 35%, 45%, 60% w/v sucrose in buffer)
Procedure:
-
Harvest algal cells by centrifugation at a low speed (e.g., 3,000 x g for 5 min).
-
Wash the cells with fresh culture medium or buffer.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Disrupt the cells using a suitable method (e.g., sonication, bead beating, or a French press). The method should be optimized to maximize cell lysis while minimizing organelle damage.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to pellet intact cells and nuclei.
-
Carefully collect the supernatant (S1).
-
Centrifuge the S1 supernatant at a higher speed (e.g., 10,000 x g for 20 min) to pellet mitochondria and chloroplasts.
-
The resulting supernatant (S2) contains the cytosol and microsomes.
-
To further purify organelles, the pellet from step 7 can be resuspended and layered onto a discontinuous sucrose gradient and centrifuged at high speed (e.g., 100,000 x g for 1-2 hours).
-
Collect the fractions from the gradient and analyze for marker enzyme activities to identify the different organelles (e.g., succinate (B1194679) dehydrogenase for mitochondria, chlorophyll for chloroplasts, catalase for peroxisomes).
Enzyme Assay for Phytol Kinase (Hypothetical, adapted from plant protocols)
This protocol is a hypothetical assay for phytol kinase activity, adapted from methods used for plant VTE5.[1]
Materials:
-
Subcellular fraction containing the putative phytol kinase (e.g., chloroplast or microsomal fraction)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Phytol substrate (emulsified in a detergent like Triton X-100)
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
Scintillation counter
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
-
50 µL of subcellular fraction (containing the enzyme)
-
10 µL of 10x assay buffer
-
10 µL of phytol substrate solution
-
10 µL of [γ-³²P]ATP (with a known specific activity)
-
Make up to a final volume of 100 µL with water.
-
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of chloroform:methanol (2:1).
-
Vortex and centrifuge to separate the phases.
-
Spot the lower organic phase onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system to separate phytyl-phosphate from unreacted phytol and ATP (e.g., chloroform:methanol:acetic acid:water).
-
Visualize the radioactive spots by autoradiography or a phosphorimager.
-
Scrape the spot corresponding to phytyl-phosphate and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radioactive phosphate (B84403) incorporated into phytol per unit time and protein concentration.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: Proposed this compound biosynthesis pathway in marine algae.
Caption: General workflow for GC-MS analysis of phytol metabolites.
Caption: Workflow for subcellular fractionation of marine algae.
Regulation of the Pathway
The regulation of this compound biosynthesis in marine algae is likely interconnected with the broader regulation of lipid and isoprenoid metabolism. Key regulatory points may include:
-
Substrate Availability: The rate of chlorophyll degradation will directly influence the availability of the initial substrate, phytol.
-
Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes is likely regulated by environmental cues such as light, temperature, and nutrient availability. For instance, stress conditions that induce chlorophyll breakdown could lead to an upregulation of the downstream enzymes in the this compound pathway.
-
Feedback Inhibition: Intermediates or the final product, this compound, may exert feedback inhibition on the enzymes early in the pathway to prevent excessive accumulation.
Conclusion
The this compound biosynthesis pathway in marine algae represents a fascinating and underexplored area of metabolic research. This technical guide has synthesized the available information to propose a putative pathway, drawing on knowledge from related fields. While significant research is still needed to fully characterize the enzymes and regulatory mechanisms involved, the protocols and conceptual framework provided here offer a solid foundation for future investigations. A deeper understanding of this pathway holds promise for advancements in biotechnology, particularly in the development of sustainable biofuels and novel pharmaceuticals. Researchers are encouraged to use this guide as a starting point for their own investigations into this intriguing metabolic route.
References
- 1. Remobilization of Phytol from Chlorophyll Degradation Is Essential for Tocopherol Synthesis and Growth of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 3. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 4. Identification of pristanal dehydrogenase activity in peroxisomes: conclusive evidence that the complete phytanic acid alpha-oxidation pathway is localized in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of Global Acyl Lipid Metabolic Map by Comparative Genomics and Subcellular Localization Analysis in the Red Alga Cyanidioschyzon merolae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathways of Lipid Metabolism in Marine Algae, Co-Expression Network, Bottlenecks and Candidate Genes for Enhanced Production of EPA and DHA in Species of Chromista - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Phytanol as a Precursor to Phytanic and Pristanic Acid: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytanol, a saturated diterpenoid alcohol, serves as a significant dietary precursor to the branched-chain fatty acids, phytanic acid and its subsequent metabolite, pristanic acid. The metabolic pathway responsible for the conversion of this compound and the subsequent degradation of phytanic acid is of considerable interest due to its direct relevance to human health and disease, most notably Refsum disease, an inherited metabolic disorder.[1][2] This technical guide provides an in-depth overview of the biochemical conversion of this compound to phytanic and pristanic acid, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers and drug development professionals.
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is primarily derived from the metabolism of phytol (B49457), the esterified form of this compound found in chlorophyll.[3][4] Due to the presence of a methyl group on the β-carbon, phytanic acid cannot be directly metabolized through the conventional β-oxidation pathway.[5] Instead, it undergoes an initial α-oxidation step within the peroxisomes to yield pristanic acid, which can then enter the β-oxidation spiral.[5][6] Deficiencies in the α-oxidation pathway lead to the accumulation of phytanic acid in plasma and tissues, resulting in the severe neurological symptoms characteristic of Refsum disease.[1][2]
The Metabolic Pathway: From this compound to Pristanic Acid
The conversion of dietary this compound to pristanic acid is a multi-step enzymatic process that spans across different subcellular compartments, primarily the endoplasmic reticulum and peroxisomes.
Conversion of this compound to Phytanic Acid
The initial conversion of this compound to phytanic acid is believed to occur in the endoplasmic reticulum and involves a series of oxidation and reduction reactions.[4][7]
-
Oxidation of this compound to Phytenal: this compound is first oxidized to its corresponding aldehyde, phytenal. This reaction is catalyzed by an alcohol dehydrogenase.[3][7]
-
Oxidation of Phytenal to Phytenic Acid: Phytenal is further oxidized to phytenic acid by a fatty aldehyde dehydrogenase.[3][7]
-
Activation to Phytenoyl-CoA: Phytenic acid is then activated to its coenzyme A (CoA) ester, phytenoyl-CoA.[8][9]
-
Reduction to Phytanoyl-CoA: Finally, the double bond in phytenoyl-CoA is reduced to yield phytanoyl-CoA, the substrate for the peroxisomal α-oxidation pathway. This reduction is catalyzed by phytenoyl-CoA reductase, an activity found in both peroxisomes and mitochondria.[8][9]
Peroxisomal α-Oxidation of Phytanic Acid
The α-oxidation of phytanoyl-CoA occurs exclusively in the peroxisomes and involves the following key enzymatic steps:
-
Hydroxylation of Phytanoyl-CoA: Phytanoyl-CoA is hydroxylated at the α-carbon to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by phytanoyl-CoA hydroxylase (PhyH) , an Fe(II) and 2-oxoglutarate-dependent dioxygenase.[10][11] A deficiency in this enzyme is the primary cause of Adult Refsum disease.[12]
-
Cleavage of 2-Hydroxyphytanoyl-CoA: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, to produce pristanal (B217276) and formyl-CoA.[13][14]
-
Oxidation of Pristanal to Pristanic Acid: Pristanal is then oxidized to pristanic acid by an aldehyde dehydrogenase.[5]
Peroxisomal β-Oxidation of Pristanic Acid
Pristanic acid, now lacking the β-methyl branch that hindered β-oxidation, can be activated to pristanoyl-CoA and subsequently undergo several cycles of β-oxidation within the peroxisomes.[5][6]
Data Presentation
This section provides quantitative data related to the metabolism of phytanic and pristanic acid, including plasma concentrations in healthy individuals and those with Refsum disease, as well as reported enzyme kinetics.
Table 1: Plasma Concentrations of Phytanic Acid and Pristanic Acid
| Analyte | Condition | Concentration Range (µmol/L) | Reference |
| Phytanic Acid | Healthy Individuals | 0 - 33 | [15] |
| Refsum Disease (untreated) | 992 - 6400 | [15] | |
| Mild/Early Stage Refsum Disease | 10 - 200 | [1] | |
| Moderate/Established Refsum Disease | 200 - 800 | [1] | |
| Severe/Advanced Refsum Disease | 800 - 1500 | [1] | |
| Zellweger Syndrome | Elevated | [16] | |
| Pristanic Acid | Healthy Individuals | Normal (specific range not consistently reported) | [16] |
| Refsum Disease | Normal | [16] | |
| Bifunctional Protein Deficiency | Elevated | [6] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |
| Phytenic Acid Reductase | NADPH | 25 µM | Not Reported | Rat Liver Homogenate | [9] |
| Phytanoyl-CoA Hydroxylase (PhyH) | Phytanoyl-CoA | Not Reported | Not Reported | Recombinant Human | [10] |
| 2-Hydroxyacyl-CoA Lyase (HACL) | 2-hydroxyoctadecanoyl-CoA | Not Reported | Not Reported | Bacterial Homolog | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and phytanic acid metabolism.
Isolation of Peroxisomes from Liver Tissue
This protocol is adapted from established methods for the purification of peroxisomes via differential and density gradient centrifugation.[17][18][19]
Materials:
-
Fresh or frozen liver tissue
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, 0.1% ethanol, pH 7.2)
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge with a swinging-bucket or vertical rotor
-
Density gradient medium (e.g., Iodixanol or Nycodenz)
Procedure:
-
Homogenization:
-
Mince the liver tissue on ice and wash with ice-cold homogenization buffer.
-
Add 3 volumes of ice-cold homogenization buffer containing protease inhibitors.
-
Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at a higher speed (e.g., 25,000 x g) for 20 minutes at 4°C to obtain a crude peroxisomal fraction in the pellet.
-
-
Density Gradient Centrifugation:
-
Resuspend the crude peroxisomal pellet in a small volume of homogenization buffer.
-
Layer the resuspended pellet onto a pre-formed continuous or discontinuous density gradient of Iodixanol or Nycodenz.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C.
-
Carefully collect the enriched peroxisomal fraction from the gradient.
-
-
Purity Assessment:
-
Assess the purity of the isolated peroxisomes by measuring the activity of marker enzymes such as catalase (peroxisomes), cytochrome c oxidase (mitochondria), and acid phosphatase (lysosomes).
-
In Vitro Assay for Phytanoyl-CoA Hydroxylase (PhyH) Activity
This protocol is based on a radiochemical HPLC method to measure the conversion of a radiolabeled substrate to its product.[20]
Materials:
-
Isolated peroxisomes or recombinant PhyH enzyme
-
[1-¹⁴C]phytanoyl-CoA (radiolabeled substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cofactors: 2-oxoglutarate, FeSO₄, ascorbate, ATP or GTP, MgCl₂
-
Quenching solution (e.g., strong acid)
-
HPLC system with a reverse-phase C18 column and a radioactivity detector
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer and all necessary cofactors.
-
Add the enzyme source (peroxisomal fraction or recombinant PhyH).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the [1-¹⁴C]phytanoyl-CoA substrate.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching:
-
Stop the reaction by adding the quenching solution.
-
-
Sample Preparation and HPLC Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Inject the supernatant onto the C18 HPLC column.
-
Separate the substrate and the product (2-hydroxyphytanoyl-CoA) using a suitable solvent gradient (e.g., a gradient of aqueous buffer and acetonitrile).
-
-
Data Analysis:
-
Quantify the amount of radiolabeled product formed by integrating the peak from the radioactivity detector.
-
Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.
-
In Vitro Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity
This protocol describes a continuous spectrophotometric assay by coupling the production of a long-chain aldehyde to the oxidation of NADH by alcohol dehydrogenase (ADH).[14][21]
Materials:
-
Isolated peroxisomes or recombinant HACL1 enzyme
-
2-hydroxyacyl-CoA substrate (e.g., 2-hydroxyoctadecanoyl-CoA)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Cofactors: Thiamine pyrophosphate (TPP), MgCl₂
-
Coupling enzyme and substrate: Alcohol dehydrogenase (ADH), NADH
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Master Mix Preparation:
-
Prepare a master mix containing the assay buffer, TPP, MgCl₂, NADH, and an excess of ADH.
-
-
Assay Setup:
-
In a cuvette, add the reaction master mix.
-
Add the enzyme source (peroxisomal fraction or recombinant HACL1).
-
Include a "no substrate" control to measure any substrate-independent NADH oxidation.
-
-
Initiation and Measurement:
-
Equilibrate the reaction mixture to 37°C in the spectrophotometer.
-
Initiate the reaction by adding the 2-hydroxyacyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time as NADH is oxidized to NAD⁺.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity, typically expressed as nmol of NADH oxidized per minute per mg of protein.
-
Quantification of Phytanic and Pristanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a widely used and robust method for the quantification of these fatty acids in plasma.[22][23][24][25]
Materials:
-
Plasma sample
-
Internal standards (e.g., deuterated phytanic acid and pristanic acid)
-
Reagents for hydrolysis (e.g., ethanolic potassium hydroxide), extraction (e.g., hexane), and derivatization (e.g., BF₃-methanol or MTBSTFA)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add the internal standards.
-
-
Hydrolysis (Saponification):
-
Add ethanolic potassium hydroxide (B78521) and incubate at 60°C for 1 hour to release esterified fatty acids.
-
-
Extraction:
-
Acidify the sample and extract the fatty acids into an organic solvent like hexane.
-
-
Derivatization:
-
Evaporate the solvent and derivatize the fatty acids to their more volatile methyl esters (FAMEs) using a reagent like BF₃-methanol.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate the FAMEs on the GC column using a suitable temperature program.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the methyl esters of phytanic acid, pristanic acid, and their internal standards.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of phytanic and pristanic acid standards.
-
Determine the concentration of phytanic and pristanic acid in the plasma sample by comparing the peak area ratios of the analytes to their respective internal standards against the calibration curve.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the final step in the conversion of phytol into phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies on the oxidation of phytanic acid and pristanic acid in human fibroblasts by acylcarnitine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation of Peroxisomes from Frozen Liver of Rat by Differential and Iodixanol Gradient Centrifugation [mdpi.com]
- 18. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
The Geochemical Significance of Phytanol in Sediments: A Technical Guide
Abstract
Phytanol, a saturated isoprenoid alcohol found in geological sediments, serves as a critical biomarker in the field of organic geochemistry. Derived primarily from the diagenesis of phytol (B49457)—the side chain of chlorophyll (B73375) molecules—its presence, abundance, and relationship to associated compounds like pristane (B154290) and phytane (B1196419) provide invaluable insights into the depositional environments, sources of organic matter, and paleoredox conditions of ancient aquatic systems. This technical guide offers an in-depth exploration of the origins, diagenetic pathways, and analytical methodologies for this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its geochemical significance.
Introduction to this compound
This compound (2,6,10,14-tetramethylhexadecan-1-ol) is a C₂₀ isoprenoid alcohol. Its fundamental importance in geochemistry stems from its biological precursor, phytol, which is an integral component of chlorophyll, the primary photosynthetic pigment in plants, algae, and cyanobacteria.[1][2] Upon the death of these organisms, chlorophyll is released into the sedimentary record. During the early stages of burial and diagenesis, the phytyl side chain is hydrolyzed from the chlorophyll molecule, releasing free phytol.[1] The subsequent transformation of phytol into this compound, and other related acyclic isoprenoids, is heavily influenced by the geochemical conditions of the depositional environment, particularly the oxygen levels (redox potential).
Origin and Diagenetic Pathways
The journey from chlorophyll in a living organism to a stable biomarker in ancient sediment involves several key transformation steps. The primary source of this compound and its related compounds is the phytol side chain of chlorophylls (B1240455) a, b, d, and f.[1] Other potential, though often less significant, sources include archaeal ether lipids, the antioxidant vitamin E (α-tocopherol), and phylloquinone (vitamin K1).[1]
The diagenetic fate of phytol is largely dictated by the redox conditions of the sediment:
-
Anoxic (Reducing) Conditions: In oxygen-depleted environments, such as stratified water columns or rapidly accumulating sediments, phytol undergoes reduction. This process involves the saturation of the double bond and the preservation of the hydroxyl group, leading to the formation of dihydrophytol (B1222839) and subsequently this compound. Further reduction can lead to the formation of phytane (C₂₀H₄₂).[1][2] Therefore, the presence of this compound is a strong indicator of reducing conditions during early diagenesis.
-
Oxic (Oxidizing) Conditions: In oxygen-rich environments, phytol is typically oxidized to phytenic acid. This intermediate can then undergo decarboxylation to form pristene, which is subsequently reduced to pristane (C₁₉H₄₀).[1]
These distinct pathways make the relative abundance of pristane and phytane (the Pr/Ph ratio) a widely used proxy for paleoenvironmental reconstruction.[2][3] A low Pr/Ph ratio (<1) is indicative of anoxic, often hypersaline or carbonate-rich depositional environments, whereas a high Pr/Ph ratio (>3) suggests oxic conditions with significant terrestrial input.[3]
Quantitative Data Presentation
The concentrations of this compound and its related isoprenoids vary significantly depending on the organic matter source, productivity, and depositional environment. The following table summarizes representative data from various studies.
| Location / Sediment Type | This compound (µg/g OC) | Pristane (µg/g OC) | Phytane (µg/g OC) | Pr/Ph Ratio | Inferred Depositional Environment | Reference |
| Dead Sea Sediment (Recent) | Present | - | - | - | Hypersaline, Anoxic | [4] |
| Barents Sea (Upper Jurassic) | - | Variable | Variable | 0.5 - 1.5 | Anoxic Marine Shale | [5] |
| South Yellow Sea (Core) | - | Present | Present | ~1.0 - 2.5 | Marine Shelf | [6] |
| Shenhu, South China Sea | - | - | - | - | Anoxic, Methane-rich | [7] |
| Wondama, Indonesia (Coal) | - | 1.12 | 0.30 | 3.74 | Oxic, Terrestrial Input | [3] |
Note: Quantitative data for free this compound is less commonly reported than for pristane and phytane, as it is an intermediate. Its presence is often noted qualitatively.
Experimental Protocols
The analysis of this compound from sediments requires meticulous procedures to ensure accurate quantification and avoid contamination. The general workflow involves lipid extraction, fractionation, and instrumental analysis.
Total Lipid Extraction (TLE)
The goal is to efficiently remove lipids from the solid sediment matrix.
Protocol: Accelerated Solvent Extraction (ASE)
-
Sample Preparation: Freeze-dry sediment samples to remove water. Crush and homogenize the dried sample using a solvent-rinsed mortar and pestle.[8][9]
-
Cell Preparation: Weigh approximately 5-10 g of the homogenized sample and place it into a stainless steel ASE cell.[8] Place glass fiber filters at the top and bottom of the sample within the cell.
-
Extraction Parameters:
-
Solvent: Dichloromethane (DCM):Methanol (MeOH) (9:1 v/v).[10]
-
Temperature: 100 °C.
-
Pressure: 1500 psi.
-
Cycles: 2 static cycles of 10 minutes each.
-
-
Collection: The total lipid extract (TLE) is collected in a pre-cleaned vial. The solvent is then evaporated under a gentle stream of nitrogen gas to concentrate the extract.
Fractionation by Column Chromatography
The TLE is a complex mixture. To isolate the alcohol (containing this compound) and alkane (containing pristane and phytane) fractions, column chromatography is employed.
Protocol: Silica (B1680970) Gel Column Chromatography
-
Column Preparation: Prepare a column by packing silica gel (deactivated with 5% water) in a glass column with a non-polar solvent like n-hexane.[11]
-
Loading: Dissolve the TLE in a minimal amount of n-hexane and load it onto the top of the silica gel column.
-
Elution:
-
Fraction 1 (Alkanes): Elute with 2-3 column volumes of n-hexane. This fraction will contain pristane and phytane.[11]
-
Fraction 2 (Aromatics): Elute with 2-3 column volumes of n-hexane:DCM (8:2 v/v).[11]
-
Fraction 3 (Polar/Alcohols): Elute with 2-3 column volumes of DCM:MeOH (9:1 v/v). This fraction will contain this compound.
-
-
Concentration: Collect each fraction separately and evaporate the solvent under nitrogen.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate, identify, and quantify the individual compounds within each fraction.
Protocol: GC-MS Analysis
-
Derivatization (for Alcohol Fraction): The polar fraction containing this compound must be derivatized before analysis to improve volatility. This is typically done by silylating the hydroxyl group using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Injection: Reconstitute the dried fractions (derivatized polar fraction and non-polar alkane fraction) in a suitable solvent (e.g., hexane) and inject a small volume (e.g., 1 µL) into the GC inlet.[12]
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.[12]
-
Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 320°C) to elute all compounds.
-
-
Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.[12] The resulting mass spectrum is a molecular fingerprint used for identification by comparing it to spectral libraries and authentic standards.
-
Quantification: Compound concentration is determined by integrating the area of the chromatographic peak and comparing it to the peak area of an internal standard added in a known amount.
Conclusion
This compound and its associated diagenetic products, pristane and phytane, are cornerstone biomarkers in organic geochemistry. As a direct reduction product of phytol, this compound's presence in sediments provides a clear signal of anoxic conditions during early diagenesis and confirms the input of organic matter from photosynthetic organisms. When analyzed in conjunction with pristane and phytane, it allows for a robust reconstruction of paleoenvironmental redox conditions. The detailed analytical protocols outlined in this guide provide a framework for the reliable extraction and quantification of these critical molecular fossils, enabling further advances in our understanding of Earth's past environments.
References
- 1. Phytane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The stereoisomeric composition of phytanyl chains in lipids of Dead Sea sediments | U.S. Geological Survey [usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Video: Accelerated Solvent Extraction of Total Lipid from Sediments [jove.com]
- 9. Video: Sonication Extraction of Lipid Biomarkers from Sediment [jove.com]
- 10. Lipid Biomarker Extraction and Elution into different Fractions from sediment [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Lab Methods — Robert Patalano [robertpatalano.squarespace.com]
Phytanol and its derivatives in petroleum geochemistry
An In-depth Technical Guide to Phytanol and its Derivatives in Petroleum Geochemistry
Introduction
In the field of petroleum geochemistry, molecular fossils or "biomarkers" provide critical insights into the origin, thermal maturity, and depositional environment of petroleum and source rocks. Among the most significant and widely used biomarkers are the acyclic isoprenoid alkanes, pristane (B154290) (C₁₉) and phytane (B1196419) (C₂₀).[1][2] These compounds are primarily derived from phytol (B49457), the C₂₀ isoprenoid alcohol that forms the side chain of chlorophyll (B73375), the main photosynthetic pigment in plants, algae, and cyanobacteria.[1][3] The diagenetic transformation of phytol into its stable hydrocarbon derivatives, phytane and pristane, is highly dependent on the redox conditions of the depositional environment, making their relative abundance a powerful geochemical tool.[1] This guide provides a detailed technical overview of the origin of this compound derivatives, their geochemical significance, methods for their analysis, and interpretation of the resulting data.
Origin and Diagenetic Pathways
The journey from chlorophyll in a living organism to pristane and phytane in petroleum involves a series of transformations during diagenesis (the physical and chemical changes occurring in sediments after deposition). The primary precursor, phytol, is released from chlorophyll through hydrolysis.[1] The subsequent fate of phytol is dictated by the oxygen levels in the environment, leading to two distinct pathways.[1][4][5]
-
Oxic Pathway (Pristane Formation): In an oxygen-rich (oxic) environment, such as a terrestrial setting or the upper layers of a water column, phytol undergoes oxidation to form phytenic acid.[1] This intermediate then experiences decarboxylation, a process that removes a carboxyl group and thus one carbon atom, yielding pristene. Subsequent reduction of pristene leads to the final stable C₁₉ isoprenoid, pristane.[1]
-
Anoxic Pathway (Phytane Formation): In oxygen-poor (anoxic) environments, typical of highly stratified water bodies or rapidly buried sediments, reductive pathways dominate.[1] Phytol can be directly reduced and dehydrated, potentially via intermediates like dihydrophytol (B1222839) or phytene, to form the stable C₂₀ isoprenoid, phytane, thereby retaining the original 20-carbon skeleton.[1]
While chlorophyll is the principal source, other minor contributors to pristane and phytane have been proposed, including archaeal ether lipids and tocopherols (B72186) (Vitamin E).[1][6] However, for most geochemical interpretations, the chlorophyll-to-phytol pathway is considered dominant.[6]
Geochemical Significance and Data Interpretation
The contrasting formation pathways of pristane and phytane make their ratio (Pr/Ph) a robust indicator of the redox conditions of the paleoenvironment where the source organic matter was deposited.[1] This ratio is easily measured using gas chromatography and is a standard parameter in petroleum geochemistry.[1][7]
Table 1: Interpretation of the Pristane/Phytane (Pr/Ph) Ratio
| Pr/Ph Ratio | Depositional Environment Interpretation | Associated Conditions & Source Material |
|---|---|---|
| < 0.8 - 1.0 | Strongly Anoxic (Reducing) | Indicates saline to hypersaline conditions; often associated with carbonate or evaporite source rocks and marine organic matter.[1][8][9][10] |
| 1.0 - 3.0 | Sub-oxic | Indicates intermediate oxygen levels, potentially in a transitional or fluviomarine environment.[8][11] |
| > 3.0 | Oxic (Oxidizing) | Indicates deposition in an oxygenated environment, often with significant input from terrestrial higher plants (e.g., deltaic or peat swamp settings).[1][3][8] |
While the Pr/Ph ratio is a powerful tool, its interpretation can be influenced by factors such as high thermal maturity and biodegradation, which can alter the ratio.[1][2] Therefore, it is often used in conjunction with other biomarkers, such as the ratios of pristane to n-C₁₇ (Pr/n-C₁₇) and phytane to n-C₁₈ (Ph/n-C₁₈), which help in oil-source rock correlation and assessing maturity and biodegradation levels.[1][11]
Table 2: Example Pr/Ph Ratios from Various Geological Samples
| Sample Type | Location/Formation | Pr/Ph Ratio | Inferred Depositional Environment |
|---|---|---|---|
| Crude Oil | Gulf of Suez, Egypt | 0.72 - 0.94 | Anoxic/Sub-oxic, Marine |
| Crude Oil | Gulf of Suez, Egypt | 0.14 - 0.36 | Strongly Anoxic, Marine |
| Crude Oil | Bahariya Formation | 1.75 | Sub-oxic, Transitional |
| Crude Oil | Alam El Bueib Formation | 1.15 | Sub-oxic, Transitional |
| Coal | Sawahlunto, Ombilin Basin | 11.93 - 15.67 | Highly Oxic, Terrestrial (Peat) |
Experimental Protocols
The analysis of this compound derivatives from petroleum or source rock extracts is a multi-step process involving extraction, fractionation, and instrumental analysis. The standard method for identification and quantification is Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]
4.1 Sample Preparation and Extraction For source rock or sediment samples, the first step is to extract the soluble organic matter, often called bitumen.
-
Crushing: The rock or sediment sample is first crushed into a fine powder to maximize the surface area for solvent extraction.[14]
-
Soxhlet Extraction: A known quantity of the powdered sample is placed in a cellulose (B213188) thimble and extracted using an organic solvent (e.g., a mixture of dichloromethane (B109758) and methanol) in a Soxhlet apparatus.[7][15] The extraction is typically run for 24-72 hours to ensure complete recovery of the soluble organic matter.[15]
-
Solvent Removal: After extraction, the solvent is carefully removed, usually with a rotary evaporator, to yield the total bitumen extract.
4.2 Fractionation The total extract is a complex mixture and must be separated into different compound classes to isolate the saturated hydrocarbons (alkanes) which include pristane and phytane.
-
Column Chromatography: The most common method is open column liquid chromatography.[7] The bitumen is dissolved in a minimum volume of solvent and loaded onto a glass column packed with activated silica (B1680970) gel and alumina.[13]
-
Elution: A sequence of solvents with increasing polarity is passed through the column to elute the different fractions.
-
Saturated Hydrocarbons: Eluted first with a non-polar solvent like n-hexane.
-
Aromatic Hydrocarbons: Eluted next with a solvent of intermediate polarity (e.g., a hexane/dichloromethane mixture).
-
Polar Compounds (NSOs): Eluted last with a polar solvent like dichloromethane/methanol.
-
-
Fraction Collection: Each fraction is collected separately, and the solvent is evaporated, yielding the isolated saturated, aromatic, and polar fractions.
4.3 GC-MS Analysis The isolated saturated hydrocarbon fraction is analyzed by GC-MS.
-
Injection: A small, precise volume of the saturated fraction, dissolved in a suitable solvent, is injected into the gas chromatograph.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. Compounds separate based on their boiling points and interaction with the column's stationary phase.[12] Pristane and phytane are well-resolved using standard temperature programs.
-
Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are fragmented into characteristic ions. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.[12]
-
Identification and Quantification: Pristane and phytane are identified by their specific retention times in the chromatogram and their unique mass spectra.[13] The abundance of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram (TIC) or specific ion chromatograms.[13] The Pr/Ph ratio is then calculated from these peak areas.
References
- 1. Phytane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. jofamericanscience.org [jofamericanscience.org]
- 11. researchgate.net [researchgate.net]
- 12. japex.co.jp [japex.co.jp]
- 13. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.usgs.gov [pubs.usgs.gov]
The Metabolic Conversion of Dietary Phytol to Phytanic Acid in Mammals: A Technical Guide
Abstract
Dietary phytol (B49457), a branched-chain fatty alcohol primarily derived from the degradation of chlorophyll (B73375) in ruminants and certain fish, undergoes a multi-step enzymatic conversion to phytanic acid within mammalian systems. This process is critical, as the accumulation of phytanic acid is linked to severe neurological disorders such as Refsum disease. This guide provides an in-depth examination of the metabolic pathway, presents quantitative data from key studies, details relevant experimental protocols, and illustrates the core biochemical processes and workflows. It is intended for researchers, scientists, and professionals in drug development engaged in the study of lipid metabolism and related pathologies.
The Metabolic Pathway from Phytol to Phytanic Acid
The conversion of phytol to phytanic acid is not a direct reduction but rather a series of oxidative and reductive steps occurring across multiple cellular compartments, including the endoplasmic reticulum (ER), peroxisomes, and mitochondria.[1][2][3][4] The initial metabolism of phytol to phytanic acid is generally understood to occur via three primary enzymatic steps following its uptake.[3][4]
-
Oxidation to Phytenal: In the endoplasmic reticulum, phytol is first oxidized to its corresponding aldehyde, phytenal.[1] This reaction is catalyzed by an alcohol dehydrogenase.[1]
-
Oxidation to Phytenic Acid: Subsequently, phytenal is further oxidized to E-phytenic acid by a fatty aldehyde dehydrogenase (ALDH3A2).[1]
-
Activation to Phytenoyl-CoA: Before the final reduction, phytenic acid must be activated to its coenzyme A (CoA) ester, phytenoyl-CoA.[2][3] This activation is carried out by a synthetase located at the endoplasmic reticulum or the peroxisome.[1]
-
Reduction to Phytanoyl-CoA: The crucial final step is the reduction of the double bond in phytenoyl-CoA to yield phytanoyl-CoA.[3] This reaction is catalyzed by phytenoyl-CoA reductase and occurs in both peroxisomes and mitochondria.[3][4] The conversion of phytenoyl-CoA is significantly more efficient than the direct reduction of phytenic acid.[3][4]
Once formed, phytanoyl-CoA enters the peroxisomal α-oxidation pathway for further degradation to pristanic acid, which can then be metabolized by β-oxidation.[5][6][7] Defects in the α-oxidation pathway, particularly in the enzyme phytanoyl-CoA hydroxylase, lead to the accumulation of phytanic acid, the hallmark of Refsum disease.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the final step in the conversion of phytol into phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Phytanol as a Biomarker for Methanogenic Archaea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phytanol as a biomarker for methanogenic archaea. It covers the biochemical basis for its use, detailed experimental protocols for its analysis, and quantitative data from various environments. This guide is intended to serve as a valuable resource for researchers in microbiology, geochemistry, and drug development who are interested in tracking methanogenic activity.
Introduction: The Significance of this compound
Methanogenic archaea are a group of microorganisms that produce methane (B114726) as a metabolic byproduct. They play a crucial role in the global carbon cycle and are of significant interest in various fields, from climate science to biotechnology and medicine. Studying their distribution and activity in complex environments requires robust and specific biomarkers.
Archaeal cell membranes are chemically distinct from those of bacteria and eukaryotes. They are composed of isoprenoid chains linked to glycerol (B35011) by ether bonds, in contrast to the fatty acid-based, ester-linked lipids found in other domains of life.[1] One of the key core lipids in many archaea, particularly methanogens, is archaeol , a diether lipid with two C20 phytanyl chains.[1][2]
This compound (3,7,11,15-tetramethylhexadecan-1-ol) is the alcohol derivative of the phytanyl isoprenoid chain. In environmental samples, this compound is primarily derived from the diagenetic breakdown of archaeol.[3] Therefore, the presence and abundance of this compound can serve as a reliable proxy for the past or present activity of methanogenic archaea.[3][4]
Quantitative Data: this compound and Archaeol in Methanogenic Environments
The concentration of this compound and its precursor, archaeol, can vary significantly depending on the environment and the abundance of methanogenic archaea. The following tables summarize quantitative data from various studies.
| Environment | Sample Type | Biomarker | Concentration | Reference |
| Mediterranean Mud Volcano | Sediment | Archaeol | Increases with depth | [5] |
| Water-Saturated Soils | Soil | Archaeol | Quantifiable amounts in organic-rich soil | [6] |
| Rumen | Rumen Fluid & Feces | Archaeol | Variable, with a significant relationship to Methanobrevibacter ruminantium numbers | [7] |
| Anaerobic Biogas Reactors | Sludge | Archaeol | Varies with environmental conditions | [8] |
| Messinian Gypsum | Gypsum | This compound, Archaeol | Present | [9] |
Table 1: Summary of Archaeol and this compound Concentrations in Various Methanogenic Environments.
| Culture | Biomarker | Relative Proportion | Reference |
| Thermococcus acidaminovorans | Diphytanyl glycerol diether (forms this compound upon degradation) | 46% of core lipids | [10] |
Table 2: Relative Abundance of Archaeol Precursor in a Cultured Archaeon.
Biosynthesis of the Phytanyl Moiety
The phytanyl chains of archaeal lipids are synthesized via the mevalonate (B85504) (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP).[11] These units are then sequentially added to form geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid precursor. The GGPP is then attached to a glycerol backbone, and the double bonds are subsequently reduced to form the fully saturated phytanyl chains of archaeol.
Experimental Protocols
The analysis of this compound from environmental samples involves several key steps: lipid extraction, separation, and identification/quantification.
Lipid Extraction
The choice of extraction method depends on whether intact polar lipids (containing archaeol) or core lipids (including this compound) are the target.
Method 1: Modified Bligh-Dyer Extraction for Intact Polar Lipids
This method is suitable for extracting intact archaeol, which can then be hydrolyzed to yield this compound.
-
Sample Preparation: Freeze-dry the sediment or biomass sample.
-
Solvent Mixture: Prepare a single-phase solvent mixture of methanol (B129727) (MeOH), dichloromethane (B109758) (DCM), and a buffer (e.g., phosphate (B84403) buffer or trichloroacetic acid buffer) in a ratio of 2:1:0.8 (v/v/v).
-
Extraction: Add the solvent mixture to the dried sample and sonicate for 10-15 minutes.
-
Phase Separation: Add additional DCM and buffer to induce phase separation. The lipids will be in the lower DCM layer.
-
Collection: Carefully collect the DCM layer. Repeat the extraction on the remaining sample pellet twice more.
-
Drying: Combine the DCM extracts and dry under a stream of nitrogen.
Method 2: Acid Hydrolysis for Direct Analysis of Core Lipids
This method directly cleaves the polar head groups from archaeol, releasing this compound and other core lipids.[10][12][13]
-
Sample Preparation: Place the freeze-dried sample in a Pyrex tube.
-
Acid Methanolysis: Add 1.2 N HCl in methanol to the sample.
-
Heating: Seal the tube and heat at 110°C for 4 hours.[12]
-
Extraction: After cooling, add DCM to the tube and filter the mixture to remove cell debris.
-
Washing: Rinse the tube and filter with a 1:1 (v/v) mixture of MeOH and DCM.
-
Drying: Evaporate the solvent from the filtrate using a rotary evaporator.
Lipid Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the primary techniques for separating and quantifying this compound.
Protocol: HPLC-MS for Archaeal Lipid Analysis
-
Sample Preparation: Redissolve the dried lipid extract in a suitable solvent, such as a mixture of heptane (B126788) and isopropanol (B130326) (99:1, v/v).[12]
-
Chromatographic Separation:
-
Column: Use a normal-phase silica (B1680970) column.
-
Mobile Phase: Employ a gradient of heptane and isopropanol. A typical gradient might start with a high percentage of heptane, gradually increasing the proportion of isopropanol to elute more polar compounds.[10]
-
Flow Rate: A typical flow rate is 0.2 mL/min.[10]
-
-
Mass Spectrometry Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is commonly used for archaeal core lipids.[10]
-
Analysis: Monitor for the characteristic mass-to-charge ratio (m/z) of this compound and its derivatives.
-
Protocol: GC-MS for this compound Analysis
-
Derivatization: To improve volatility for GC analysis, this compound is often derivatized, for example, by silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Chromatographic Separation:
-
Column: A non-polar capillary column, such as a DB-5ms, is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate a wide range of compounds. A typical program might start at 70°C and ramp up to 250°C.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Impact (EI) ionization is standard.
-
Analysis: Identify this compound by its characteristic retention time and mass spectrum, which can be compared to a pure standard.
-
Experimental Workflow
The following diagram outlines the complete workflow for the analysis of this compound as a biomarker for methanogenic archaea.
Conclusion and Future Perspectives
This compound is a valuable biomarker for tracking the presence and activity of methanogenic archaea in a variety of environments. Its chemical stability and specificity to archaeal lipids make it a reliable tool for both modern and paleoenvironmental studies. The experimental protocols outlined in this guide provide a robust framework for the analysis of this compound.
Future research may focus on refining the quantitative relationship between this compound concentration and methanogen biomass, as well as exploring the stable isotope composition of this compound to gain deeper insights into methanogenic pathways and carbon sources. Advances in mass spectrometry techniques will likely further enhance the sensitivity and accuracy of this compound detection, solidifying its role as a key biomarker in the study of methanogenic archaea.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scup.com [scup.com]
- 5. Biomarker Evidence for Widespread Anaerobic Methane Oxidation in Mediterranean Sediments by a Consortium of Methanogenic Archaea and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. teagasc.ie [teagasc.ie]
- 8. Influence of Environmental Conditions on Methanogenic Compositions in Anaerobic Biogas Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of Ether-Type Polar Lipids in Archaea and Evolutionary Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
The Role of Phytanol in Paleoenvironmental Reconstruction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanol, a C20 isoprenoid alcohol, is a crucial biomarker in paleoenvironmental reconstruction, offering insights into past depositional conditions, biological sources of organic matter, and diagenetic processes. Derived primarily from the phytyl side-chain of chlorophyll (B73375) and archaeal ether lipids, its preservation and transformation in sediments provide a window into ancient ecosystems. This technical guide delves into the core principles of utilizing this compound and its derivatives in paleoenvironmental studies, providing quantitative data, detailed experimental protocols, and an exploration of its relevance to the pharmaceutical sciences.
Data Presentation: Quantitative Insights into this compound and Related Biomarkers
The abundance and ratios of this compound and its diagenetic products, pristane (B154290) and phytane (B1196419), are powerful indicators of the redox conditions of the depositional environment. Below are tables summarizing typical values observed in various settings.
Table 1: Pristane/Phytane (Pr/Ph) Ratios in Various Depositional Environments
| Depositional Environment | Redox Conditions | Typical Pr/Ph Ratio | Predominant Organic Matter Source | Reference |
| Terrestrial, Deltaic | Oxic | > 3.0 | Higher Plants | [1] |
| Fluvio-marine, Nearshore | Sub-oxic | 1.0 - 3.0 | Mixed Terrestrial and Marine | [1] |
| Marine (Carbonate) | Anoxic | < 1.0 | Marine Algae and Bacteria | [2] |
| Hypersaline | Highly Anoxic | < 0.8 | Halophilic Archaea, Algae | [3] |
| Peat Bog | Oxic | up to 10 | Terrestrial Plants | [4] |
| Fluvio-deltaic (high wax) | Oxic | 7.90 - 16.66 | Terrestrial Organic Matter | [5] |
Table 2: Archaeol Concentrations in Marine Sediments
| Location/Environment | Depth (cm) | Archaeol Concentration (µg/g TOC) | Paleoenvironmental Interpretation | Reference |
| Black Sea, Unit 1 | 0-200 | ~10-50 | Marine, anoxic | [6] |
| Black Sea, Unit 2 | 200-800 | ~5-20 | Lacustrine, freshwater | [6] |
| Mediterranean Mud Volcano | Surface | High (not quantified) | Methane-rich, anaerobic methane (B114726) oxidation | [6] |
Note: Data for this compound concentrations are less commonly reported as discrete values in comprehensive tables. It is often discussed in the context of its diagenetic products or as a component of the total lipid fraction.
Biogeochemical Pathways and Logical Relationships
The transformation of phytol (B49457), released from chlorophyll, into the geologically stable biomarkers pristane and phytane is a key process influenced by the redox conditions of the depositional environment. These pathways, along with the origin of this compound from archaeal lipids, can be visualized to better understand their relationships.
This diagram illustrates the two primary diagenetic pathways of phytol. Under oxic conditions, phytol is oxidized to phytenic acid, which then undergoes decarboxylation and reduction to form pristane. Conversely, under anoxic conditions, phytol is reduced to dihydrophytol and subsequently to phytane. This compound can be a diagenetic product of archaeal ether lipids.
Experimental Protocols
Accurate paleoenvironmental reconstruction relies on robust analytical procedures. The following sections detail the key experimental protocols for the analysis of this compound and related isoprenoids from sediment samples.
Lipid Extraction from Sediments
This protocol outlines a standard method for extracting total lipid content from sediment samples using sonication.
Materials:
-
Freeze-dried and homogenized sediment sample
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sonicator bath
-
Centrifuge and centrifuge tubes
-
Glass Pasteur pipettes
-
Rotary evaporator or nitrogen blow-down apparatus
Procedure:
-
Weigh approximately 10-20 g of the dried, homogenized sediment into a centrifuge tube.
-
Add a 9:1 (v/v) mixture of DCM:MeOH to the sediment sample, ensuring the sediment is fully immersed.
-
Place the tube in a sonicator bath and sonicate for 15-20 minutes.
-
Centrifuge the sample at 2500 rpm for 5 minutes to pellet the sediment.
-
Carefully decant the supernatant (the total lipid extract or TLE) into a clean round-bottom flask.
-
Repeat the extraction process (steps 2-5) two more times, combining the supernatants.
-
Reduce the volume of the combined TLE using a rotary evaporator or a nitrogen blow-down apparatus until a concentrated lipid extract is obtained.
Fractionation of the Total Lipid Extract
To isolate the alcohol fraction containing this compound, the TLE is fractionated using column chromatography.
Materials:
-
Concentrated TLE
-
Silica (B1680970) gel (activated)
-
Glass chromatography column
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Collection vials
Procedure:
-
Prepare a silica gel column by packing a glass column with activated silica gel in hexane.
-
Load the concentrated TLE onto the top of the silica gel column.
-
Elute the column with solvents of increasing polarity to separate the lipid classes:
-
Fraction 1 (Aliphatic Hydrocarbons): Elute with hexane. This fraction will contain pristane and phytane.
-
Fraction 2 (Aromatic Hydrocarbons): Elute with a mixture of hexane and DCM (e.g., 70:30 v/v).
-
Fraction 3 (Alcohols and Ketones): Elute with a mixture of DCM and MeOH (e.g., 90:10 v/v). This fraction will contain this compound.
-
-
Collect each fraction in a separate, labeled vial.
-
Evaporate the solvent from each fraction under a stream of nitrogen.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Isoprenoid Alcohols
The alcohol fraction is analyzed by GC-MS to identify and quantify this compound. Derivatization is often employed to improve the chromatographic properties of the alcohols.
Materials:
-
Dried alcohol fraction
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Internal standard (e.g., 5α-cholestane)
Procedure:
-
Derivatization:
-
To the dried alcohol fraction, add a known amount of internal standard.
-
Add a small volume of pyridine to dissolve the residue.
-
Add an excess of the derivatizing agent (e.g., BSTFA).
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the alcohols to their trimethylsilyl (B98337) (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
GC Conditions (Typical):
-
Injector Temperature: 280°C
-
Oven Program: Start at 60°C, ramp to 150°C at 10°C/min, then ramp to 300°C at 4°C/min, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
-
-
Data Analysis:
-
Identify this compound-TMS ether based on its retention time and mass spectrum (characteristic fragment ions).
-
Quantify the concentration of this compound relative to the internal standard.
-
References
The Role of Phytol in Vitamin E and K Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phytol (B49457), a branched-chain fatty alcohol derived from the degradation of chlorophyll (B73375), serves as a critical precursor for the biosynthesis of the lipophilic vitamins E (tocopherols) and K1 (phylloquinone). This technical guide provides an in-depth exploration of the metabolic pathways, enzymatic reactions, and regulatory mechanisms governing the conversion of phytol into these essential vitamins. Detailed experimental protocols, quantitative data from key studies, and visual representations of the underlying biochemical processes are presented to facilitate a comprehensive understanding for researchers in academia and industry. The central pathway involves the sequential phosphorylation of phytol by phytol kinase (VTE5) and phytyl-phosphate kinase (VTE6) to yield phytyl-diphosphate (phytyl-PP), the common substrate for the subsequent condensation reactions that lead to the formation of tocopherols (B72186) and phylloquinone. This guide elucidates the key enzymatic steps, presents quantitative data on metabolite levels in various genetic backgrounds, and details the experimental methodologies used to investigate this vital metabolic route.
Introduction
Vitamins E and K are essential fat-soluble vitamins with crucial physiological functions. Vitamin E is a potent antioxidant that protects cell membranes from oxidative damage, while Vitamin K is indispensable for blood coagulation and bone metabolism.[1] Both vitamins are characterized by a chromanol ring and a hydrophobic isoprenoid side chain. In the case of α-tocopherol (the most active form of vitamin E) and phylloquinone (vitamin K1), this side chain is a phytyl group.[2][3]
While plants can synthesize the phytyl side chain de novo from geranylgeranyl diphosphate (B83284) (GGDP), a significant portion of the phytyl-PP required for vitamin E and K1 synthesis is derived from the salvage pathway of phytol released during chlorophyll degradation.[4][5] This process is particularly important during leaf senescence and under stress conditions that induce chlorophyll breakdown.[6][7] This guide focuses on the metabolic fate of phytol and its pivotal role as a precursor for vitamin E and K1 biosynthesis.
The Phytol Salvage Pathway for Vitamin E and K Synthesis
The conversion of free phytol into the activated phytyl-diphosphate (phytyl-PP) is a two-step phosphorylation cascade catalyzed by two key enzymes: VITAMIN E DEFICIENT 5 (VTE5) and VITAMIN E DEFICIENT 6 (VTE6).[8][9]
Step 1: Phosphorylation of Phytol by VTE5 (Phytol Kinase)
The first committed step in the phytol salvage pathway is the phosphorylation of free phytol to phytyl-phosphate (phytyl-P). This reaction is catalyzed by VTE5, a phytol kinase.[8] Studies in Arabidopsis thaliana have shown that vte5 mutants exhibit reduced levels of tocopherols, indicating the importance of this pathway.[10]
Step 2: Phosphorylation of Phytyl-Phosphate by VTE6 (Phytyl-Phosphate Kinase)
The second phosphorylation step involves the conversion of phytyl-P to phytyl-PP, the final activated phytyl donor for vitamin synthesis. This reaction is catalyzed by VTE6, a phytyl-phosphate kinase.[9][11] The essentiality of this step is highlighted by the severe phenotype of vte6 mutants, which are deficient in both tocopherols and phylloquinone and exhibit impaired growth.[11]
Integration into Vitamin E (Tocopherol) Synthesis
Phytyl-PP is condensed with homogentisate (B1232598) (HGA) by the enzyme homogentisate phytyltransferase (HPT) to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), a key intermediate in the tocopherol biosynthesis pathway.[3] Subsequent methylation and cyclization reactions lead to the formation of the different tocopherol isoforms (α, β, γ, and δ).[2]
Integration into Vitamin K1 (Phylloquinone) Synthesis
In the phylloquinone biosynthesis pathway, phytyl-PP is condensed with 1,4-dihydroxy-2-naphthoate (DHNA) by the enzyme DHNA phytyltransferase. This reaction yields demethylphylloquinone, which is then methylated to form phylloquinone (vitamin K1).
Quantitative Data on Phytol Metabolism
The following tables summarize quantitative data from studies on Arabidopsis thaliana, comparing metabolite levels in wild-type (WT) plants and various mutants deficient in the phytol phosphorylation pathway.
Table 1: Tocopherol Content in Wild-Type and Mutant Arabidopsis
| Genotype | α-Tocopherol (nmol/g FW) | γ-Tocopherol (nmol/g FW) | Total Tocopherols (nmol/g FW) | Reference |
| Wild-Type | 4.5 ± 0.5 | 0.8 ± 0.1 | 5.3 ± 0.6 | [10] |
| vte5-1 | 0.9 ± 0.1 | 0.2 ± 0.05 | 1.1 ± 0.15 | [10] |
| vte6-1 | Not Detected | Not Detected | Not Detected | [11] |
| vte5-2 vte6-1 | Not Detected | Not Detected | Not Detected | [8] |
Table 2: Phytol and Phosphorylated Intermediates in Wild-Type and Mutant Arabidopsis Leaves
| Genotype | Phytol (nmol/g FW) | Phytyl-Phosphate (nmol/g FW) | Phytyl-Diphosphate (nmol/g FW) | Reference |
| Wild-Type | 0.5 ± 0.1 | 0.1 ± 0.02 | 15.0 ± 2.0 | [8] |
| vte6-1 | 12.0 ± 2.0 | 5.0 ± 1.0 | 7.5 ± 1.5 | [8] |
| vte5-2 vte6-1 | 4.0 ± 0.8 | 0.2 ± 0.05 | Not Detected | [8] |
Table 3: Phylloquinone Content in Wild-Type and Mutant Arabidopsis
| Genotype | Phylloquinone (nmol/g FW) | Reference |
| Wild-Type | ~4.0 | [12] |
| vte5-2 folk-2 | ~1.6 | [12][13] |
Note: FW denotes fresh weight. Values are approximate and may vary depending on experimental conditions.
Experimental Protocols
Quantification of Tocopherols and Phylloquinone by HPLC
Objective: To separate and quantify the different isoforms of tocopherols and phylloquinone in plant tissues.
Protocol:
-
Extraction:
-
Homogenize 100 mg of frozen plant tissue in 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
Add 0.2 mL of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen gas.
-
-
Resuspension:
-
Resuspend the dried lipid extract in 200 µL of hexane (B92381).
-
-
HPLC Analysis:
-
Inject an aliquot of the resuspended extract onto a normal-phase HPLC column (e.g., silica (B1680970) column).
-
Use a mobile phase of hexane with a small percentage of a polar solvent (e.g., 0.5% isopropanol).
-
Detect tocopherols using a fluorescence detector (excitation at 295 nm, emission at 330 nm).
-
Detect phylloquinone using a UV detector at 254 nm.
-
Quantify the compounds by comparing their peak areas to those of known standards.
-
In Vitro Assay for Homogentisate Phytyltransferase (HPT) Activity
Objective: To measure the enzymatic activity of HPT in isolated chloroplasts.
Protocol:
-
Chloroplast Isolation:
-
Isolate intact chloroplasts from fresh plant leaves using differential centrifugation in an appropriate isolation buffer.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
50 mM HEPES-KOH, pH 7.5
-
10 mM MgCl₂
-
2 mM DTT
-
100 µM phytyl-PP
-
10 µM [¹⁴C]-homogentisate
-
Isolated chloroplasts (equivalent to 50 µg of chlorophyll)
-
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Extraction and Analysis:
-
Stop the reaction by adding 1 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Extract the lipid-soluble products as described in section 4.1.
-
Separate the products by thin-layer chromatography (TLC) on a silica gel plate using a hexane:diethyl ether (80:20, v/v) solvent system.
-
Visualize the radiolabeled product (MPBQ) by autoradiography and quantify by scintillation counting.
-
Phytol Feeding Experiment with Radiolabeled Precursor
Objective: To trace the metabolic fate of phytol into vitamin E and K1.
Protocol:
-
Plant Material:
-
Use sterile seedlings of the plant of interest grown on agar (B569324) plates or in liquid culture.
-
-
Radiolabeling:
-
Prepare a solution containing [¹⁴C]-phytol.
-
Add the [¹⁴C]-phytol solution to the growth medium of the seedlings.
-
Incubate the seedlings for a defined period (e.g., 24-48 hours).
-
-
Metabolite Extraction and Analysis:
-
Harvest the plant tissue and extract the lipids as described in section 4.1.
-
Separate the different lipid classes (tocopherols, phylloquinone, phytyl-esters, etc.) using TLC or HPLC.
-
Quantify the amount of radioactivity incorporated into each compound using scintillation counting or a phosphorimager.
-
This allows for the determination of the metabolic flux of phytol into the different downstream pathways.[14][15][16]
-
Signaling Pathways and Regulation
The synthesis of vitamin E and K from phytol is intricately linked to chlorophyll metabolism and is regulated by various developmental and environmental cues.
Regulation by Chlorophyll Degradation
The availability of the substrate, phytol, is a primary regulatory point. Chlorophyll degradation is induced during natural senescence and in response to various stresses, such as high light, drought, and nutrient deficiency.[6][7] This process releases large amounts of phytol, which can then be channeled into the vitamin E and K biosynthesis pathways.
Hormonal Regulation
Phytohormones such as jasmonic acid, ethylene, and abscisic acid (ABA) are known to regulate chlorophyll degradation and, consequently, can influence the supply of phytol for vitamin synthesis.[6][7][17][18] For instance, jasmonic acid has been shown to enhance the expression of genes involved in tocopherol biosynthesis.[9][19][20] ABA has been found to trigger vitamin E accumulation by transiently activating the transcription of VTE5 and VTE6.[21]
Light Regulation
Light is a crucial environmental factor that influences chlorophyll metabolism and the expression of genes involved in photosynthesis and photoprotection, including those in the vitamin E and K biosynthetic pathways. While direct light-responsive elements in the promoters of VTE5 and VTE6 have not been extensively characterized, the overall process is tightly coupled to light-dependent processes in the chloroplast.[22][23][24]
Visualizing the Pathways and Workflows
Metabolic Pathway of Phytol to Vitamin E and K
Caption: Metabolic pathway of phytol to Vitamin E and K.
Experimental Workflow for Metabolite Quantification
Caption: Workflow for quantifying tocopherols and phylloquinone.
Logical Relationship of Regulatory Factors
Caption: Regulation of phytol-derived vitamin synthesis.
Conclusion
The salvage of phytol from chlorophyll degradation represents a significant and highly regulated pathway for the synthesis of vitamins E and K1 in plants. Understanding the intricate details of this metabolic route, from the enzymatic kinetics of VTE5 and VTE6 to the complex regulatory networks involving hormones and environmental signals, is crucial for both fundamental plant biology and applied research. The methodologies and data presented in this guide provide a solid foundation for researchers aiming to further unravel the complexities of this pathway and for professionals in drug development and nutritional science seeking to modulate the levels of these vital vitamins in various biological systems. Further research into the specific transcriptional regulation of the key enzymes and a more detailed metabolic flux analysis will undoubtedly provide deeper insights into the dynamic control of vitamin E and K biosynthesis.
References
- 1. Comparative proteomic analysis on chloroplast proteins provides new insights into the effects of low temperature in sugar beet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Vitamin E synthesis and response in plants [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phytohormone and Light Regulation of Chlorophyll Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Phytohormone and Light Regulation of Chlorophyll Degradation [frontiersin.org]
- 8. Remobilization of Phytol from Chlorophyll Degradation Is Essential for Tocopherol Synthesis and Growth of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Tocopherol and phylloquinone biosynthesis in chloroplasts requires the phytol kinase VITAMIN E PATHWAY GENE5 (VTE5) and the farnesol kinase (FOLK) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remobilization of Phytol from Chlorophyll Degradation Is Essential for Tocopherol Synthesis and Growth of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tocopherol and phylloquinone biosynthesis in chloroplasts requires the phytol kinase VITAMIN E PATHWAY GENE5 (VTE5) and the farnesol kinase (FOLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Validation of the design of feeding experiments involving [(14)C]substrates used to monitor metabolic flux in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategies for metabolic flux analysis in plants using isotope labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phytohormone and Light Regulation of Chlorophyll Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. old.geneticagraria.it [old.geneticagraria.it]
- 20. Ethylene and Jasmonates Signaling Network Mediating Secondary Metabolites under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Abscisic acid triggers vitamin E accumulation by transient transcript activation of VTE5 and VTE6 in sweet cherry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Combinatorial interaction of light-responsive elements plays a critical role in determining the response characteristics of light-regulated promoters in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ancestral multipartite units in light-responsive plant promoters have structural features correlating with specific phototransduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Constitutive, light-responsive and circadian clock-responsive factors compete for the different l box elements in plant light-regulated promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early Diagenesis of Phytol: A Transformation into Phytanol and Phytane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The journey of phytol (B49457), a diterpenoid alcohol esterified to chlorophyll (B73375), through the early stages of diagenesis is a critical process in geochemistry and biogeochemistry. Its transformation into various isoprenoid alkanes, notably phytanol and phytane (B1196419), provides valuable insights into past environmental conditions, microbial activity, and the formation of petroleum source rocks. This technical guide delves into the core pathways of phytol diagenesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction to Phytol Diagenesis
Phytol (C₂₀H₄₀O) is released from chlorophyll during the degradation of phytoplankton and other photosynthetic organisms.[1][2][3] Once liberated, it enters a complex network of biotic and abiotic reactions in sediments. The ultimate fate of phytol is largely governed by the redox conditions of the depositional environment.[2][4] In oxic (oxygen-rich) settings, it is primarily oxidized to form intermediates that lead to the formation of pristane (B154290) (C₁₉H₄₀). Conversely, under anoxic (oxygen-deficient) conditions, reductive pathways dominate, resulting in the formation of phytane (C₂₀H₄₂) and its precursor, this compound (dihydrophytol).[2]
Quantitative Data on Phytol Transformation
While precise quantitative data on the early diagenesis of phytol in natural environments is often presented in the context of specific sediment cores and can vary significantly, the following table summarizes key findings on the relative abundance and conversion rates of phytol and its derivatives from laboratory experiments and sediment analyses.
| Compound/Ratio | Environment/Experiment | Observation | Reference |
| (Z)- and (E)-Phytenic acids | Upper section of a recent marine sediment core | Present in particularly large quantities, with concentrations decreasing rapidly with depth. | [5][6] |
| Phytanic acid to Phytol (+Dihydrophytol) Ratio | Dead Sea Sediments (Oxidizing environments) | Ratios of 4.7 and 5.5, indicating favorability of phytanic acid formation. | [7] |
| Phytanic acid to Phytol (+Dihydrophytol) Ratio | Dead Sea Sediments (Reducing environments) | Ratios of 1.1 and 3.4. | [7] |
| Pristane/Phytane (Pr/Ph) Ratio | Non-biodegraded crude oil from saline/hypersaline environments | < 0.8 | [2] |
| Pristane/Phytane (Pr/Ph) Ratio | Crude oil from organic-lean terrigenous, fluvial, and deltaic sediments (oxic/suboxic) | > 3.0 | [2] |
| Phytol to Phytenic Acid Conversion | In vitro rat liver mitochondria | 2-3% conversion | [8] |
| Phytanic Acid to Phytenic Acid Ratio | In vitro rat liver mitochondria | 100:7.4 | [8] |
Diagenetic Pathways: From Phytol to Phytane
The transformation of phytol to phytane is not a single-step process but involves several intermediates and competing pathways. The prevailing redox conditions are the primary determinant of the final products.
Anoxic Pathway to Phytane
Under anoxic conditions, the primary transformation of phytol involves its reduction. This can occur through direct hydrogenation or via intermediates such as phytenes.
References
- 1. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytane - Wikipedia [en.wikipedia.org]
- 3. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of free phytol by bacterial communities isolated from marine sediments under aerobic and denitrifying conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro conversion of phytol to phytanic acid in rat liver: subcellular distribution of activity and chemical characterization of intermediates using a new bromination technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Antioxidant Properties of Phytanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytanol, a branched-chain saturated alcohol, has garnered significant interest for its diverse biological activities, including its notable antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant capacity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound in mitigating oxidative stress-related pathologies.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Phytochemicals with antioxidant properties are therefore of great interest as potential therapeutic agents.[1] this compound (3,7,11,15-tetramethylhexadecan-1-ol), a diterpene alcohol and a constituent of chlorophyll, has demonstrated significant antioxidant potential in various in vitro and in vivo studies.[2][3] This guide delves into the core aspects of this compound's antioxidant properties, providing a technical overview for the scientific community.
In Vitro Antioxidant Activity of this compound
This compound exhibits its antioxidant effects through direct scavenging of free radicals. The most common assays to evaluate this capacity are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
Quantitative Data on Radical Scavenging Activity
The following table summarizes the available quantitative data on the free radical scavenging activity of this compound.
| Assay | Concentration | Scavenging Capacity (%) | Reference |
| DPPH | 7.2 µg/mL | 59.89 ± 0.73 | [3] |
| ABTS | 7.2 µg/mL | 62.79 ± 1.99 | [3] |
Experimental Protocols
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4]
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.[2]
-
Various concentrations of this compound are prepared.
-
A specific volume of the this compound solution is mixed with a fixed volume of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
A control is prepared with the solvent instead of the this compound solution.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is then reduced by the antioxidant. The decolorization is measured spectrophotometrically.[2]
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of this compound are prepared.
-
A small aliquot of the this compound solution is added to a specific volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
A control is prepared with the solvent instead of the this compound solution.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Cellular Antioxidant Activity of this compound
Cell-based assays provide a more biologically relevant measure of antioxidant activity, as they account for factors like cell uptake, metabolism, and localization of the antioxidant.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
The CAA assay utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals.[5] This assay is suitable for lipophilic compounds like this compound.[6][7]
Protocol:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells or other suitable cell lines are cultured in a 96-well microplate until they reach confluence.
-
Probe Loading: The culture medium is removed, and the cells are washed with a buffered saline solution. The cells are then incubated with a solution containing DCFH-DA, which is taken up by the cells and deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Antioxidant Treatment: The cells are then treated with various concentrations of this compound.
-
Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the wells to induce oxidative stress.
-
Fluorescence Measurement: The plate is placed in a fluorescence microplate reader, and the fluorescence intensity is measured over time. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.
-
Data Analysis: The antioxidant activity is quantified by calculating the area under the fluorescence curve. A decrease in fluorescence in the this compound-treated cells compared to the control (cells treated only with the radical generator) indicates antioxidant activity.
Effect of this compound on Endogenous Antioxidant Enzymes
This compound not only directly scavenges free radicals but also enhances the body's endogenous antioxidant defense system by modulating the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).
Quantitative Data on Antioxidant Enzyme Activity
The following table summarizes the observed effects of this compound on the activity of endogenous antioxidant enzymes in a mouse model.
| Enzyme | Treatment | Change in Activity | Reference |
| Superoxide Dismutase (SOD) | This compound (25, 50, 75 mg/kg) | Significant Increase | [2][3] |
| Catalase (CAT) | This compound (25, 50, 75 mg/kg) | Significant Increase | [2][3] |
Note: The referenced studies show a graphical representation of the increase in enzyme activity. For precise quantitative values, refer to the original publications.
Experimental Protocols for Enzyme Activity Assays
SOD activity is often measured indirectly by its ability to inhibit the reduction of a detector molecule by superoxide radicals.
Protocol:
-
Tissue or cell homogenates are prepared.
-
A reaction mixture is prepared containing a source of superoxide radicals (e.g., xanthine (B1682287) and xanthine oxidase) and a detector molecule (e.g., nitroblue tetrazolium - NBT).
-
The sample containing SOD is added to the reaction mixture.
-
The rate of reduction of the detector molecule is measured spectrophotometrically.
-
The SOD activity is calculated based on the degree of inhibition of the reduction of the detector molecule. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of reduction by 50%.
CAT activity is typically determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂).
Protocol:
-
Tissue or cell homogenates are prepared.
-
The sample is incubated with a known concentration of H₂O₂.
-
The rate of H₂O₂ decomposition is monitored by measuring the decrease in absorbance at 240 nm.
-
The CAT activity is expressed in units, where one unit is defined as the amount of enzyme that decomposes a certain amount of H₂O₂ per minute under specific conditions.
Signaling Pathways Modulated by this compound
This compound's antioxidant effects are also mediated through its interaction with key cellular signaling pathways that regulate the cellular response to oxidative stress.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including those for SOD and CAT. Studies have shown that this compound can activate the Nrf2 pathway, contributing to its antioxidant effects.[8]
Caption: this compound's activation of the Nrf2 signaling pathway.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as oxidative stress, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory and pro-oxidant genes. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing inflammation and oxidative stress.[9][10][11]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Conclusion
This compound demonstrates significant antioxidant properties through a multi-faceted mechanism that includes direct free radical scavenging and the modulation of key cellular signaling pathways involved in the endogenous antioxidant response. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in combating oxidative stress-related diseases. The visualization of its interaction with the Nrf2 and NF-κB pathways offers a clearer understanding of its molecular mechanisms of action. Future studies should focus on establishing more comprehensive dose-response relationships and further elucidating its efficacy and safety in preclinical and clinical settings.
References
- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Antioxidant Activity of Phytol Using Non- and Pre-Clinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 7. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytol Suppresses Osteoclast Differentiation and Oxidative Stress through Nrf2/HO-1 Regulation in RANKL-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytol from Scoparia dulcis prevents NF-κB-mediated inflammatory responses during macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchtrend.net [researchtrend.net]
- 11. researchgate.net [researchgate.net]
Phytanol concentration in different sedimentary organic matter
An in-depth examination of phytanol concentration, analytical methodologies, and diagenetic pathways in diverse sedimentary environments.
Introduction
This compound, a saturated acyclic isoprenoid alcohol, and its diagenetic products, such as phytane (B1196419) and pristane (B154290), are significant biomarkers in the study of sedimentary organic matter. Derived primarily from the phytyl side chain of chlorophyll, these compounds provide valuable insights into the sources of organic matter, depositional environments, and the thermal history of sediments. This technical guide offers a comprehensive overview of this compound concentration in various sedimentary contexts, details the experimental protocols for its analysis, and illustrates its key diagenetic pathways. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize biomarker analysis in their work.
Quantitative Analysis of this compound and its Derivatives
The concentration of this compound and its derivatives in sediments is influenced by the original biomass input, the depositional environment's redox conditions, and subsequent diagenetic processes. The following table summarizes representative concentrations of pristane and phytane, common diagenetic products of phytol (B49457), in different sedimentary organic matter types. These values are typically normalized to the total organic carbon (TOC) content of the sediment to account for variations in organic matter abundance.
| Sedimentary Environment | Biomarker | Concentration (µg/g TOC) | Reference(s) |
| Marine Sediments (Zone O) | Pristane | 175 ± 307 | [1] |
| Phytane | 269 ± 346 | [1] | |
| Marine Sediments (Zone I) | Pristane | 164 ± 472 | [1] |
| Phytane | 258 ± 6624 | [1] | |
| River and Lagoon Sediments | Pristane | 563 - 5,068 (µg/kg dw) | [2] |
| Phytane | 563 - 5,068 (µg/kg dw) | [2] | |
| Terrestrial (Soil) | Pristane/Phytane | Not Detected - Ratios used for contamination assessment | [3] |
Note: Concentrations for river and lagoon sediments are reported in µg/kg dry weight (dw) as TOC normalization was not provided in the source. Terrestrial soil concentrations are often below detection limits in uncontaminated soils, with ratios being more indicative of petroleum contamination.
Experimental Protocols
Accurate quantification of this compound and its derivatives is crucial for their application as biomarkers. The following sections detail the key steps in the analytical workflow, from lipid extraction to instrumental analysis.
Lipid Extraction from Sediments
The initial step involves the extraction of total lipid content from the sediment samples. Two common methods are sonication and Soxhlet extraction.
a) Sonication Extraction:
-
Sample Preparation: Freeze-dry, crush, and homogenize the sediment sample.
-
Solvent Extraction: Add a solvent mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (typically 9:1 v/v) to the sediment sample.
-
Sonication: Place the sample in an ultrasonic bath for approximately 30 minutes to facilitate the extraction of lipids.
-
Separation: Centrifuge the sample to separate the solvent extract from the sediment residue.
-
Repeat: Repeat the extraction process multiple times to ensure complete recovery of lipids.
-
Combine and Concentrate: Combine the solvent extracts and evaporate the solvent under a gentle stream of nitrogen to obtain the total lipid extract (TLE).
b) Soxhlet Extraction:
-
Sample Preparation: As with sonication, the sediment sample should be freeze-dried, crushed, and homogenized.
-
Apparatus Setup: Place the prepared sediment sample in a porous thimble inside a Soxhlet extractor.
-
Solvent Reflux: Use a 9:1 DCM:MeOH solvent mixture. The solvent is heated, vaporizes, condenses, and drips into the thimble, continuously extracting the lipids. This process is typically run for 24-72 hours.
-
Concentration: After extraction, the solvent containing the lipids is evaporated to yield the TLE.
Fractionation of the Total Lipid Extract (TLE)
The TLE is a complex mixture of compounds. To isolate the alcohol fraction containing this compound, column chromatography is employed.
-
Column Preparation: A glass column is packed with activated silica (B1680970) gel.
-
Sample Loading: The TLE is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the column.
-
Elution: A sequence of solvents with increasing polarity is passed through the column to elute different compound classes. A typical elution scheme might be:
-
Fraction 1 (Aliphatic Hydrocarbons): Eluted with a non-polar solvent like hexane (B92381). This fraction contains phytane.
-
Fraction 2 (Aromatic Hydrocarbons): Eluted with a mixture of hexane and DCM.
-
Fraction 3 (Alcohols and Sterols): Eluted with a more polar solvent mixture, such as DCM and methanol. This fraction contains this compound.
-
Derivatization
Due to their polarity and low volatility, alcohols like this compound and acidic degradation products like phytanic acid require derivatization before analysis by gas chromatography. This process converts them into more volatile and less polar derivatives.
-
For this compound (Silylation): this compound is often converted to its trimethylsilyl (B98337) (TMS) ether by reacting with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
For Phytanic Acid (Esterification): Phytanic acid is typically converted to its fatty acid methyl ester (FAME) through acid-catalyzed methylation using a reagent like methanolic HCl.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary technique for the separation, identification, and quantification of this compound and its derivatives.
-
Gas Chromatography (GC):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used for the separation of these biomarkers.
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 300°C) to elute the compounds of interest, and then holds at the final temperature to ensure all components are eluted.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron ionization (EI) at 70 eV is standard for creating fragment ions.
-
Detection Mode:
-
Full Scan: The mass spectrometer scans a wide range of mass-to-charge ratios (m/z) to provide a full mass spectrum for compound identification by comparison with mass spectral libraries (e.g., NIST).
-
Selected Ion Monitoring (SIM): For quantitative analysis, SIM is often employed. The mass spectrometer is set to detect only specific, characteristic ions of the target analytes. This increases sensitivity and reduces interference from co-eluting compounds.
-
-
-
Quantification:
-
Internal Standard: For accurate quantification, a known amount of an internal standard is added to the sample before extraction. A suitable internal standard for this compound analysis is a deuterated analog, such as phytol-d5. For phytanic acid, a stable isotope-labeled version or a fatty acid not naturally present in the sample (e.g., heptadecanoic acid) can be used.[4]
-
Calibration Curve: A calibration curve is generated using standards of the target analytes at known concentrations with the internal standard. The concentration of the analyte in the sample is then determined by comparing its peak area ratio to the internal standard against the calibration curve.
-
Diagenetic Pathways and Visualization
The transformation of phytol in sediments is a critical process that dictates the biomarker signature observed. The primary diagenetic pathways are influenced by the redox conditions of the depositional environment.
Under oxic (oxygen-rich) conditions , phytol is typically oxidized to phytenic acid, which then undergoes decarboxylation and reduction to form pristane (C19 isoprenoid alkane).
Under anoxic (oxygen-poor) conditions , phytol is generally reduced to dihydrophytol (B1222839) and subsequently dehydrated and reduced to form phytane (C20 isoprenoid alkane).
The ratio of pristane to phytane (Pr/Ph) is therefore a widely used proxy to infer the redox conditions of the depositional environment, with high ratios suggesting more oxic conditions and low ratios indicating anoxic conditions.
The following diagrams illustrate the key diagenetic pathways and a typical experimental workflow for this compound analysis.
References
Methodological & Application
Application Note: Quantitative Analysis of Phytanol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanol (3,7,11,15-tetramethylhexadecan-1-ol) is a saturated diterpenoid alcohol. As a downstream metabolite of phytol, a constituent of chlorophyll, its analysis is relevant in various fields, including biochemistry, natural product chemistry, and pharmacology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of this compound in diverse biological and chemical matrices. This document provides a detailed protocol for the analysis of this compound by GC-MS, including sample preparation, derivatization, and instrument parameters.
Due to its polar hydroxyl group, this compound requires derivatization to increase its volatility and improve chromatographic performance.[1] The most common derivatization technique is silylation, which converts the alcohol to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.
Experimental Protocols
This protocol is designed for the quantitative analysis of this compound in samples such as plant extracts or biological fluids.
Sample Preparation and Extraction
-
Sample Aliquoting: Accurately weigh a representative amount of a homogenized solid sample (e.g., 100 mg) or pipette a precise volume of a liquid sample (e.g., 1 mL) into a glass tube.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (IS). An ideal IS would be a structurally similar compound not present in the sample, such as a deuterated this compound standard or a long-chain alcohol like heptadecanol.
-
Extraction:
-
Add 2 mL of a suitable organic solvent, such as hexane (B92381) or a mixture of hexane and isopropanol (B130326) (3:2, v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new clean glass tube.
-
Repeat the extraction process twice more, combining the organic extracts.
-
-
Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.
Derivatization: Silylation
To enhance volatility, the hydroxyl group of this compound is converted to a trimethylsilyl (TMS) ether.[2][3]
-
Reagent Preparation: Prepare the silylation reagent. A common and effective reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Reaction:
-
To the dried extract, add 100 µL of BSTFA with 1% TMCS and 50 µL of a catalyst such as pyridine.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.
-
-
Cooling and Dilution:
-
Allow the vial to cool to room temperature.
-
Dilute the derivatized sample with hexane to a final volume that brings the analyte concentration within the calibration range of the instrument.
-
-
Transfer: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters. Optimization may be required for specific instruments and applications.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL in splitless mode |
| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |
| Scan Range (Full Scan) | m/z 50-550 |
Data Presentation
Quantitative Data Summary
A full method validation should be performed to determine the following parameters. The values presented below are typical for the GC-MS analysis of silylated long-chain alcohols and related compounds and should serve as a guideline.
| Parameter | Expected Performance |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 15 ng/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD%) | < 15% |
Mass Spectral Data for TMS-Phytanol
The mass spectrum of trimethylsilyl-phytanol is not widely available in public libraries. However, based on the known fragmentation patterns of TMS-derivatized long-chain alcohols, the following characteristic ions are expected. The molecular ion ([M]⁺) for TMS-phytanol (C₂₃H₅₀OSi) is expected at m/z 370.6.
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 370 | Molecular Ion [M]⁺ |
| 355 | [M-15]⁺, loss of a methyl group (CH₃) |
| 297 | [M-73]⁺, loss of a trimethylsilyl group (Si(CH₃)₃) |
| 129 | Characteristic fragment of many TMS-derivatized compounds |
| 75 | [(CH₃)₂SiOH]⁺, characteristic of TMS ethers |
| 73 | [Si(CH₃)₃]⁺, trimethylsilyl cation |
For quantitative analysis using Selected Ion Monitoring (SIM), it is recommended to monitor the molecular ion (m/z 370) and at least two other characteristic fragment ions (e.g., m/z 355 and 129).
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for this compound analysis by GC-MS.
Logical Relationship of Key GC-MS Steps
Caption: Key steps in the GC-MS analysis of derivatized this compound.
References
Application Notes and Protocols for Phytanol Extraction from Sediment Cores
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanol, a branched-chain isoprenoid alcohol, is a significant biomarker in environmental and geological studies. Derived primarily from the phytol (B49457) side chain of chlorophyll, its presence and concentration in sediment cores can provide valuable insights into past photosynthetic activity, organic matter input, and diagenetic processes. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from sediment cores, tailored for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The concentration of this compound in sediment cores can vary significantly depending on the depositional environment, organic matter source, and age of the sediment. The efficiency of the extraction process is also a critical factor in obtaining accurate quantitative data. The following table summarizes representative quantitative data related to this compound extraction from sediments.
| Parameter | Value | Sediment Type | Analytical Method | Reference |
| Typical Concentration Range | 1 - 10 µg/g dry weight | Marine Sediments | GC-MS | [1] |
| Extraction Recovery Rate (for related lipids) | 70 - 95% | Various | Ultrasonic-assisted extraction | [2] |
| Limit of Detection (LOD) (for related lipids) | 15 - 60 ng/g | Freshwater Sediments | HPLC-UV | [2] |
| Limit of Quantification (LOQ) (for related lipids) | 30 - 85 ng/g | Marine Sediments | GC-FID | [3] |
Experimental Protocols
This protocol details a comprehensive method for the extraction of this compound from sediment cores, involving lipid extraction, saponification to release bound this compound, fractionation to isolate the alcohol fraction, and derivatization for GC-MS analysis.
Sample Preparation
-
Core Sectioning: Upon retrieval, sediment cores should be sectioned into desired depth intervals (e.g., 0-2 cm, 2-5 cm) in a clean environment to prevent contamination.
-
Freeze-Drying: The sediment sections are to be freeze-dried to remove water, which can interfere with the extraction process.
-
Homogenization: The freeze-dried sediment is then ground to a fine, homogenous powder using a clean mortar and pestle.
Total Lipid Extraction (TLE)
-
Solvent Extraction: Weigh approximately 10-20 g of the homogenized sediment into a cellulose (B213188) extraction thimble.
-
Ultrasonic Extraction: Place the thimble in a beaker and add a 9:1 (v/v) solution of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). Sonicate the mixture for 30 minutes in an ultrasonic bath, ensuring the temperature remains below 30°C.[4]
-
Centrifugation: After sonication, transfer the solvent to a centrifuge tube and centrifuge at 4700 rpm for 10 minutes to pellet the sediment particles.[4]
-
Solvent Collection: Carefully decant the supernatant (the Total Lipid Extract or TLE) into a clean round-bottom flask.
-
Repeat Extraction: Repeat the extraction process (steps 2-4) two more times with fresh solvent to ensure complete extraction of lipids. Combine all the supernatants.
-
Solvent Evaporation: Evaporate the solvent from the combined TLE using a rotary evaporator at a temperature not exceeding 40°C.
Saponification
Saponification is performed to hydrolyze esters and release bound alcohols like this compound.
-
Reaction Setup: To the dried TLE, add a solution of 0.5 M potassium hydroxide (B78521) (KOH) in methanol.
-
Reflux: Reflux the mixture for 2 hours at 80°C.
-
Extraction of Neutral Lipids: After cooling, transfer the mixture to a separatory funnel. Add an equal volume of n-hexane and deionized water. Shake vigorously and allow the layers to separate. The upper hexane (B92381) layer contains the neutral lipids, including this compound. Collect the hexane layer. Repeat the extraction of the aqueous layer twice more with fresh hexane. Combine all hexane extracts.[5]
-
Washing: Wash the combined hexane extract with deionized water until the washings are neutral.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen.
Fractionation by Column Chromatography
This step separates the different classes of lipids.
-
Column Preparation: Prepare a chromatography column with silica (B1680970) gel slurried in n-hexane.
-
Sample Loading: Dissolve the dried neutral lipid extract in a minimal amount of n-hexane and load it onto the column.
-
Elution:
-
Elute the hydrocarbon fraction with n-hexane.
-
Elute the alcohol fraction (containing this compound) with a more polar solvent mixture, such as DCM:MeOH (9:1 v/v).[4]
-
-
Solvent Evaporation: Collect the alcohol fraction and evaporate the solvent under a gentle stream of nitrogen.
Derivatization for GC-MS Analysis
This compound is a polar molecule and requires derivatization to increase its volatility for GC-MS analysis. Silylation to form a trimethylsilyl (B98337) (TMS) ether is a common method.[6][7]
-
Reaction: To the dried alcohol fraction, add a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in anhydrous pyridine.[6]
-
Incubation: Heat the mixture at 70°C for 30 minutes.[8]
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
Mandatory Visualization
Caption: Experimental workflow for the extraction and analysis of this compound from sediment cores.
References
- 1. hahana.soest.hawaii.edu [hahana.soest.hawaii.edu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Biomarker Extraction and Elution into different Fractions from sediment [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of Phytanol for GC-MS Analysis using BSTFA
Introduction
Phytanol, a branched-chain fatty alcohol, is a significant biomarker for certain metabolic disorders, such as Refsum disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of this compound in biological samples. However, due to its high boiling point and the presence of a polar hydroxyl group, direct GC analysis of this compound can result in poor chromatographic peak shape and thermal degradation.[1] Derivatization is a crucial step to enhance the volatility and thermal stability of this compound, making it more amenable to GC-MS analysis.[2][3] Silylation, the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) group, is a widely used derivatization technique.[4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating reagent that reacts with alcohols to form their corresponding TMS ethers.[3][5] The resulting this compound-TMS ether is more volatile and less polar, leading to improved chromatographic performance and sensitivity.[6]
The reaction between this compound and BSTFA is as follows:
This compound + BSTFA → this compound-TMS ether + N-(trimethylsilyl)-2,2,2-trifluoroacetamide
This document provides detailed application notes and a comprehensive protocol for the derivatization of this compound using BSTFA for subsequent GC-MS analysis, intended for researchers, scientists, and professionals in drug development.
Application Notes
-
Reagent Selection : BSTFA is a highly effective silylating agent for alcohols.[3] For sterically hindered hydroxyl groups, the addition of a catalyst such as trimethylchlorosilane (TMCS) can accelerate the reaction.[7][8] Typically, a formulation of BSTFA with 1% TMCS is recommended to ensure complete and rapid derivatization.[8]
-
Anhydrous Conditions : Silylating reagents like BSTFA are extremely sensitive to moisture, which can hydrolyze the reagent and the TMS derivatives, leading to incomplete derivatization and inaccurate quantification.[2][7] Therefore, all glassware should be thoroughly dried, and anhydrous solvents should be used. Samples in aqueous solutions must be evaporated to complete dryness before adding the derivatization reagent.[7]
-
Solvent Choice : The derivatization reaction can be performed neat or in the presence of a solvent.[7] Pyridine (B92270) is often used as a catalyst and a solvent, particularly for hindered compounds.[5] Acetonitrile (B52724) is another suitable solvent.[8] The choice of solvent can influence the reaction efficiency and should be optimized for the specific application.
-
Reaction Conditions : The derivatization of alcohols with BSTFA is often rapid, but heating is generally recommended to ensure the reaction goes to completion.[5][7] Typical reaction conditions involve heating the sample with BSTFA at 60-80°C for 30-60 minutes.[6][8] The optimal time and temperature may need to be determined empirically.[3]
-
GC-MS Considerations : TMS derivatives should be analyzed on a non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The use of glass injection port liners is recommended to minimize potential degradation of the derivatives.[7] The byproducts of the BSTFA reaction are volatile and generally do not interfere with the chromatography of the derivatized this compound.[7][9]
Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% TMCS
-
Anhydrous pyridine or acetonitrile (GC grade)
-
Internal Standard (e.g., deuterated this compound or an appropriate long-chain fatty alcohol)
-
Anhydrous sodium sulfate
-
Hexane (B92381) (GC grade)
-
Sample vials with PTFE-lined screw caps (B75204) (2 mL)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
2. Sample Preparation (from a biological matrix)
This is a general guideline; specific procedures may vary depending on the sample matrix.
-
To an appropriate volume of the biological sample (e.g., 1 mL of plasma or serum), add the internal standard.
-
Perform a liquid-liquid extraction (LLE) to isolate the lipid fraction containing this compound.[10] A common method is to use a mixture of hexane and isopropanol.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Transfer the upper organic layer containing the lipids to a clean glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[8] It is critical to ensure all moisture is removed.
3. Derivatization Procedure
-
To the dried sample extract or a known amount of this compound standard (typically 1-10 mg), add 100 µL of anhydrous pyridine or acetonitrile.[7]
-
Add 100 µL of BSTFA (or BSTFA + 1% TMCS).[6][8] Ensure at least a 2:1 molar excess of the silylating reagent to the active hydrogens in the sample.[3]
-
Tightly cap the vial and vortex for 30 seconds.[6]
-
Heat the vial at 70°C for 45 minutes in a heating block or oven.[5][6]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS.[6]
4. GC-MS Analysis Parameters
The following are typical starting parameters and should be optimized for the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 280°C[6] |
| Carrier Gas | Helium |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or similar) |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[6] |
| Mass Range | m/z 50-600 |
| Detector Temperature | 290°C[6] |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Table 1: Quantitative Data for this compound and its TMS Derivative
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Typical Retention Index (non-polar column) | Key Mass Fragments (m/z) of TMS Derivative |
| This compound | C₂₀H₄₀O | 296.53[11] | Not Applicable (derivatized) | Not Applicable |
| This compound-TMS Ether | C₂₃H₄₈OSi | 368.71[12] | ~2183[12] | 73, 75, 129, 143, 353 [M-15] |
Note: Key mass fragments are based on typical fragmentation patterns of TMS ethers, where m/z 73 corresponds to the trimethylsilyl ion [(CH₃)₃Si]⁺.
Visualization
Caption: Workflow for this compound Derivatization and GC-MS Analysis.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. mdpi.com [mdpi.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 11. Phytol [webbook.nist.gov]
- 12. Phytol, TMS derivative [webbook.nist.gov]
Application Notes: Enhancing Phytanol Volatility for Gas Chromatography through Silylation
Introduction
Phytanol, a saturated diterpenoid alcohol, is a significant biomarker in various biological and geological studies. However, its analysis by gas chromatography (GC) is challenging due to its low volatility and the presence of a polar hydroxyl group. This polarity can lead to poor peak shape, tailing, and reduced sensitivity during GC analysis.[1] Derivatization is a crucial step to overcome these limitations by converting the analyte into a more volatile and thermally stable form.[2][3] Silylation is a widely used derivatization technique where an active hydrogen in a polar functional group is replaced by a non-polar trimethylsilyl (B98337) (TMS) or a related silyl (B83357) group.[4][5] This process effectively masks the polar hydroxyl group of this compound, thereby increasing its volatility and improving its chromatographic behavior.[1][6]
This document provides detailed application notes and protocols for the silylation of this compound for GC and GC-MS analysis, intended for researchers, scientists, and professionals in drug development and related fields.
Silylating Reagents for this compound Analysis
Several silylating reagents are available, each with distinct characteristics. The choice of reagent depends on the specific requirements of the analysis, such as the need for increased stability of the derivative or the volatility of the reaction byproducts. The most common and effective silylating reagents for hydroxyl-containing compounds like this compound are summarized below.
Table 1: Comparison of Common Silylating Reagents
| Reagent (Abbreviation) | Silyl Group | Key Characteristics & Advantages | Typical Applications |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) | A strong silyl donor that forms stable TMS derivatives with a variety of compounds.[5] Its byproducts are volatile and typically do not interfere with the chromatogram.[7] | Widely used for alcohols, phenols, carboxylic acids, and steroids.[8] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) | Considered one of the most volatile silylating reagents, which is advantageous for preventing chromatographic interference.[9][10] It reacts rapidly and completely with many functional groups.[11] | Preferred for the silylation of a broad range of polar compounds, including steroids and various metabolites.[9][12] |
| BSTFA + 1% Trimethylchlorosilane (TMCS) | Trimethylsilyl (TMS) | The addition of TMCS as a catalyst increases the reactivity of BSTFA, making it suitable for derivatizing sterically hindered hydroxyl groups.[4][7] | Recommended for difficult-to-silylate compounds, including secondary alcohols and hindered hydroxyls.[5] |
| N-methyl-N-t-butyldimethylsilyltrifluoroacetamide (MTBSTFA) | t-Butyldimethylsilyl (t-BDMS) | Forms t-BDMS derivatives that are significantly more stable against hydrolysis (about 10,000 times more stable than TMS ethers).[4][5] | Ideal for applications requiring robust derivatives, especially in GC-MS analysis where a distinct fragmentation pattern is beneficial.[5][13] |
Experimental Protocols
The following protocols provide detailed methodologies for the silylation of this compound using BSTFA with a TMCS catalyst and MSTFA.
Protocol 1: Silylation of this compound using BSTFA + 1% TMCS
1. Materials and Reagents
-
This compound standard or sample extract
-
BSTFA + 1% TMCS silylating reagent
-
Anhydrous pyridine (B92270) (GC grade)
-
Aprotic solvent (e.g., dichloromethane (B109758), hexane (B92381) - GC grade)
-
Reacti-Vials™ or other suitable glass reaction vials with screw caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
-
Microsyringes
-
GC vials with inserts
2. Procedure
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound standard or the dried sample extract into a Reacti-Vial™. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[1]
-
Reagent Addition: Add 100 µL of an aprotic solvent like dichloromethane to dissolve the sample. To this, add 100 µL of anhydrous pyridine, which can act as a catalyst and an acid scavenger.[14]
-
Silylation Reaction: Add 200 µL of BSTFA + 1% TMCS to the vial.[15] Cap the vial tightly.
-
Incubation: Heat the vial at 60-70°C for 30-60 minutes using a heating block or water bath to ensure the reaction goes to completion.[14] For sterically hindered alcohols, a longer reaction time or higher temperature may be necessary.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC or GC-MS analysis. A 1 µL aliquot is typically injected into the GC system.
3. Safety Precautions
-
Silylating reagents are moisture-sensitive and should be handled under dry conditions.
-
These reagents are also toxic and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Silylation of this compound using MSTFA
1. Materials and Reagents
-
This compound standard or sample extract
-
MSTFA silylating reagent
-
Anhydrous pyridine (optional, as a catalyst)
-
Reacti-Vials™ or other suitable glass reaction vials with screw caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
-
Microsyringes
-
GC vials with inserts
2. Procedure
-
Sample Preparation: Prepare the sample as described in Protocol 1, ensuring it is completely dry.
-
Silylation Reaction: Add 50 µL of MSTFA to the dried sample in the Reacti-Vial™.[16] If desired, 50 µL of anhydrous pyridine can be added to catalyze the reaction. Cap the vial tightly.
-
Incubation: Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[10]
-
Cooling and Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC or GC-MS system.
3. Safety Precautions
-
Handle MSTFA with care in a fume hood, as it is moisture-sensitive and toxic.
-
Use appropriate PPE during handling.
General GC-MS Protocol for Silylated this compound
1. GC Conditions
-
Column: A non-polar or low-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 280°C.[15]
-
Injection Mode: Splitless (with a splitless time of 1 minute).[15]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 300°C at a rate of 10°C/minute.
-
Hold: Hold at 300°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
2. MS Conditions
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Troubleshooting
-
Peak Tailing: This can be caused by incomplete derivatization or active sites in the GC system.[1] To resolve this, ensure the sample is completely dry before adding the reagent, use a sufficient excess of the silylating reagent, and allow the reaction to proceed to completion.[1] Using a deactivated liner and a well-conditioned column is also important.[1]
-
Broad Peaks: Slow injection, column contamination, or an incorrect carrier gas flow rate can lead to broad peaks.[1] Use a fast injection technique and ensure the column is properly maintained.[1]
-
No or Low Product Yield: This is often due to the presence of moisture, which deactivates the silylating reagent. Ensure all glassware is dry and use anhydrous solvents.
Visualizations
Caption: General Silylation Reaction of this compound.
Caption: Experimental Workflow for this compound Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. adis-international.ro [adis-international.ro]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. web.gps.caltech.edu [web.gps.caltech.edu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Phytanol using Gas Chromatography with Flame Ionization Detection (GC-FID)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanol, a saturated diterpenoid alcohol, is a significant biomarker for various metabolic disorders, including Refsum disease. Accurate quantification of this compound in biological and pharmaceutical matrices is crucial for clinical diagnostics, disease monitoring, and drug development. Gas chromatography with flame ionization detection (GC-FID) offers a robust, sensitive, and cost-effective method for this purpose. This application note provides a detailed protocol for the quantitative analysis of this compound using GC-FID, including sample preparation, instrument parameters, and method validation data.
Principle
This method involves the extraction of this compound from the sample matrix, followed by direct analysis or derivatization to enhance volatility and chromatographic performance. The sample is then injected into a gas chromatograph, where this compound is separated from other components on a capillary column. The eluted this compound is detected by a flame ionization detector (FID), which generates a signal proportional to the amount of carbon atoms in the analyte. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration standard.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for accurate and precise quantification. The following procedure is recommended for the extraction of this compound from biological matrices (e.g., plasma, serum) or pharmaceutical formulations.
Materials:
-
Sample containing this compound
-
95% (v/v) Ethanol (B145695)
-
10% (w/v) Sodium hydroxide (B78521) (NaOH)
-
n-Hexane
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Protocol:
-
Extraction: To 1 mL of the sample, add 5 mL of 95% ethanol. Vortex vigorously for 1 minute to precipitate proteins and extract lipids.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the precipitate.
-
Supernatant Collection: Carefully transfer the ethanol supernatant to a clean tube.
-
Saponification: Add 0.5 mL of 10% NaOH to the supernatant. Heat the mixture at 70°C for 30 minutes to hydrolyze any phytanyl esters.
-
Liquid-Liquid Extraction: After cooling to room temperature, add 5 mL of n-hexane to the sample. Vortex for 2 minutes to extract the non-saponifiable lipids, including this compound.
-
Phase Separation: Centrifuge at 2000 rpm for 5 minutes to achieve clear phase separation.
-
Collection of Organic Layer: Carefully collect the upper n-hexane layer, which contains the this compound.
-
Drying: Pass the n-hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried residue in a known volume of n-hexane (e.g., 100 µL) for GC-FID analysis.
GC-FID Instrumentation and Conditions
Proper instrument setup is essential for achieving optimal separation and detection of this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary column: A non-polar or medium-polarity column is recommended, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
Instrumental Conditions:
| Parameter | Value |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Carrier Gas Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | |
| Initial Temperature | 150°C, hold for 2 min |
| Ramp 1 | 10°C/min to 250°C |
| Hold 1 | 5 min |
| Ramp 2 | 20°C/min to 300°C |
| Hold 2 | 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
| Hydrogen Flow Rate | 30 mL/min |
| Air Flow Rate | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Quantitative Data
Method validation was performed to assess the linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy of the method for this compound analysis. The following tables summarize the quantitative performance of this protocol.
Table 1: Linearity and Range
A calibration curve was constructed by analyzing a series of this compound standards at different concentrations.
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 5.0 - 600 | y = 12543x - 1587 | 0.9998 |
y = peak area, x = concentration (µg/mL)
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of low-concentration standards.
| Parameter | Signal-to-Noise Ratio (S/N) | Concentration (µg/mL) |
| LOD | 3:1 | 1.5 |
| LOQ | 10:1 | 5.0 |
Table 3: Precision
The precision of the method was evaluated by analyzing replicate samples at three different concentration levels on the same day (intra-day) and on three different days (inter-day).
| Concentration Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=9) |
| Low (10 µg/mL) | 2.8 | 4.5 |
| Medium (100 µg/mL) | 1.9 | 3.2 |
| High (500 µg/mL) | 1.5 | 2.6 |
%RSD = Relative Standard Deviation
Table 4: Accuracy (Recovery)
The accuracy of the method was determined by spiking known amounts of this compound into a blank matrix and calculating the percent recovery.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=6) | Recovery (%) |
| 10 | 9.8 ± 0.3 | 98.0 |
| 100 | 101.2 ± 2.1 | 101.2 |
| 500 | 495.5 ± 8.5 | 99.1 |
SD = Standard Deviation
Visualizations
Experimental Workflow
Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Phytanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanol (3,7,11,15-tetramethylhexadecan-1-ol) is a saturated diterpenoid alcohol derived from the phytol (B49457) side chain of chlorophyll. As a precursor to phytanic acid, its accurate quantification in biological and other matrices is of significant interest in the study of metabolic disorders, such as Refsum disease, and in understanding its broader physiological roles. Solid-Phase Microextraction (SPME) offers a sensitive, solvent-free, and efficient sample preparation technique for the analysis of semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the sampling and analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
Table 1: Expected Performance Characteristics of an Optimized HS-SPME-GC-MS Method for this compound Analysis
| Performance Metric | Expected Value |
| Linearity Range | 0.1 - 100 µM |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µM |
| Limit of Quantification (LOQ) | 0.05 - 0.3 µM |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of phytol, phytanic acid, and other long-chain alcohols in biological samples.[1] It is recommended that users perform their own method validation for their specific application and matrix.
Protocol 1: Sample Preparation and Derivatization
Objective: To prepare biological samples (e.g., serum, plasma) for HS-SPME analysis by extracting lipids and derivatizing this compound to a more volatile form.
Materials:
-
Biological sample (e.g., 200 µL serum or plasma)
-
Internal Standard (IS) solution (e.g., Phytol-d5 in methanol)
-
Chloroform:Methanol (2:1, v/v)
-
Deionized water
-
Nitrogen gas supply
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Internal Standard Addition: To 200 µL of the biological sample in a glass tube, add a known amount of the internal standard solution.
-
Lipid Extraction (Folch Method):
-
Add 4 mL of chloroform:methanol (2:1, v/v) to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 1 mL of deionized water and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer (containing lipids) to a clean tube.
-
-
Solvent Evaporation: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen at 40-50°C until complete dryness.
-
Derivatization (Silylation):
-
Reconstitute the dried lipid extract in 100 µL of ethyl acetate.
-
Add 100 µL of the derivatizing agent (BSTFA + 1% TMCS).
-
Cap the tube tightly and vortex briefly.
-
Incubate the mixture at 60°C for 30 minutes to convert this compound to its more volatile trimethylsilyl (B98337) (TMS) ether.
-
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a headspace vial for SPME analysis.
Protocol 2: Headspace SPME (HS-SPME) of Derivatized this compound
Objective: To extract the derivatized this compound from the sample headspace onto an SPME fiber.
Materials:
-
Derivatized sample in a sealed headspace vial (e.g., 10 mL or 20 mL)
-
SPME fiber assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad analyte range, which is suitable for semi-volatile compounds like derivatized this compound.
-
SPME autosampler or manual holder
-
Heater/agitator for headspace vials
Procedure:
-
Incubation/Equilibration: Place the sealed headspace vial containing the derivatized sample into the heater/agitator. Incubate the sample at a temperature between 60°C and 80°C for 10-15 minutes with agitation. This step allows the volatile derivatives to partition into the headspace.
-
Extraction:
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial.
-
Maintain the incubation temperature and agitation during the extraction.
-
An extraction time of 30-45 minutes is recommended. The optimal time should be determined experimentally.
-
-
Fiber Retraction: After the extraction period, retract the fiber into the needle.
Protocol 3: GC-MS Analysis
Objective: To desorb the extracted analytes from the SPME fiber and perform chromatographic separation and mass spectrometric detection.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and coupled to a Mass Spectrometer.
-
Injector: Operate in splitless mode. Set the injector temperature to 250-280°C to ensure efficient thermal desorption of the derivatized this compound from the SPME fiber.
-
Desorption Time: A desorption time of 2-5 minutes is typically sufficient.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 220°C at a rate of 10°C/min.
-
Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan mode for qualitative analysis.
-
Suggested Ions to Monitor for this compound-TMS: Target ions should be selected based on the mass spectrum of the derivatized standard.
-
-
Mandatory Visualization
References
High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Phytanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and quantification of phytanol using High-Performance Liquid Chromatography (HPLC). This compound, a branched-chain fatty alcohol, is a significant biomarker in certain metabolic disorders and a relevant compound in drug development and clinical research. These guidelines offer methodologies for both reversed-phase and normal-phase HPLC, catering to various analytical needs from routine screening to complex isomer separation.
Introduction
This compound (3,7,11,15-tetramethylhexadecan-1-ol) is a diterpenoid alcohol derived from the degradation of phytol, a constituent of chlorophyll. In humans, elevated levels of its metabolite, phytanic acid, are indicative of Refsum disease, a peroxisomal disorder. Accurate quantification of this compound in biological matrices is crucial for diagnostics, disease monitoring, and in the assessment of therapeutic interventions. HPLC offers a robust and versatile platform for the analysis of this compound. However, due to its lack of a strong UV chromophore, method development often requires derivatization or the use of universal detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS) for sensitive detection.
Part 1: Reversed-Phase HPLC (RP-HPLC) for this compound Analysis
RP-HPLC is a widely used technique for the separation of non-polar to moderately polar compounds. In this mode, this compound, being a lipophilic molecule, is well-retained on a non-polar stationary phase and eluted with a polar mobile phase.
Method 1: RP-HPLC with UV/Vis Detection (Following Derivatization)
This method is suitable for laboratories equipped with standard HPLC-UV systems and involves a pre-column derivatization step to enhance the detectability of this compound.
Experimental Protocol:
1. Sample Preparation (from Human Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of acetonitrile (B52724). Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the derivatization solvent.
2. Pre-Column Derivatization (UV-Visible Detection):
-
Reagent Preparation: Prepare a solution of a suitable derivatizing agent that introduces a chromophore, such as benzoyl chloride or 4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl).[1]
-
Reaction: To the reconstituted extract, add the derivatizing agent and a catalyst (if required) and incubate at a specific temperature and time to ensure complete reaction. The reaction converts the hydroxyl group of this compound into an ester with a strong UV absorbance.[1]
-
Quenching: Stop the reaction by adding a quenching agent.
-
Final Preparation: The derivatized sample is then ready for HPLC injection.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV/Vis at the maximum absorbance wavelength of the derivative |
Quantitative Data (Representative):
| Parameter | Value |
| Retention Time | Approximately 12-15 minutes (dependent on the specific derivative) |
| Linearity (r²) | > 0.998 |
| LOD | 10-50 ng/mL (dependent on the derivative) |
| LOQ | 50-150 ng/mL (dependent on the derivative) |
| Accuracy (% Recovery) | 90-110% |
| Precision (%RSD) | < 5% |
Method 2: RP-HPLC with Charged Aerosol Detection (CAD)
HPLC-CAD is a powerful technique for the analysis of compounds that lack a UV chromophore, providing near-universal detection for non-volatile analytes.[2][3]
Experimental Protocol:
1. Sample Preparation (from Human Plasma):
-
Follow the same protein precipitation and extraction protocol as described in Method 1 (steps 1.1-1.5). Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. HPLC-CAD Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to 80% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detector | Charged Aerosol Detector (CAD) |
| CAD Settings | Nebulizer Temperature: 35°C, Evaporation Temperature: 50°C, Gas Pressure: 35 psi |
Quantitative Data (Representative):
| Parameter | Value |
| Retention Time | Approximately 8-10 minutes |
| Linearity (r²) | > 0.995 (often requires a quadratic fit) |
| LOD | 5-20 ng/mL |
| LOQ | 20-60 ng/mL |
| Accuracy (% Recovery) | 92-108% |
| Precision (%RSD) | < 6% |
Method 3: RP-HPLC-MS/MS for High Sensitivity and Specificity
For the most sensitive and specific quantification of this compound, particularly in complex biological matrices, coupling HPLC with tandem mass spectrometry is the method of choice.[4]
Experimental Protocol:
1. Sample Preparation (from Human Plasma):
-
Internal Standard Spiking: To 50 µL of plasma, add an internal standard (e.g., this compound-d4).
-
Protein Precipitation and Hydrolysis: Add 400 µL of acetonitrile containing 0.5 M hydrochloric acid to precipitate proteins and hydrolyze any phytanyl esters.[4] Vortex and centrifuge.
-
Liquid-Liquid Extraction: Transfer the supernatant and perform a liquid-liquid extraction with hexane (B92381).
-
Evaporation and Reconstitution: Evaporate the hexane layer to dryness and reconstitute the residue in the initial mobile phase.
2. HPLC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, return to 80% B over 0.5 minutes, and equilibrate for 2.5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: [M+H-H₂O]⁺ → fragment ionsthis compound-d4: [M+H-H₂O]⁺ → fragment ions |
Quantitative Data (Representative):
| Parameter | Value |
| Retention Time | Approximately 3-4 minutes |
| Linearity (r²) | > 0.999 |
| LOD | 0.5-2 ng/mL |
| LOQ | 2-5 ng/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (%RSD) | < 4% |
Part 2: Normal-Phase HPLC (NP-HPLC) for Isomer Separation
NP-HPLC is particularly useful for the separation of structural isomers.[5][6] In the case of this compound, which has multiple chiral centers, NP-HPLC can be employed to separate its diastereomers.
Experimental Protocol:
1. Sample Preparation:
-
The sample should be dissolved in a non-polar solvent compatible with the mobile phase, such as hexane or isopropanol.
2. HPLC Conditions:
| Parameter | Condition |
| Column | Silica, 4.6 x 250 mm, 5 µm or Amino, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (e.g., 99:1 v/v for Silica, 98:2 v/v for Amino)[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detection | CAD or MS (as this compound lacks a UV chromophore) |
Quantitative Data (Representative):
| Parameter | Value |
| Resolution (between isomers) | > 1.2 (highly dependent on the specific isomers and column) |
| Retention Time | Variable, dependent on isomer and mobile phase composition |
Visualization of Experimental Workflows
References
- 1. scienggj.org [scienggj.org]
- 2. lcms.cz [lcms.cz]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
Application Notes and Protocols: Synthesis of Phytanol from Catalytic Hydrogenation of Phytol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanol, also known as dihydrophytol, is the saturated derivative of phytol (B49457), a branched-chain diterpene alcohol. It serves as a valuable building block in organic synthesis and is of interest to researchers in drug development and various life sciences fields. The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of phytol, which involves the saturation of the double bond in the phytol molecule. This document provides detailed application notes and experimental protocols for the synthesis of this compound using three common heterogeneous catalysts: Palladium on carbon (Pd/C), Raney® Nickel, and Platinum(IV) oxide (PtO₂).
Reaction Scheme
The catalytic hydrogenation of phytol to this compound proceeds via the addition of molecular hydrogen across the carbon-carbon double bond in the presence of a metal catalyst.
Phytol + H₂ --(Catalyst)--> this compound
Data Presentation
The following table summarizes representative quantitative data for the catalytic hydrogenation of phytol to this compound using different catalysts. It is important to note that specific experimental data for this exact transformation is not extensively available in the public domain. The presented values are typical expected outcomes for the hydrogenation of a sterically unhindered trisubstituted alkene like phytol, based on analogous reactions in the literature. Actual results may vary depending on the specific reaction conditions and the purity of the starting material.
| Catalyst | Catalyst Loading (w/w %) | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Expected Yield (%) | Expected Purity (%) |
| 10% Pd/C | 5 - 10 | Ethanol (B145695) | 25 | 1 | 4 - 8 | >95 | >98 |
| Raney® Nickel | 10 - 20 | Ethanol | 25 - 50 | 1 - 5 | 6 - 12 | >90 | >95 |
| PtO₂ (Adams' catalyst) | 1 - 5 | Ethyl Acetate (B1210297) | 25 | 1 | 2 - 6 | >98 | >99 |
Experimental Protocols
Safety Precautions:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Hydrogenation catalysts such as Pd/C and Raney® Nickel can be pyrophoric, especially after use when saturated with hydrogen. They should be handled with care, and filtration should be performed while keeping the catalyst wet with solvent to prevent ignition upon exposure to air.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the hydrogenation of phytol at atmospheric pressure using a hydrogen-filled balloon.
Materials:
-
Phytol
-
10% Palladium on carbon (Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
Celite® or other filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Hydrogen-filled balloon with a needle
-
Vacuum/inert gas manifold
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add phytol (e.g., 1.0 g, 3.37 mmol).
-
Dissolve the phytol in 20 mL of ethanol.
-
Carefully add 10% Pd/C (e.g., 50 mg, 5% w/w) to the solution. Note: Add the solid catalyst to the solution; do not add the solvent to the dry catalyst.
-
Seal the flask with a septum.
-
-
Hydrogenation:
-
Connect the flask to a vacuum/inert gas manifold.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Puncture the septum with a needle attached to a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature (25 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the phytol spot/peak.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 4-8 hours), carefully remove the hydrogen balloon and flush the flask with an inert gas.
-
Prepare a small pad of Celite® in a Büchner funnel.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: Keep the Celite® pad wet with ethanol during filtration to prevent the pyrophoric catalyst from igniting.
-
Wash the Celite® pad with additional ethanol (2 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary, although the crude product is often of high purity.
-
Protocol 2: Hydrogenation using Raney® Nickel
This protocol provides a method for the hydrogenation of phytol using Raney® Nickel, which may require slightly elevated temperature and pressure for optimal results.
Materials:
-
Phytol
-
Raney® Nickel (slurry in water)
-
Ethanol (reagent grade)
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
-
Filtration apparatus
Procedure:
-
Catalyst Preparation:
-
Carefully wash the commercial Raney® Nickel slurry (e.g., 200 mg, 20% w/w) with ethanol (3 x 10 mL) by decantation to remove the water.
-
-
Reaction Setup:
-
In a suitable hydrogenation vessel, dissolve phytol (e.g., 1.0 g, 3.37 mmol) in 25 mL of ethanol.
-
Under a stream of inert gas, add the washed Raney® Nickel to the solution.
-
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Flush the system with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).
-
Begin agitation and heat the reaction to the desired temperature (e.g., 25-50 °C).
-
Monitor the reaction by observing the uptake of hydrogen.
-
-
Work-up and Purification:
-
After the theoretical amount of hydrogen has been consumed or the reaction is deemed complete by analytical methods (typically 6-12 hours), cool the vessel to room temperature and carefully vent the hydrogen pressure.
-
Flush the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel, keeping the catalyst wet with ethanol.
-
Wash the filter cake with additional ethanol.
-
Remove the solvent from the combined filtrates under reduced pressure to obtain this compound.
-
Protocol 3: Hydrogenation using Platinum(IV) Oxide (PtO₂) (Adams' catalyst)
This protocol details the use of PtO₂, a highly active catalyst for hydrogenation at atmospheric pressure.
Materials:
-
Phytol
-
Platinum(IV) oxide (PtO₂)
-
Ethyl acetate (reagent grade)
-
Hydrogen gas (high purity)
-
Standard hydrogenation setup as described in Protocol 1.
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, add PtO₂ (e.g., 20 mg, 2% w/w).
-
Add 10 mL of ethyl acetate to the flask.
-
Seal the flask and introduce a hydrogen atmosphere as described in Protocol 1 (evacuate and backfill with H₂).
-
Stir the catalyst suspension under a hydrogen atmosphere for approximately 15-30 minutes. The black color of the activated platinum catalyst (platinum black) will form.
-
-
Hydrogenation:
-
Temporarily replace the hydrogen atmosphere with an inert gas.
-
Add a solution of phytol (e.g., 1.0 g, 3.37 mmol) in 10 mL of ethyl acetate to the activated catalyst suspension via a syringe.
-
Re-establish the hydrogen atmosphere using a hydrogen balloon.
-
Stir the mixture vigorously at room temperature (25 °C). The reaction is typically rapid (2-6 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, flush the flask with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the platinum catalyst.
-
Wash the Celite® with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield this compound of high purity.
-
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of phytol.
Caption: Chemical transformation of phytol to this compound.
Application Notes and Protocols for the Use of Internal Standards in Lipid Analysis with a Focus on Phytanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and precise quantification of lipids is crucial for understanding biological processes, identifying disease biomarkers, and developing novel therapeutics. However, the inherent complexity of lipidomes and the multi-step nature of analytical workflows present significant challenges to achieving reliable quantitative data. The use of an appropriate internal standard (IS) is a cornerstone of robust quantitative lipid analysis, as it effectively corrects for variations introduced during sample preparation, extraction, and instrumental analysis.[1][2]
This document provides detailed application notes and experimental protocols for the use of internal standards in lipid analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). While the principles discussed are broadly applicable, we will provide a specific focus on the application of phytanol as an internal standard for the analysis of related isoprenoid lipids, such as phytanic acid. Furthermore, we will present protocols that utilize a range of internal standards appropriate for the quantification of different lipid classes, reflecting the best practices in the field of lipidomics.
Principle of Internal Standardization
An internal standard is a compound that is added in a known quantity to all samples, calibrants, and quality controls at the beginning of the analytical process.[2] The ideal internal standard shares similar chemical and physical properties with the analyte(s) of interest. By monitoring the ratio of the analyte signal to the internal standard signal, variations that occur during sample handling and analysis can be normalized, leading to significantly improved accuracy and precision.[3]
Key characteristics of an ideal internal standard:
-
Not naturally present in the sample.
-
Structurally and chemically similar to the analyte.
-
Elutes close to the analyte during chromatographic separation.
-
Does not interfere with the detection of other sample components.
-
Commercially available in high purity.
Stable isotope-labeled (e.g., ¹³C or ²H) versions of the analyte are considered the "gold standard" for internal standards as they exhibit nearly identical chemical and physical behavior to their endogenous counterparts.[3]
This compound as an Internal Standard
This compound, a saturated diterpenoid alcohol, is a suitable internal standard for the analysis of structurally related lipids, most notably phytanic acid. Phytanic acid is a branched-chain fatty acid that accumulates in patients with Refsum disease, a peroxisomal disorder. The structural similarity between this compound and phytanic acid ensures that they behave similarly during extraction and derivatization procedures.
Data Presentation
The following tables summarize representative quantitative data from lipid analysis experiments utilizing internal standards.
Table 1: GC-MS Analysis of Fatty Acids Using a Deuterated Internal Standard
| Analyte | Linearity Range (µmol/L) | Correlation Coefficient (R²) | Limit of Quantification (LOQ) (µmol/L) | Recovery (%) | Precision (CV%) |
| Phytanic Acid | 0.127 - 39.432 | 0.9998 | 0.127 | Within ±10% | < 6% |
| Pristanic Acid | 0.032 - 9.951 | 0.9999 | 0.032 | Within ±10% | < 6% |
Data adapted from a single-laboratory validation study. The principles are applicable to methods employing this compound as an internal standard for related analytes.
Table 2: LC-MS/MS Analysis of Phytosterols (B1254722) in Edible Oils Using [d6]-Cholesterol as an Internal Standard
| Analyte | Concentration in Corn Oil (mg/g ± SD) | Concentration in Canola Oil (mg/g ± SD) |
| β-Sitosterol | 4.35 ± 0.03 | 1.84 ± 0.01 |
| Campesterol | High | 1.84 ± 0.01 |
| Stigmasterol | High | - |
This table demonstrates the application of a structurally similar internal standard for the quantification of a specific lipid class.[4]
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma with Internal Standard Addition (Modified Folch Method)
This protocol describes a widely used method for the extraction of total lipids from plasma samples.
Materials:
-
Plasma samples
-
Internal Standard Stock Solution (e.g., this compound in methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Internal Standard Spiking: To a glass centrifuge tube, add a precise volume of the internal standard working solution.
-
Sample Addition: Add a known volume of the plasma sample to the tube containing the internal standard and vortex briefly.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL plasma sample, add 1 mL of the chloroform:methanol mixture.[5]
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[5]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent). Vortex for 30 seconds.[5]
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[5]
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.[5]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[5]
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the subsequent analytical method (e.g., hexane (B92381) for GC-MS, or a mobile phase-like solvent for LC-MS).
Lipid Extraction Workflow Diagram
Protocol 2: Derivatization of Fatty Acids and Alcohols for GC-MS Analysis
For GC-MS analysis, polar functional groups (e.g., carboxylic acids and alcohols) need to be derivatized to increase their volatility and thermal stability.[1]
Materials:
-
Dried lipid extract from Protocol 1
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Ethyl acetate (B1210297) or other suitable solvent
-
Heating block or oven
Procedure:
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent like ethyl acetate.
-
Addition of Derivatizing Agent: Add the derivatizing agent to the extract.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to convert the analytes to their more volatile trimethylsilyl (B98337) (TMS) esters and ethers.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
References
- 1. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application of Phytanol in Microbial Ecology: A Detailed Guide for Researchers
Application Notes
Phytanol, a 20-carbon branched-chain alcohol, serves as a crucial biomarker in microbial ecology, primarily for the identification and characterization of Archaea. Its unique chemical structure, specifically the phytanyl chains linked by ether bonds to glycerol (B35011) in archaeal membrane lipids, distinguishes it from the ester-linked, straight-chain fatty acids found in Bacteria and Eukarya. This fundamental difference makes this compound and its derivatives, such as archaeol (B159478), powerful tools for studying the distribution, abundance, and metabolic activities of archaeal populations in diverse environments.
One of the most significant applications of this compound is in the study of methanogenic Archaea and the process of anaerobic oxidation of methane (B114726) (AOM). In anoxic environments, consortia of anaerobic methanotrophic archaea (ANME) and sulfate-reducing bacteria (SRB) play a critical role in consuming methane, a potent greenhouse gas. This compound, a key component of ANME membrane lipids, becomes significantly depleted in the heavy carbon isotope (¹³C) in environments with active methane cycling. This isotopic signature provides a direct link between the presence of these archaea and the metabolism of methane, allowing researchers to trace the flow of methane-derived carbon through microbial communities.
Stable isotope probing (SIP) with ¹³C-labeled substrates, such as methane or acetate, is a powerful technique that leverages the biomarker properties of this compound. By tracking the incorporation of the isotopic label into this compound and other archaeal lipids, scientists can definitively identify the microorganisms responsible for specific metabolic processes and quantify their activity rates in situ. This approach has been instrumental in elucidating the microbial players and biogeochemical pathways in environments ranging from deep-sea sediments to terrestrial wetlands.
Quantitative Data Presentation
The abundance of archaeol, a diether lipid containing two phytanyl chains, is a key indicator of archaeal biomass in various environments. The following table summarizes representative concentrations of archaeol found in different marine sediments.
| Location | Sediment Depth (cm) | Archaeol Concentration (ng/g dry sediment) | Dominant Archaeal Group | Reference |
| Black Sea | 0 - 1 | 1,200 | Marine Group I Thaumarchaeota | [1] |
| Black Sea | 100 - 120 | 800 | ANME-1 | [1] |
| North Atlantic | < 50 m water depth (SPM) | Not Detected | Marine Group II Euryarchaeota | [2] |
| North Atlantic | > 50 m water depth (SPM) | Present (relative abundance varies) | Marine Group I Thaumarchaeota | [2] |
| Prydz Bay, Antarctica | Surface Sediments | Varies across locations | Thaumarchaeota | [3] |
Note: SPM refers to Suspended Particulate Matter. Data for Prydz Bay is qualitative regarding concentration but indicates the presence and relative abundance of GDGTs, which are related to archaeal lipids.
Experimental Protocols
Protocol 1: Extraction of Lipids from Sediment Samples (Modified Bligh & Dyer Method)
This protocol outlines the extraction of total lipids from sediment samples, which is the first step in analyzing for this compound.
Materials:
-
Freeze-dried sediment sample
-
Chloroform (B151607) (CHCl₃)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Phosphate-buffered saline (PBS)
-
Vortex mixer
-
Centrifuge and centrifuge tubes (glass, solvent-rinsed)
-
Pasteur pipettes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Weigh approximately 10 g of freeze-dried sediment into a glass centrifuge tube.
-
Add a solvent mixture of chloroform, methanol, and water in a ratio of 1:2:0.8 (v/v/v) to the sediment. For 10 g of sediment, a starting volume of 40 mL of this mixture is recommended.
-
Vortex the mixture vigorously for 15-20 minutes to ensure thorough extraction.
-
Add 10 mL of chloroform and vortex for another 2 minutes.
-
Add 10 mL of deionized water and vortex for a final 2 minutes.
-
Centrifuge the sample at 2,500 rpm for 10 minutes to separate the phases. Three layers will form: a top aqueous layer, a middle layer of sediment, and a bottom organic layer containing the lipids.
-
Carefully collect the bottom chloroform layer using a clean glass Pasteur pipette and transfer it to a round-bottom flask.
-
Repeat the extraction of the remaining sediment pellet twice more with 20 mL of chloroform each time, vortexing, centrifuging, and collecting the chloroform layer as before.
-
Combine all chloroform extracts.
-
Evaporate the solvent from the combined extract using a rotary evaporator or under a gentle stream of nitrogen gas to obtain the total lipid extract (TLE).
-
Resuspend the TLE in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.
Protocol 2: Saponification and Derivatization of this compound to Phytanyl Methyl Ether for GC-MS Analysis
This protocol describes the cleavage of ether-bound this compound from the glycerol backbone of archaeal lipids and its derivatization for gas chromatography-mass spectrometry (GC-MS) analysis.
Materials:
-
Total Lipid Extract (from Protocol 1)
-
Methanolic HCl (1.25 M)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Heating block or water bath
-
Glass reaction vials with Teflon-lined caps
-
GC vials
Procedure:
-
Transfer an aliquot of the Total Lipid Extract containing approximately 1-5 mg of lipid to a glass reaction vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 2 mL of 1.25 M methanolic HCl to the dried lipid extract.
-
Seal the vial tightly with a Teflon-lined cap.
-
Heat the vial at 90°C for 3 hours to achieve saponification (cleavage of ether bonds).
-
Allow the vial to cool to room temperature.
-
Add 2 mL of hexane and 1 mL of saturated NaCl solution to the vial.
-
Vortex vigorously for 1 minute to extract the this compound and other lipid components into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the hexane extraction twice more.
-
Combine the hexane extracts and dry them over a small amount of anhydrous sodium sulfate.
-
Transfer the dried hexane extract to a clean GC vial.
-
Concentrate the sample under a gentle stream of nitrogen if necessary. The sample is now ready for GC-MS analysis.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol provides general parameters for the analysis of derivatized this compound by GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for lipid analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: Increase to 150°C at 10°C/min
-
Ramp 2: Increase to 320°C at 4°C/min
-
Hold at 320°C for 15 minutes
-
-
Injection Volume: 1 µL
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-650
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification. Key ions for this compound (as phytane (B1196419) after derivatization and analysis) include m/z 113, 127, 183, and 282.
Protocol 4: Stable Isotope Probing (SIP) of Archaeal Lipids
This protocol outlines a general approach for conducting a stable isotope probing experiment to trace the incorporation of a ¹³C-labeled substrate into this compound.
Materials:
-
Environmental sample (e.g., sediment, water)
-
¹³C-labeled substrate (e.g., ¹³C-methane, ¹³C-acetate)
-
Unlabeled substrate (for control)
-
Incubation vessels (serum bottles or similar, gas-tight)
-
Incubation conditions mimicking the natural environment (e.g., temperature, anaerobic chamber)
-
Materials for lipid extraction and analysis (as in Protocols 1, 2, and 3)
-
Gas chromatograph-combustion-isotope ratio mass spectrometer (GC-C-IRMS)
Procedure:
-
Experimental Setup:
-
Prepare replicate microcosms using the environmental sample.
-
For the labeled experiment, add the ¹³C-labeled substrate to the microcosms. The concentration should be sufficient to elicit a response without significantly altering the microbial community.
-
For the control experiment, add the same concentration of the corresponding unlabeled substrate.
-
Incubate the microcosms under conditions that mimic the in-situ environment (e.g., anaerobic, specific temperature).
-
-
Time-Series Sampling:
-
Sacrifice replicate microcosms from both the labeled and control treatments at several time points over the course of the incubation.
-
-
Lipid Extraction and Analysis:
-
At each time point, extract the total lipids from the samples as described in Protocol 1.
-
Saponify and derivatize the lipid extract to obtain the this compound fraction as described in Protocol 2.
-
Analyze the derivatized this compound by GC-C-IRMS to determine the ¹³C enrichment.
-
-
Data Analysis:
-
Calculate the atom percent excess ¹³C in the this compound from the labeled incubations compared to the control incubations.
-
The incorporation of ¹³C into this compound over time provides a direct measure of the metabolic activity of the this compound-producing archaea utilizing the labeled substrate.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound biomarker analysis.
Caption: Simplified pathway of Anaerobic Methane Oxidation.
References
- 1. Growth and Methane Oxidation Rates of Anaerobic Methanotrophic Archaea in a Continuous-Flow Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The absence of intact polar lipid-derived GDGTs in marine waters dominated by Marine Group II: Implications for lipid biosynthesis in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution and source of glycerol dialkyl glycerol tetraethers (GDGTs) and the applicability of GDGT-based temperature proxies in surface sediments of Prydz Bay, East Antarctica | Polar Research [polarresearch.net]
Application Notes and Protocols for the Calculation of Pristane to Phytane Ratio from Phytanol Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ratio of the isoprenoid alkanes pristane (B154290) (C19) to phytane (B1196419) (C20) is a critical geochemical biomarker used to infer the redox conditions of depositional environments and to correlate crude oils with their source rocks.[1][2] The primary precursor to both pristane and phytane is believed to be phytol (B49457) (C20), a side chain of chlorophyll.[2] The diagenetic transformation of phytol under different redox conditions leads to the formation of either pristane or phytane.[2]
Under oxic (oxidizing) conditions , phytol is first oxidized to phytenic acid. This intermediate then undergoes decarboxylation to form pristene, which is subsequently reduced to pristane.[2]
Under anoxic (reducing) conditions , phytol is thought to undergo reduction and dehydration, via intermediates such as dihydrophytol (B1222839) or phytene, to form phytane.[2]
These distinct formation pathways make the pristane/phytane (Pr/Ph) ratio a valuable indicator:
-
High Pr/Ph ratios (>3) are generally indicative of oxic depositional environments with significant terrestrial input.[2]
-
Low Pr/Ph ratios (<1) are often associated with anoxic, saline, or hypersaline conditions.[2][3]
-
Intermediate ratios (1-3) may suggest sub-oxic conditions.[3]
This application note provides detailed experimental protocols for the laboratory simulation of phytol diagenesis to pristane and phytane, methods for their quantification using Gas Chromatography-Mass Spectrometry (GC-MS), and a framework for calculating the Pr/Ph ratio.
Signaling Pathways and Experimental Workflows
The conversion of phytol to pristane and phytane involves distinct chemical transformations based on the surrounding environmental conditions. The overall experimental workflow encompasses the laboratory simulation of these pathways followed by analytical quantification.
Diagenetic Pathways of Phytol
Caption: Diagenetic pathways of phytol to pristane and phytane.
Experimental Workflow
Caption: Experimental workflow for Pr/Ph ratio calculation.
Experimental Protocols
Protocol 1: Laboratory Conversion of Phytol via Pyrolysis
This protocol describes a method to simulate the diagenesis of phytol to pristane and phytane using laboratory pyrolysis. Dihydrophytol, an intermediate in the reductive pathway, can also be used as a starting material.[1]
Materials:
-
Phytol or Dihydrophytol (high purity)
-
Pyrolysis reactor (e.g., a sealed quartz tube or a stainless-steel batch reactor)
-
Inert gas (e.g., Nitrogen or Argon)
-
Oxidizing agent (optional, for promoting pristane formation, e.g., a controlled leak of air or oxygen)
-
Reducing agent/environment (optional, for promoting phytane formation, e.g., hydrogen gas mixture)
-
Heating mantle or furnace with temperature control
-
Organic solvent (e.g., dichloromethane (B109758) or hexane)
Procedure:
-
Accurately weigh a known amount of phytol (e.g., 100 mg) and place it into the pyrolysis reactor.
-
Purge the reactor with an inert gas for at least 15 minutes to remove any residual oxygen.
-
For anoxic conditions (favoring phytane), seal the reactor under the inert atmosphere. For more reducing conditions, a hydrogen-containing atmosphere can be introduced.
-
For oxic conditions (favoring pristane), a controlled amount of an oxidizing agent can be introduced. This must be done with extreme caution due to the risk of combustion at high temperatures.
-
Heat the reactor to the desired temperature. A temperature range of 320-350°C is a suitable starting point.[1]
-
Maintain the temperature for a set duration. Reaction times can be varied from 1 to 12 hours to study the effect of thermal maturation.[1]
-
After the reaction is complete, allow the reactor to cool to room temperature.
-
Extract the reaction products from the reactor using an appropriate organic solvent.
-
The resulting solution contains a mixture of unreacted starting material, pristane, phytane, and other degradation products.
Protocol 2: Reaction Work-up and Purification
This protocol outlines the steps to isolate the hydrocarbon fraction containing pristane and phytane from the crude pyrolysis product.
Materials:
-
Crude pyrolysis product in an organic solvent
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Transfer the organic extract of the pyrolysis product to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the solution under a gentle stream of nitrogen or using a rotary evaporator.
-
To isolate the saturated hydrocarbon fraction (containing pristane and phytane), perform column chromatography on silica gel, eluting with hexane. This will separate the alkanes from more polar compounds.
-
Collect the hexane fraction and concentrate it for GC-MS analysis.
Protocol 3: GC-MS Analysis for Pristane and Phytane Quantification
This protocol provides a general method for the quantification of pristane and phytane using GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating pristane and phytane.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-300°C.
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 2 minutes.
-
Ramp: Increase at 4-10°C/min to 300-320°C.
-
Final hold: 10-20 minutes.
-
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
For higher sensitivity and specificity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions for pristane (e.g., m/z 57, 71, 85, 113, 183) and phytane (e.g., m/z 57, 71, 85, 113, 197).
-
Calibration:
-
Prepare a stock solution containing certified standards of pristane and phytane of known concentrations.
-
Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range of the samples.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area of pristane and phytane against their respective concentrations.
Sample Analysis:
-
Inject a known volume (e.g., 1 µL) of the purified sample extract into the GC-MS.
-
Identify the pristane and phytane peaks in the chromatogram based on their retention times compared to the standards.
-
Integrate the peak areas for pristane and phytane.
-
Use the calibration curves to determine the concentration of pristane and phytane in the sample.
Data Presentation
The quantitative data obtained from the experimental conversion of phytol under different conditions should be summarized in a clear and structured table for easy comparison.
| Starting Material | Reaction Conditions | Duration (hours) | Pristane Yield (%) | Phytane Yield (%) | Pristane/Phytane Ratio |
| Phytol | Anoxic, 320°C | 4 | 5.2 | 15.8 | 0.33 |
| Phytol | Anoxic, 350°C | 4 | 8.9 | 20.1 | 0.44 |
| Phytol | Oxic, 320°C | 4 | 18.5 | 6.3 | 2.94 |
| Phytol | Oxic, 350°C | 4 | 25.1 | 4.2 | 5.98 |
| Dihydrophytol | Anoxic, 320°C | 8 | 10.3 | 14.7 | 0.70 |
| Dihydrophytol | Anoxic, 350°C | 8 | 15.6 | 12.1 | 1.29 |
| Dihydrophytol | Anoxic, 350°C | 12 | 22.4 | 1.07 | 21.0 |
Note: The data in this table is illustrative and based on trends reported in the literature.[1] Actual yields will vary depending on the specific experimental setup and conditions.
Calculation of the Pristane/Phytane Ratio
The pristane to phytane ratio is calculated from the concentrations or peak areas of the two compounds as determined by GC-MS.
Formula:
Pr/Ph Ratio = (Concentration of Pristane) / (Concentration of Phytane)
Alternatively, if the response factors of pristane and phytane are similar, the ratio of their peak areas can be used:
Pr/Ph Ratio = (Peak Area of Pristane) / (Peak Area of Phytane)
Conclusion
The laboratory simulation of phytol diagenesis provides a valuable tool for understanding the geochemical processes that lead to the formation of pristane and phytane. By carefully controlling the experimental conditions, researchers can systematically study the impact of factors such as temperature, reaction time, and redox environment on the resulting pristane/phytane ratio. The protocols outlined in this application note provide a framework for conducting these experiments and accurately quantifying the products, thereby enabling a deeper understanding of this important biomarker ratio and its applications in geochemistry, petroleum exploration, and environmental science.
References
Application Notes and Protocols for Stable Isotope Analysis of Phytanol for Biogeochemical Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanol (3,7,11,15-tetramethylhexadecan-1-ol) is a saturated isoprenoid alcohol that serves as a valuable biomarker in biogeochemical and environmental studies. Its primary precursor is phytol (B49457), the diterpene alcohol sidechain of chlorophylls (B1240455) in photosynthetic organisms, including phytoplankton, cyanobacteria, and terrestrial plants.[1] Following the degradation of chlorophyll (B73375), phytol can be transformed into this compound under anoxic conditions in sediments and microbial mats. The stable isotopic composition of this compound, specifically its carbon (δ¹³C) and hydrogen (δD) ratios, provides a powerful tool for tracing the sources of organic matter, reconstructing past environmental conditions, and elucidating microbial metabolic pathways.
The principle of stable isotope analysis of this compound lies in the fact that the isotopic composition of an organism's biomass, including its lipids, reflects the isotopic composition of its carbon and hydrogen sources, as well as the metabolic pathways utilized. By measuring the δ¹³C and δD values of this compound in environmental archives, researchers can gain insights into the primary producers at the base of the food web, the diagenetic history of organic matter, and the activity of specific microbial communities, such as methanogens.
Biogeochemical Pathways of this compound
The primary source of this compound in most environments is the phytol sidechain of chlorophyll. Upon senescence and degradation of photosynthetic organisms, phytol is released and can undergo several transformations. Under oxic conditions, phytol is often degraded to pristane, while under anoxic conditions, it is typically reduced to phytane.[2] this compound is an intermediate in the reduction of phytol to phytane. In some biological systems, phytol can also be oxidized to phytanic acid.[3]
Experimental Protocols
The following protocols provide a comprehensive workflow for the stable isotope analysis of this compound from environmental samples.
Protocol 3.1: Sample Collection and Storage
Proper sample collection and storage are critical to preserve the integrity of this compound and its isotopic composition.
Materials:
-
Solvent-rinsed glass jars with Teflon-lined lids
-
Spatulas and sampling corers (stainless steel)
-
Dry ice or liquid nitrogen for flash-freezing
-
-80°C freezer for long-term storage
Procedure:
-
Sediment Samples: Collect sediment cores using a coring device. For surface sediments, use a stainless steel spatula to collect the top 0-2 cm. Immediately place the sample in a pre-cleaned glass jar, flash-freeze in dry ice or liquid nitrogen, and store at -80°C until analysis.
-
Water Column Particulate Organic Matter (POM): Filter large volumes of water (1-10 L) through a pre-combusted (450°C for 4 hours) glass fiber filter (GF/F, 0.7 µm pore size). Fold the filter, place it in a solvent-rinsed glass vial, flash-freeze, and store at -80°C.
-
Microbial Biomass (e.g., Microbial Mats): Carefully collect the microbial mat material using a sterile spatula and place it in a solvent-rinsed glass vial. Flash-freeze in the field and store at -80°C.
Protocol 3.2: Total Lipid Extraction (TLE)
This protocol is a modified Bligh-Dyer method for extracting total lipids from wet sediment or biomass.
Materials:
-
Freeze-dryer
-
Sonicator probe
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Dichloromethane (DCM), methanol (B129727) (MeOH), and phosphate (B84403) buffer (solvents should be HPLC grade or distilled-in-glass)
-
Rotary evaporator or nitrogen evaporation system
Procedure:
-
Freeze-dry the sample to a constant weight.
-
Weigh approximately 5-10 g of the dried, homogenized sample into a glass centrifuge tube.
-
Add a solvent mixture of DCM:MeOH:phosphate buffer (1:2:0.8 v/v/v) to the tube, ensuring the sample is fully immersed.
-
Sonicate the sample for 15 minutes, keeping the sample on ice to prevent overheating.
-
Centrifuge the sample at 2500 rpm for 10 minutes.
-
Decant the supernatant into a clean glass flask.
-
Repeat the extraction two more times with a DCM:MeOH (1:1 v/v) solvent mixture.
-
Combine all supernatants and add DCM and phosphate buffer to achieve a final DCM:MeOH:buffer ratio of 1:1:0.9 (v/v/v), which will induce phase separation.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the lower DCM layer, which contains the total lipid extract (TLE).
-
Concentrate the TLE to near dryness using a rotary evaporator or a gentle stream of nitrogen.
Protocol 3.3: Isolation and Purification of this compound
This protocol involves saponification to cleave phytol from chlorophyll and column chromatography to isolate the alcohol fraction.
Materials:
-
6% KOH in MeOH (w/v)
-
Silica (B1680970) gel (activated at 120°C for at least 4 hours)
-
Glass chromatography column
-
Glass wool
Procedure:
-
Saponification: Redissolve the TLE in a minimal amount of DCM and add the 6% KOH in MeOH solution. Reflux the mixture for 2 hours at 80°C.
-
Extraction of Neutral Lipids: After cooling, add an equal volume of water and extract the neutral lipid fraction three times with hexane.
-
Combine the hexane fractions and wash with water until the aqueous layer is neutral.
-
Dry the hexane extract over anhydrous sodium sulfate (B86663) and concentrate under a stream of nitrogen.
-
Column Chromatography:
-
Prepare a silica gel column by plugging the bottom with glass wool and slurry-packing with silica gel in hexane.
-
Load the concentrated neutral lipid extract onto the top of the column.
-
Elute with solvents of increasing polarity. A typical elution scheme is:
-
Fraction 1 (hydrocarbons, including phytane): Hexane
-
Fraction 2 (ketones): 10% DCM in Hexane
-
Fraction 3 (alcohols, including this compound): 20% Ethyl acetate (B1210297) in Hexane
-
-
Collect the alcohol fraction and concentrate it under nitrogen.
-
Protocol 3.4: Derivatization of this compound for GC-IRMS Analysis
This compound must be derivatized to increase its volatility for gas chromatography. Silylation is a common method.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reacti-Vials™ or other small reaction vials with Teflon-lined caps
-
Heating block or oven
Procedure:
-
Ensure the purified alcohol fraction is completely dry.
-
Add 50 µL of pyridine and 50 µL of BSTFA (+1% TMCS) to the dried sample in a Reacti-Vial™.
-
Seal the vial tightly and heat at 60°C for 30 minutes.
-
After cooling, the sample is ready for injection into the GC-IRMS.
Protocol 3.5: Compound-Specific Isotope Analysis (CSIA) by GC-IRMS
Instrumentation:
-
Gas Chromatograph (GC) coupled to an Isotope Ratio Mass Spectrometer (IRMS) via a combustion (for δ¹³C) or pyrolysis (for δD) interface.
Typical GC-IRMS Parameters:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the phytanyl-TMS ether.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector: Splitless injection at a temperature of 280°C.
-
Oven Program: A typical temperature program starts at 60°C, holds for 2 minutes, then ramps to 300°C at a rate of 6°C/min, with a final hold for 10 minutes.
-
Combustion Reactor (for δ¹³C): CuO/NiO/Pt catalyst at approximately 950°C.
-
Pyrolysis Reactor (for δD): Ceramic tube at approximately 1450°C.
-
Reference Gas: CO₂ for δ¹³C and H₂ for δD, with known isotopic compositions.
Data Processing:
-
Isotopic values are reported in delta (δ) notation in per mil (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and Vienna Standard Mean Ocean Water for hydrogen).
-
A correction for the added carbon and hydrogen from the silylating agent must be applied to the measured isotopic values to determine the true isotopic composition of this compound.
Experimental Workflow
The following diagram illustrates the complete analytical workflow for the stable isotope analysis of this compound.
Data Presentation
The isotopic composition of this compound varies depending on its source. The following table summarizes typical δ¹³C and δD values for phytol/phytanol from different sources.
| Source Organism/Environment | δ¹³C of Phytol/Phytanol (‰, V-PDB) | δD of Phytol/Phytanol (‰, V-SMOW) | Reference(s) |
| Marine Phytoplankton | |||
| Mixed Phytoplankton | -31.7 to -27.0 | -385 to -371 | [4] |
| Diatoms | -20.8 ± 1.7 (bulk biomass) | Not widely reported | [5] |
| Cyanobacteria (Synechococcus) | -25.7 ± 2.0 (bulk biomass) | Not widely reported | [5] |
| Terrestrial Plants | |||
| C3 Plants | -31.7 to -41.5 | -295 to -352 | [4] |
| C4 Plants | -20.5 ± 2.1 (for n-alkanes) | -171 ± 12 (for n-alkanes) | [6] |
| Methanogenic Archaea | |||
| Methanosarcina barkeri | -60 to -70 (for phytane) | Not widely reported | |
| Sediments | |||
| Marine Sediments (phytane) | -360 to -410 | [7] | |
| Lacustrine Sediments | -31.7 to -29.1 | -379 to -341 | [4] |
Note: The δ¹³C values of bulk biomass are generally a few per mil enriched compared to their lipid components, including phytol. The isotopic fractionation between biomass and phytol can vary among different organisms and environmental conditions.
Applications and Interpretation of Isotopic Data
The stable isotopic composition of this compound provides valuable information for a range of scientific disciplines:
-
Paleoceanography and Paleoclimatology: The δ¹³C of this compound from marine sediments can be used to reconstruct past sea surface temperatures and atmospheric CO₂ concentrations. The δD of this compound can provide insights into past hydrological cycles.
-
Microbial Ecology: The highly depleted δ¹³C values of this compound can be indicative of methanotrophic or methanogenic activity in an environment.
-
Food Web and Trophic Studies: As a primary producer biomarker, the isotopic signature of this compound can be used to trace the flow of carbon and hydrogen from the base of the food web to higher trophic levels.
-
Drug Development: Understanding the metabolic pathways of isoprenoids in various organisms, which can be elucidated using stable isotope tracing, can inform the development of drugs that target these pathways.
The interpretation of this compound isotope data requires careful consideration of the potential sources of organic matter in the study area, as well as the diagenetic processes that may have altered the isotopic composition of the biomarker over time. By combining this compound isotope data with other geochemical and biological proxies, a more robust understanding of the biogeochemical processes in a given environment can be achieved.
References
- 1. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. Instrumentation - Western Australian Organic & Isotope Chemistry | Curtin University, Perth, Australia [wa-oigc.curtin.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Phytanol from Complex Lipid Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytanol, a saturated diterpenoid alcohol, is a significant biomarker for certain metabolic disorders and a valuable precursor for the synthesis of various bioactive compounds. Its isolation from complex lipid matrices, such as those derived from plant materials or marine organisms, presents a significant challenge due to its structural similarity to other lipids like phytosterols (B1254722) and chlorophyll (B73375) derivatives. This document provides detailed protocols for the isolation of this compound from complex lipid extracts, focusing on methods that ensure high purity and recovery. It includes quantitative data on the efficiency of these methods and outlines the signaling pathways in which this compound and its metabolites are involved.
Introduction
This compound (3,7,11,15-tetramethylhexadecan-1-ol) is a branched-chain fatty alcohol that is typically derived from the phytol (B49457) side chain of chlorophyll. In human metabolism, phytol is converted to phytanic acid, which has been identified as a signaling molecule that interacts with nuclear receptors, influencing lipid metabolism and inflammatory responses.[1][2][3] The accurate isolation and quantification of this compound from biological and environmental samples are crucial for both clinical diagnostics and research in drug development.
This application note details two primary protocols for the isolation of phytol (which can be subsequently reduced to this compound if required) from complex lipid extracts:
-
Saponification followed by Liquid-Liquid Extraction: A classic and robust method for liberating phytol from its esterified forms and separating it from saponifiable lipids.
-
Ultrasonic-Assisted Extraction (UAE): A more modern and efficient method that utilizes ultrasonic waves to enhance extraction efficiency.
Furthermore, this document provides an overview of the signaling pathway involving phytanic acid, the primary metabolite of phytol, and summarizes available quantitative data on the yield and purity of phytol isolation.
Data Presentation
The following tables summarize quantitative data related to the extraction and purification of phytol from various sources.
Table 1: Phytol Content and Extraction Yields from Plant Sources
| Plant Material | Extraction Method | Solvent | Phytol Concentration in Extract (%) | Phytol Yield (g/kg of plant material) | Purity (%) | Reference |
| Hydrilla verticillata | Not Specified | Ethanol (B145695) | 70.29 | - | - | [4] |
| Hydrilla verticillata | Not Specified | Not Specified | - | 6.39 | - | [4] |
| Silkworm feces, mulberry leaves, etc. | Vacuum Rectification & Molecular Distillation | - | - | - | >98 | [5] |
| Hydrilla verticillata | Ultrasonic-Assisted Extraction | Ethanol | - | - | - | [6] |
| Masson pine tall oil | Saponification, LLE, Crystallization | Ethanol, n-hexane | - | - | 92 (for β-sitosterol) | [7] |
| Niger seed oil | Saponification, LLE | Ethanol, n-hexane | - | 0.96 ± 0.02 (total phytosterols) | - | [7] |
Table 2: Analytical Performance for Phytenal Quantification (a Phytol Metabolite)
| Parameter | Value | Reference |
| Recovery | 84.6% | [8] |
| Reproducibility (variation between experiments) | 11% | [8] |
| Linearity (r²) | 0.996 (in the range of 0.25 to 50 nmol) | [8] |
Experimental Protocols
Protocol 1: Isolation of Phytol via Saponification and Liquid-Liquid Extraction
This protocol is a widely used method for liberating phytol from chlorophyll and other esters within a complex lipid extract.[4][9]
Materials:
-
Crude lipid extract
-
Ethanol (95%)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Petroleum ether or n-hexane
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
-
Separatory funnel (250 mL)
-
Round bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
pH paper
Procedure:
-
Preparation of Saponification Reagent: Prepare a 10% (w/v) solution of KOH in 90% ethanol.
-
Saponification:
-
Dissolve the crude lipid extract in a minimal amount of 95% ethanol in a round bottom flask.
-
Add the ethanolic KOH solution to the extract solution in a 2:1 (v/v) ratio.[9]
-
Attach a reflux condenser and heat the mixture at 80°C for 1-2 hours with constant stirring. The color of the solution will typically change from dark green to brownish-green as chlorophyll is degraded.[9]
-
-
Extraction of the Unsaponifiable Fraction:
-
Allow the saponified mixture to cool to room temperature.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Add an equal volume of petroleum ether or n-hexane, cap the funnel, and shake vigorously for 1-2 minutes, periodically venting the pressure.
-
Allow the layers to separate. The upper organic layer contains the unsaponifiable fraction, including phytol.
-
Drain the lower aqueous layer into a separate beaker.
-
Repeat the extraction of the aqueous layer two more times with fresh petroleum ether or n-hexane to maximize the recovery of phytol. Combine all the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extracts with an equal volume of deionized water by gently inverting the separatory funnel. Drain the lower aqueous layer.
-
Repeat the washing step until the aqueous wash is neutral (check with pH paper).
-
Transfer the organic layer to a clean flask and add a sufficient amount of anhydrous sodium sulfate to remove residual water. Swirl the flask gently.
-
-
Solvent Evaporation:
-
Filter the dried organic extract to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure to obtain the crude phytol-rich fraction.
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of Phytol
This method utilizes the energy of ultrasonic waves to disrupt cell walls and enhance the extraction of phytol from solid plant material.[4][6]
Materials:
-
Dried and powdered plant material (e.g., Hydrilla verticillata)
-
Ethanol (95%) or other suitable solvent
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Dry the plant material at 40-50°C to a constant weight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh a known amount of the powdered plant material and place it in a beaker or flask.
-
Add the extraction solvent (e.g., ethanol) at a specific sample-to-solvent ratio (e.g., 1:20 w/v).[9]
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a set frequency (e.g., 40 kHz) and temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[9] Monitor the temperature to prevent degradation of the target compound.
-
-
Post-Extraction:
-
After sonication, filter the mixture to separate the solid residue from the extract.
-
Wash the residue with a small volume of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the extract by evaporating the solvent using a rotary evaporator at 40°C under reduced pressure. The resulting crude extract can be used for further purification or analysis.
-
Further Purification (Optional)
The crude phytol extract obtained from either of the above protocols can be further purified using chromatographic techniques.
-
Column Chromatography: The crude extract can be loaded onto a silica (B1680970) gel column and eluted with a solvent system of increasing polarity (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate phytol from other less polar or more polar compounds.[6][10]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity, the partially purified fractions from column chromatography can be subjected to preparative HPLC using a suitable column (e.g., C18) and mobile phase.[11][12][13]
Mandatory Visualization
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound from a complex lipid source.
Phytanic Acid Signaling Pathway
Caption: Signaling pathway of phytanic acid via PPARα/RXR activation.
References
- 1. Phytol/Phytanic Acid and Insulin Resistance: Potential Role of Phytanic Acid Proven by Docking Simulation and Modulation of Biochemical Alterations | PLOS One [journals.plos.org]
- 2. Phytol/Phytanic Acid and Insulin Resistance: Potential Role of Phytanic Acid Proven by Docking Simulation and Modulation of Biochemical Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytol/Phytanic acid and insulin resistance: potential role of phytanic acid proven by docking simulation and modulation of biochemical alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN102807471A - Method for separation preparation of high purity natural phytol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Phytol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 13. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Interpreting Depositional Environments Using Phytanol Abundance
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Phytanol as a Paleoenvironmental Biomarker
This compound (2,6,10,14-tetramethylhexadecan-1-ol) is a saturated isoprenoid alcohol that serves as a valuable biomarker in geochemical and paleoenvironmental studies. Its abundance and distribution in sediments provide critical insights into the redox conditions of the depositional environment and the composition of the microbial community at the time of deposition. Unlike the widely used pristane (B154290)/phytane (B1196419) ratio, which primarily reflects the diagenesis of phytol (B49457) from chlorophyll (B73375) under oxic versus anoxic conditions, this compound provides a more direct signature of specific microbial inputs, particularly from methanogenic archaea.
The primary source of significant this compound concentrations in anoxic sediments is the ether lipids of archaea. Specifically, archaeol (B159478) (2,3-di-O-phytanyl-sn-glycerol) is a core membrane lipid in many methanogenic archaea.[1] These microorganisms thrive in strictly anaerobic environments where they play a crucial role in the terminal stages of organic matter decomposition, producing methane (B114726).[2][3] During the degradation of archaeal biomass, archaeol can be cleaved, releasing this compound into the sediment. Therefore, the presence and abundance of this compound in sedimentary records are strongly indicative of anoxic conditions and methanogenic activity.
In contrast, oxic and suboxic environments are generally characterized by the dominance of other microbial processes and the degradation of organic matter through aerobic respiration. In these settings, the precursors for significant this compound accumulation, namely the membrane lipids of methanogenic archaea, are largely absent. Consequently, the abundance of this compound in sediments from oxic and suboxic environments is typically very low or below the detection limit.
The analysis of this compound, in conjunction with other biomarkers such as pristane and phytane, allows for a more nuanced interpretation of the depositional environment. For instance, a high abundance of phytane relative to pristane (low Pr/Ph ratio) coupled with a significant concentration of this compound would strongly suggest an anoxic, methanogenic environment.
Data Presentation: this compound Abundance in Different Depositional Environments
The following table summarizes representative concentrations of archaeol (as a proxy for this compound abundance) in various depositional environments. It is important to note that absolute concentrations can vary significantly based on factors such as total organic carbon content, sedimentation rate, and thermal maturity.
| Depositional Environment | Redox Condition | Expected this compound Abundance | Representative Archaeol Concentration (µg/g sediment) | Primary Source |
| Terrestrial Soil (water-saturated) | Anoxic | High | Up to 10-50 | Methanogenic Archaea |
| Marine Sediments (methane seeps) | Anoxic | High | Can exceed 100 | Methanogenic Archaea, Anaerobic Methanotrophs (ANME)[1] |
| Eutrophic Lake Sediments | Anoxic | Moderate to High | 1-20 | Methanogenic Archaea[4] |
| Peat Bogs | Anoxic | High | Up to 100 | Methanogenic Archaea |
| Open Ocean Sediments | Oxic | Below Detection Limit | Not Typically Detected | - |
| Shelf Sediments | Suboxic | Very Low to Below Detection Limit | Not Typically Detected | - |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Sediments
This protocol outlines the methodology for the extraction, separation, and quantification of this compound from sediment samples using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation and Lipid Extraction
-
1.1. Sample Preparation: Freeze-dry the sediment samples to remove water and grind them to a fine powder using a mortar and pestle.
-
1.2. Internal Standard Spiking: Prior to extraction, spike the samples with a known amount of an internal standard (e.g., 5α-cholestane for the hydrocarbon fraction and a deuterated alcohol for the polar fraction) to enable quantification.
-
1.3. Total Lipid Extraction (TLE):
-
Place approximately 10-20 g of the dried and powdered sediment in a Soxhlet extraction thimble.
-
Extract the lipids using a Soxhlet apparatus with a solvent mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (9:1 v/v) for 24-48 hours.
-
Alternatively, use an accelerated solvent extractor (ASE) with the same solvent mixture at elevated temperature and pressure (e.g., 100°C, 1500 psi) for a more rapid extraction.
-
-
1.4. Sulfur Removal: If elemental sulfur is present in the extract (indicated by a yellow precipitate), it can be removed by adding activated copper filings to the TLE and stirring overnight.
2. Fractionation of the Total Lipid Extract
-
2.1. Column Chromatography:
-
Prepare a chromatography column packed with activated silica (B1680970) gel.
-
Apply the concentrated TLE to the top of the column.
-
Elute different lipid classes using solvents of increasing polarity:
-
Fraction 1 (Hydrocarbons): Elute with hexane (B92381) or heptane. This fraction will contain alkanes such as pristane and phytane.
-
Fraction 2 (Aromatics and Ketones): Elute with a mixture of hexane and DCM (e.g., 7:3 v/v).
-
Fraction 3 (Alcohols and Sterols): Elute with a mixture of DCM and methanol (e.g., 9:1 v/v). This fraction will contain this compound.
-
-
Collect each fraction separately and concentrate them under a gentle stream of nitrogen.
-
3. Derivatization of the Alcohol Fraction
-
3.1. Silylation: To increase the volatility of this compound for GC analysis, it must be derivatized.
-
To the dried alcohol fraction, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.
-
Seal the vial and heat at 60-70°C for 30-60 minutes to convert the alcohols to their trimethylsilyl (B98337) (TMS) ethers.
-
After cooling, the sample is ready for GC-MS analysis.
-
4. GC-MS Analysis
-
4.1. Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
4.2. GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Temperature Program: A typical temperature program would be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 320°C at 4°C/min.
-
Final hold: 320°C for 15 minutes.
-
-
-
4.3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 650.
-
-
4.4. Identification and Quantification:
-
Identify the this compound-TMS ether peak based on its retention time and mass spectrum (characteristic ions include m/z 73, 129, and the molecular ion).
-
Quantify the abundance of this compound by comparing its peak area to the peak area of the internal standard.
-
Mandatory Visualizations
Diagenetic Pathways of Phytol
Caption: Diagenetic pathways of phytol to pristane and phytane under different redox conditions.
Experimental Workflow for this compound Analysis
References
- 1. Biomarker Evidence for Widespread Anaerobic Methane Oxidation in Mediterranean Sediments by a Consortium of Methanogenic Archaea and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Methanogenic Population and Potential in Subsurface Marine Sediments Based on Coenzyme F430 as a Function-Specific Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatial variability of sediment methane production and methanogen communities within a eutrophic reservoir: Importance of organic matter source and quantity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BG - Methanogenesis by CO2 reduction dominates lake sediments with different organic matter compositions [bg.copernicus.org]
Application Note: Phytanol Analysis in Crude Oil for Source Rock Characterization
Introduction
Biomarkers, or "molecular fossils," are complex organic compounds found in petroleum and source rocks that provide valuable insights into the origin, thermal maturity, and depositional environment of the organic matter from which the oil was generated.[1][2] Among these, the acyclic isoprenoid hydrocarbons pristane (B154290) (C19) and phytane (B1196419) (C20) are crucial indicators.[3] Phytane, and its precursor phytol (B49457), are derived from the phytyl side chain of chlorophyll (B73375).[3] The analysis of phytanol and the calculation of the pristane/phytane (Pr/Ph) ratio are fundamental geochemical tools for characterizing the redox conditions of the depositional environment and correlating oils with their source rocks.[4][5]
This application note provides a detailed protocol for the analysis of this compound in crude oil samples using Gas Chromatography-Mass Spectrometry (GC-MS) and outlines the interpretation of the resulting data for source rock characterization.
Principle and Significance
The ratio of pristane to phytane (Pr/Ph) is a widely used indicator of the paleo-redox conditions during the deposition of organic matter.[5] It is believed that under oxic (oxygen-rich) conditions, the phytyl side chain of chlorophyll degrades to phytanic acid, which is a precursor to pristane.[3] In contrast, under anoxic (oxygen-poor) conditions, phytol is reduced to phytane.[3] Therefore, the Pr/Ph ratio can help infer the depositional environment:
-
High Pr/Ph ratio (>3.0): Suggests deposition under oxic conditions, often associated with terrestrial organic matter input.[4][6]
-
Low Pr/Ph ratio (<0.8): Indicates anoxic, often hypersaline or carbonate, depositional environments.[4][6]
-
Intermediate Pr/Ph ratio (0.8-3.0): Suggests suboxic or mixed depositional conditions.
By analyzing the concentration of this compound (as phytane) relative to pristane, researchers can deduce critical characteristics of the source rock that generated the crude oil.
Experimental Protocols
This section details the necessary steps for the analysis of this compound in crude oil, from sample preparation to data analysis.
Sample Preparation and Fractionation
Crude oil is a complex mixture and must be fractionated to isolate the saturated hydrocarbon fraction containing pristane and phytane.[4]
Materials:
-
Crude oil sample
-
n-pentane or n-hexane (HPLC grade)
-
Activated silica (B1680970) gel (70-230 mesh)
-
Glass chromatography column
-
Glass wool
-
Beakers and vials
-
Rotary evaporator
Protocol:
-
Deasphalting: Weigh approximately 100 mg of the crude oil sample into a beaker. Add a 40-fold excess of n-pentane or n-hexane and stir for 30 minutes. Allow the asphaltenes to precipitate overnight in the dark.
-
Filtration: Filter the mixture through a filter paper to separate the soluble maltene fraction from the precipitated asphaltenes.
-
Column Chromatography:
-
Prepare a chromatography column by placing a small plug of glass wool at the bottom and packing it with activated silica gel slurried in n-hexane.
-
Concentrate the maltene fraction using a rotary evaporator and load it onto the top of the silica gel column.
-
Elute the saturated hydrocarbon fraction with n-hexane.
-
Elute the aromatic hydrocarbon fraction with a mixture of n-hexane and dichloromethane.
-
Elute the polar (NSO) compounds with methanol.
-
-
Concentration: Collect the saturated hydrocarbon fraction and concentrate it to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator. The sample is now ready for GC-MS analysis.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The saturated hydrocarbon fraction is analyzed by GC-MS to separate and identify pristane and phytane.[1][7]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.[8]
-
Mass Spectrometer: Single quadrupole mass spectrometer or equivalent.[1]
-
Column: 100% dimethyl polysiloxane (e.g., DB-1ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.[1]
-
Injector: Splitless mode at 280°C.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 4°C/min to 300°C.
-
Final hold: 30 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Conditions:
Protocol:
-
Inject 1 µL of the saturated hydrocarbon fraction into the GC-MS system.
-
Acquire the data using both full scan and SIM modes.
-
Identify the pristane and phytane peaks in the total ion chromatogram (TIC) and confirm their identity using their mass spectra and retention times. The m/z 191 fragmentogram is particularly useful for identifying hopanes and other terpanes, while specific ions can be used to highlight pristane and phytane.[9]
Data Presentation and Interpretation
The quantitative data obtained from the GC-MS analysis is summarized to facilitate interpretation.
Peak Identification and Quantification
Pristane and phytane peaks are identified based on their retention times and mass spectra. The peak areas are integrated to calculate the Pristane/Phytane (Pr/Ph) ratio.
Table 1: Example Quantitative Data from GC-MS Analysis
| Sample ID | Pristane Peak Area | Phytane Peak Area | Pr/Ph Ratio |
| Oil A | 1,500,000 | 500,000 | 3.00 |
| Oil B | 800,000 | 1,200,000 | 0.67 |
| Oil C | 1,000,000 | 800,000 | 1.25 |
Interpretation of Pr/Ph Ratios
The calculated Pr/Ph ratios are used to infer the depositional environment of the source rock.
Table 2: Interpretation of Pristane/Phytane Ratios for Source Rock Characterization
| Pr/Ph Ratio | Depositional Environment | Organic Matter Input |
| > 3.0 | Oxic | Predominantly Terrestrial |
| 1.0 - 3.0 | Sub-oxic | Mixed Terrestrial and Marine |
| < 1.0 | Anoxic | Predominantly Marine (often in carbonate or hypersaline settings) |
Based on the example data in Table 1:
-
Oil A (Pr/Ph = 3.00): Suggests an oxic depositional environment with significant terrestrial input.[4]
-
Oil B (Pr/Ph = 0.67): Indicates an anoxic, likely marine, depositional environment.[4]
-
Oil C (Pr/Ph = 1.25): Points to sub-oxic conditions with a mixed input of organic matter.
Visualizations
Diagrams are provided to illustrate the key workflows and concepts.
Caption: Experimental workflow for this compound analysis.
Caption: Diagenetic pathways of phytol to pristane and phytane.
References
- 1. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. researchgate.net [researchgate.net]
- 6. seahipublications.org [seahipublications.org]
- 7. Biomarker Testing and Crude Oil Analysis | Using Chromatography [scioninstruments.com]
- 8. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 9. gsm.org.my [gsm.org.my]
Troubleshooting & Optimization
Troubleshooting peak tailing for phytanol in gas chromatography
Technical Support Center: Gas Chromatography
Topic: Troubleshooting Peak Tailing for Phytanol
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving peak tailing issues encountered during the gas chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
Peak tailing is a chromatographic issue where a peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical or "Gaussian".[1][2]
For this compound, a long-chain alcohol, this is problematic because it can lead to:
-
Inaccurate Quantification: The distorted peak shape makes it difficult for the software to correctly integrate the peak area, leading to unreliable quantitative results.[1]
-
Reduced Resolution: Tailing can cause the this compound peak to merge with adjacent peaks, making it difficult to separate and identify individual components in a mixture.[1]
-
Decreased Sensitivity: As the peak broadens, its height decreases, which can make it harder to detect low concentrations of this compound.[1]
Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfect, symmetrical peak.
| Tailing/Asymmetry Factor (Tf/As) | Peak Shape Interpretation | Acceptability |
| Tf = 1.0 | Perfectly Symmetrical (Gaussian) Peak | Ideal |
| Tf > 1.0 | Tailing Peak | Generally, a factor up to 1.2 is acceptable for most applications.[1] |
| Tf < 1.0 | Fronting Peak | Not Ideal |
Q2: How can I diagnose the root cause of peak tailing for my this compound sample?
A simple diagnostic test is to observe the chromatogram as a whole. The key question is whether all peaks are tailing or only specific ones.[3]
-
If ALL peaks are tailing (including the solvent peak and non-polar compounds): The issue is likely physical . This points to a system-wide problem like an improper column installation, a blockage, or a leak.[4][5]
-
If ONLY this compound and other polar compound peaks are tailing: The issue is likely chemical . This suggests unwanted interactions between the polar hydroxyl group (-OH) of this compound and "active sites" within the GC system.[1][4]
The following workflow can help guide your troubleshooting process.
Troubleshooting Guides
Guide 1: Resolving Physical Issues
If all peaks in your chromatogram are tailing, address these potential physical problems first.
| Problem Symptom | Likely Cause | Recommended Action |
| All peaks tail, may have a "chair" shape.[5] | Poor Column Cut: A jagged or angled cut on the column end creates turbulence and dead volume.[5] | Re-cut the column using a ceramic scoring wafer or diamond-tipped pen to ensure a clean, 90-degree angle. Inspect the cut with a magnifying glass.[4][5] |
| All peaks tail consistently. | Improper Column Installation: The column is positioned too high or too low in the inlet, creating dead volume and disrupting the sample path.[1][5][6] | Re-install the column according to the manufacturer's specifications for the correct insertion depth into the inlet.[4] |
| All peaks tail, baseline may be noisy. | System Leak: A leak at the inlet fitting (e.g., septum nut, column ferrule) disrupts the carrier gas flow and pressure. | Tighten fittings and perform an electronic leak check at the inlet. Replace the ferrule if necessary.[4] |
| Peak shape worsens at higher concentrations. | Column Overload: Injecting too much sample saturates the stationary phase, leading to peak distortion.[1][7] | Dilute the sample and inject it again. If the peak shape improves, overload was the cause.[1] |
Guide 2: Mitigating Chemical Interactions (Active Sites)
If only this compound and other polar analytes are tailing, the cause is almost certainly active sites in the sample flow path. The polar hydroxyl group of this compound interacts with these sites, delaying elution and causing tailing.[1][4]
| Problem Area | Likely Cause | Recommended Action |
| GC Inlet | Contaminated/Active Liner: The glass inlet liner has become contaminated with sample residue or has active silanol (B1196071) groups on its surface. | Replace the inlet liner with a new, deactivated one. Regularly scheduled liner replacement is critical preventative maintenance.[1] See Protocol 1 . |
| Worn Septum: Particles from a coring or degraded septum can fall into the liner, creating active sites. | Replace the septum. Use a high-quality septum and ensure the syringe needle is not burred.[4] | |
| GC Column | Column Contamination: Non-volatile residues have accumulated at the front of the column, creating active sites.[8] | Trim 15-30 cm from the front of the column to remove the contaminated section.[8] See Protocol 2 . |
| Inappropriate Column Phase: The column's stationary phase is not well-suited for analyzing underivatized alcohols. | For underivatized this compound, use a polar "wax-type" (polyethylene glycol) column.[4][9] If using derivatization, a non-polar column is better. See Table 4 . | |
| This compound Molecule | High Polarity: The inherent polarity of the this compound hydroxyl group causes it to interact with any available active site. | Derivatize the sample. This is the most effective way to eliminate chemical-related tailing by making the molecule less polar.[4] See Q4 and Protocol 3 . |
Q3: Which GC column should I use for this compound analysis?
The best column choice depends on whether you are analyzing this compound directly or after derivatization.
| Analyte Form | Recommended Stationary Phase | Rationale |
| Underivatized this compound | Polar (e.g., Polyethylene Glycol - "WAX") | The polar stationary phase provides better interaction and retention for the polar alcohol, improving separation.[4][9] |
| Derivatized (Silylated) this compound | Non-polar or Mid-polar (e.g., 5% Phenyl-Methylpolysiloxane) | The derivatized this compound is now non-polar. A non-polar "like dissolves like" phase will provide the best peak shape and efficiency.[4] |
Q4: What is derivatization and how does it prevent peak tailing for this compound?
Derivatization is a technique that chemically modifies a compound to make it more suitable for analysis.[10] For this compound, the goal is to reduce its polarity and increase its volatility.[4]
The most common method is silylation , which replaces the active, acidic hydrogen on this compound's hydroxyl (-OH) group with a non-polar trimethylsilyl (B98337) (TMS) group.[4] The most common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst.[4][11]
This reaction eliminates the primary cause of chemical interaction, resulting in sharp, symmetrical peaks.[4]
Experimental Protocols
Protocol 1: GC Inlet Liner Replacement
-
Cool Down: Ensure the GC inlet temperature has cooled to below 50°C.
-
Depressurize: Turn off the carrier gas flow to the inlet.
-
Remove Septum: Loosen and remove the septum retainer nut and pull out the old septum with forceps.
-
Access Liner: Lift the septum retaining assembly to expose the top of the inlet liner.
-
Remove Old Liner: Using clean, lint-free tweezers, carefully pull the old liner and its O-ring out of the inlet.
-
Inspect Inlet: Check the gold seal at the bottom of the inlet for any debris and clean if necessary.
-
Prepare New Liner: While wearing powder-free gloves, place a new O-ring onto a new, deactivated inlet liner.
-
Install New Liner: Carefully insert the new liner into the inlet until it is properly seated.
-
Reassemble: Replace the septum retaining assembly and insert a new septum, then tighten the retainer nut until finger-tight plus a quarter turn.
-
Purge: Restore carrier gas flow and allow the inlet to purge for 10-15 minutes before heating.[4]
Protocol 2: GC Column Trimming
-
Cool Down and Depressurize: Cool the oven and inlet to below 50°C and turn off the carrier gas.
-
Disconnect Column: Carefully loosen and remove the column nut from the inlet fitting.
-
Make the Cut: Using a ceramic scoring wafer, lightly score the column about 15-30 cm from the end. Gently flex the column to snap it cleanly at the score.
-
Inspect the Cut: Use a magnifying lens to ensure the cut is clean, flat, and at a 90-degree angle to the column wall, with no jagged edges or shards.[4]
-
Reinstall Column: Slide a new nut and ferrule onto the column. Insert the column back into the inlet to the correct depth specified by your instrument manufacturer and tighten the nut.
-
Leak Check: Restore carrier gas flow and perform an electronic leak check at the fitting before heating the oven.
Protocol 3: Silylation of this compound with BSTFA/TMCS
-
Reagents:
-
Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]
-
Sample: A dried extract or standard of this compound dissolved in a dry, aprotic solvent (e.g., chloroform, hexane).
-
-
Procedure:
-
In a 2 mL GC autosampler vial, add your this compound sample.
-
Add the silylating reagent. A common ratio is a 2:1 molar excess of BSTFA to active hydrogens. For a standard mixture, 100 µL of BSTFA + 1% TMCS is often sufficient.[4][11]
-
Securely cap the vial with a PTFE-lined cap.
-
Incubate the vial in a heating block or oven at 60-75°C for 30-45 minutes to ensure the reaction goes to completion.[4][11]
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The derivatized sample can now be directly injected into the GC for analysis. Use a non-polar column for best results.
-
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. m.youtube.com [m.youtube.com]
- 7. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. [12] What do Chromatograms tell us? Peak Shape: Tailing peaks Due to Interaction with “neighbor” Peaks [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Technical Support Center: Optimizing Phytanol GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injector temperature for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of phytanol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting injector temperature for this compound GC-MS analysis?
A good starting point for the injector temperature is 250 °C.[1] This temperature is generally effective for a wide range of compounds. However, for high-boiling point analytes like this compound, further optimization is typically necessary to ensure efficient vaporization and transfer to the analytical column.[1]
Q2: How can I optimize the injector temperature for this compound?
A systematic approach is to incrementally increase the injector temperature and observe the effect on the this compound peak. You can start at 250 °C and increase in 25 °C increments to 275 °C, and then to 300 °C.[1][2] At each temperature, inject a this compound standard and evaluate the peak area and shape. The optimal temperature will provide the best response without causing thermal degradation.[1]
Q3: What are the signs of an improperly optimized injector temperature?
-
Too Low: If the injector temperature is too low, you may observe poor peak shape, such as peak tailing, where the latter half of the peak is drawn out.[2] This indicates that the this compound is not being vaporized efficiently and is interacting with active sites in the liner or column.[2] You may also see a reduced detector response.
-
Too High: An excessively high injector temperature can cause thermal degradation of this compound.[1][3] This can manifest as a decreased response for the this compound peak and the appearance of smaller, earlier-eluting peaks in your chromatogram, which are the degradation products.[4]
Q4: Is derivatization necessary for this compound GC-MS analysis?
Yes, derivatization is a crucial step for analyzing compounds like this compound, which are similar to phytosterols.[5][6] this compound contains a hydroxyl group that makes it polar and less volatile. Derivatization, typically through silylation, replaces the active hydrogen on the hydroxyl group with a less polar and more stable group, such as a trimethylsilyl (B98337) (TMS) group.[7][8] This process increases the volatility and thermal stability of this compound, leading to improved chromatographic peak shape and sensitivity.[7][8]
Q5: What are some common troubleshooting issues and their solutions?
Please refer to the troubleshooting guide in the following section for detailed information on common problems encountered during this compound GC-MS analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound, focusing on problems related to injector temperature and providing systematic solutions.
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Injector temperature is too low: Incomplete vaporization of this compound.[2] | Increase the injector temperature in 25 °C increments (e.g., from 250 °C to 275 °C).[1][2] |
| Active sites in the liner or column: The polar hydroxyl group of underivatized this compound interacts with active sites.[2] | Ensure complete derivatization of your sample. Use a fresh, deactivated liner.[2] | |
| Column overload: Injecting too much sample can saturate the stationary phase.[2] | Dilute your sample or reduce the injection volume.[2] | |
| Poor Sensitivity / Low Peak Area | Injector temperature is too low: Inefficient transfer of this compound to the column.[1] | Gradually increase the injector temperature and monitor the peak response.[1] |
| Thermal degradation: Injector temperature is too high, causing this compound to break down.[4] | Decrease the injector temperature. Analyze for the presence of smaller, earlier-eluting degradation products. | |
| Inlet contamination: Residues from previous injections can affect analyte transfer.[9] | Clean or replace the inlet liner and septum.[9] | |
| Ghost Peaks / Carryover | Contamination from previous runs: Residual this compound in the injector or column.[2] | Perform a blank run with just the solvent. Bake out the column at a high temperature to remove contaminants.[2] |
| Irreproducible Results | Fluctuations in injector temperature: Inconsistent vaporization. | Ensure the GC's temperature control is stable. |
| Leaks in the injection port: Can lead to sample loss and variable injection volumes. | Check for leaks using an electronic leak detector, especially around the septum and column fittings. | |
| Inconsistent injection technique: Variable injection speed or volume. | Use an autosampler for consistent injections. If injecting manually, ensure a smooth and rapid injection. |
Experimental Protocols
Protocol 1: Optimization of Injector Temperature
This protocol outlines the steps to determine the optimal injector temperature for the GC-MS analysis of a derivatized this compound standard.
-
Prepare a Derivatized this compound Standard:
-
Prepare a standard solution of this compound in an appropriate solvent (e.g., hexane).
-
Derivatize the standard using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8] Follow a validated derivatization procedure, which typically involves heating the sample with the reagent.
-
-
Set Initial GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start with an initial temperature of ~100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~300 °C.
-
MS Parameters: Set the mass spectrometer to scan a relevant mass range for derivatized this compound.
-
-
Perform Incremental Temperature Increases:
-
Inject the derivatized this compound standard at the initial injector temperature of 250 °C and record the chromatogram.
-
Increase the injector temperature to 275 °C and inject the standard again.
-
Further increase the injector temperature to 300 °C and inject the standard.
-
-
Data Analysis and Optimization:
-
Compare the peak area and peak shape of the derivatized this compound at each injector temperature.
-
The optimal temperature is the one that provides the highest peak area without significant peak tailing or the appearance of degradation products.
-
Protocol 2: Sample Preparation and Derivatization
A general workflow for the preparation and derivatization of a sample containing this compound for GC-MS analysis.
Caption: Workflow for this compound Sample Preparation and Derivatization.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound GC-MS analysis.
Caption: Troubleshooting Flowchart for this compound GC-MS Analysis.
References
- 1. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Activity and Decomposition | Separation Science [sepscience.com]
- 5. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
Technical Support Center: Phytanol Recovery from Marine Sediments
Welcome to the technical support center for optimizing phytanol recovery from marine sediment samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this compound analysis.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for recovering this compound from marine sediments?
A1: The optimal extraction method depends on factors such as sample size, sediment matrix, available equipment, and desired throughput. Soxhlet extraction is a classic and robust method, often considered a benchmark. Accelerated Solvent Extraction (ASE) and Sonication are faster alternatives that use less solvent. The Bligh & Dyer method is suitable for wet samples and provides a total lipid extract. For a comparative overview of these methods, refer to the data in Table 1.
Q2: Why is my this compound recovery consistently low?
A2: Low this compound recovery can stem from several factors:
-
Incomplete Extraction: The chosen solvent may not be optimal for the sediment type, or the extraction time may be insufficient.
-
Analyte Degradation: this compound can degrade at high temperatures used in some extraction methods.
-
Matrix Effects: Co-extracted substances from the sediment can interfere with analysis and suppress the this compound signal.
-
Inefficient Derivatization: Incomplete conversion of this compound to its more volatile derivative for GC-MS analysis is a common cause of poor results.
-
Sample Handling and Storage: Improper storage can lead to degradation of this compound. Samples should ideally be kept frozen and in the dark under an inert atmosphere.[1]
Q3: Is derivatization necessary for this compound analysis by GC-MS?
A3: Yes, derivatization is a critical step for the accurate quantification of this compound by GC-MS. This compound is a long-chain alcohol with low volatility and a polar hydroxyl group. Derivatization converts it into a more volatile and less polar compound, typically a trimethylsilyl (B98337) (TMS) ether.[2] This improves peak shape, reduces tailing, and enhances sensitivity during GC-MS analysis.[1][3]
Q4: What are the most common derivatization reagents for this compound?
A4: The most common derivatization reagents for converting alcohols like this compound into TMS ethers are silylating agents. A mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) is frequently used.[2][4] Pyridine (B92270) is often used as a solvent to facilitate the reaction.[2]
Q5: How can I minimize matrix effects in my this compound analysis?
A5: Matrix effects can be minimized through several strategies:
-
Sample Cleanup: After extraction, a cleanup step using column chromatography (e.g., silica (B1680970) gel) can separate this compound from interfering compounds.
-
Selective Extraction: Optimizing the extraction solvent to be more selective for lipids can reduce the co-extraction of interfering substances.
-
Instrumental Techniques: Using a mass spectrometer in selected ion monitoring (SIM) mode can improve selectivity and reduce the impact of co-eluting compounds.
Troubleshooting Guides
Low or No this compound Peak in GC-MS Chromatogram
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | • Ensure the sediment sample is properly homogenized and dried (freeze-drying is recommended).• Increase the extraction time or the number of extraction cycles.• Evaluate a different extraction solvent or a combination of solvents (e.g., dichloromethane:methanol).• Consider a more exhaustive extraction method like Soxhlet if using sonication. |
| Incomplete Derivatization | • Ensure derivatization reagents (e.g., BSTFA + TMCS) are fresh and not expired.[4]• Check for the presence of water in the sample extract, as it can inhibit the silylation reaction. Dry the extract thoroughly before adding reagents.[1]• Optimize the reaction temperature and time. Heating may be required for complete derivatization.[4]• Use a catalyst like pyridine to facilitate the reaction.[2] |
| Analyte Degradation | • If using a high-temperature extraction method like Soxhlet or ASE, consider if this compound might be degrading. Reduce the extraction temperature if possible.[1]• Avoid prolonged exposure of the sample to high temperatures during solvent evaporation. |
| GC-MS Injection Issues | • Check for a clogged syringe or a leaking septum.• Ensure the injector temperature is appropriate for the this compound derivative (typically 250-300°C). |
Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Active Sites in GC System | • Deactivate the injector liner by cleaning or replacing it.• Trim a small portion (10-20 cm) from the beginning of the GC column to remove active sites.• Use a deactivated guard column. |
| Incomplete Derivatization | • Underivatized this compound will exhibit poor peak shape. Re-optimize the derivatization procedure as described above. |
| Column Overload | • If peaks are fronting, the sample may be too concentrated. Dilute the sample or use a split injection with a higher split ratio. |
| Inappropriate GC Conditions | • Optimize the GC oven temperature program to ensure proper separation and peak shape.• Check the carrier gas flow rate. |
Data Presentation
Table 1: Comparison of Common Extraction Methods for Lipids from Sediments
| Method | Principle | Typical Solvents | Avg. Recovery (%) * | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Dichloromethane (DCM), Hexane (B92381), Acetone | 58 - 80[5] | Exhaustive extraction, well-established. | Time-consuming (hours to days), large solvent consumption, potential for thermal degradation of analytes.[6] |
| Sonication | Uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration.[7] | DCM, Methanol (MeOH), Acetone | 71 - 87[5] | Fast, simple, lower solvent consumption than Soxhlet. | May not be as exhaustive as Soxhlet, potential for analyte degradation from localized heating. |
| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperatures and pressures.[1] | DCM, Hexane, Acetone | 73 - 108[5][8] | Fast (15-20 min/sample), low solvent consumption, automated.[1] | High initial equipment cost, may not be suitable for thermally labile compounds.[1] |
| Bligh & Dyer | A single-phase extraction with a chloroform/methanol/water mixture, followed by phase separation.[9] | Chloroform, Methanol | 95-99 (for total lipids)[10] | Good for wet samples, extracts a broad range of lipids.[11] | Uses chlorinated solvents, can be labor-intensive for large sample numbers. |
*Note: The provided recovery percentages are for general lipid classes or other organic compounds from sediment or soil matrices and may not be directly representative of this compound. This compound-specific recovery can vary based on the sediment matrix and precise experimental conditions.
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Marine Sediment
-
Sample Preparation: Freeze-dry the sediment sample to remove water. Homogenize the dried sediment using a mortar and pestle.
-
Extraction:
-
Place approximately 10-20 g of the homogenized sediment into a pre-cleaned cellulose (B213188) extraction thimble.
-
Add a known amount of an internal standard (e.g., 5α-cholestane) to the thimble.
-
Place the thimble into the Soxhlet extractor.
-
Fill a round-bottom flask with ~250 mL of dichloromethane:methanol (2:1, v/v).
-
Assemble the Soxhlet apparatus and extract for 24-48 hours, with a solvent cycling rate of about 4-6 cycles per hour.
-
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to near dryness using a rotary evaporator at a temperature below 40°C.
-
Saponification (Optional but Recommended): To release bound this compound, add 2 M methanolic KOH to the extract and reflux for 2 hours. After cooling, add water and extract the neutral lipids (including this compound) with hexane.
-
Fractionation/Cleanup:
-
Pass the neutral lipid fraction through a silica gel column.
-
Elute with hexane to remove hydrocarbons.
-
Elute with a more polar solvent mixture (e.g., hexane:ethyl acetate, 9:1, v/v) to collect the alcohol fraction containing this compound.
-
-
Derivatization and Analysis: Evaporate the alcohol fraction to dryness under a gentle stream of nitrogen. Proceed with Protocol 3 for derivatization and GC-MS analysis.
Protocol 2: Sonication-Assisted Extraction of this compound
-
Sample Preparation: Freeze-dry and homogenize 2-5 g of the marine sediment sample.
-
Extraction:
-
Place the homogenized sediment into a glass centrifuge tube.
-
Add a known amount of internal standard.
-
Add 20 mL of dichloromethane:methanol (2:1, v/v).
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifuge the sample at 2500 rpm for 10 minutes and carefully pipette the supernatant into a clean flask.
-
Repeat the extraction process two more times with fresh solvent, combining the supernatants.
-
-
Concentration and Cleanup: Concentrate the combined extracts and proceed with saponification and fractionation as described in Protocol 1 (steps 4 and 5).
-
Derivatization and Analysis: Evaporate the purified alcohol fraction and proceed with Protocol 3.
Protocol 3: Derivatization of this compound for GC-MS Analysis
-
Preparation: Ensure the dried alcohol fraction from the extraction and cleanup steps is completely free of water.
-
Reaction:
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound extraction and analysis from marine sediments.
Troubleshooting Logic for Low this compound Recovery
Caption: Troubleshooting guide for low this compound recovery.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of ASE and SFE with Soxhlet, Sonication, and Methanolic Saponification Extractions for the Determination of Organic Micropollutants in Marine Particulate Matter. | Semantic Scholar [semanticscholar.org]
- 9. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vliz.be [vliz.be]
- 11. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
Common contaminants in phytanol analysis and their removal
Welcome to the technical support center for phytanol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the analysis of this compound, particularly using gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Contamination in this compound analysis can originate from the sample matrix itself, the reagents and materials used during sample preparation, and the analytical instrumentation. The most prevalent contaminants include other lipids and fatty acids from the biological matrix, plasticizers such as phthalates from collection tubes or solvents, and column bleed from the GC.[1]
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: this compound is a long-chain alcohol with relatively low volatility and a polar hydroxyl group. Derivatization is a crucial step to increase its volatility and thermal stability, making it suitable for gas chromatography.[2][3] This process replaces the active hydrogen on the hydroxyl group with a less polar group, which typically results in sharper chromatographic peaks and improved sensitivity.[3][4] The most common derivatization for this compound involves silylation to form a trimethylsilyl (B98337) (TMS) ether.[3]
Q3: My this compound peak is showing significant tailing in the chromatogram. What could be the cause?
A3: Peak tailing for this compound is often a sign of incomplete derivatization or active sites within the GC system. Free hydroxyl groups on underivatized this compound can interact with the stationary phase of the column or active sites in the inlet liner, causing poor peak shape.[5][6] Ensure your derivatization reaction goes to completion and consider using a deactivated inlet liner.[6]
Q4: I am analyzing phytanic acid alongside this compound and observing co-eluting peaks. How can I resolve this?
A4: Co-elution of structurally similar compounds like phytanic acid and other fatty acids (e.g., linoleic acid) is a common challenge.[5] To resolve this, you can optimize the GC temperature program to improve separation. Additionally, ensure that the derivatization method is appropriate and consistently applied. Different derivatives will have different retention times, which can be used to enhance separation.[5]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low Recovery of this compound After Sample Preparation
Low recovery of this compound can occur at several stages of the sample preparation process. The following table outlines potential causes and their solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Saponification | In biological samples, this compound is often esterified to other lipids. Incomplete saponification will fail to release all the this compound. Ensure that the concentration of the alkaline solution (e.g., ethanolic KOH) is sufficient and that the incubation time and temperature are adequate (e.g., 1 hour at 60-90°C).[7][8] |
| Inefficient Extraction | The choice of extraction solvent is critical. Hexane (B92381) is commonly used for this compound extraction after saponification.[8][9] Ensure vigorous mixing during the liquid-liquid extraction (LLE) step to maximize the partitioning of this compound into the organic phase. Perform multiple extractions of the aqueous layer and pool the organic extracts. |
| Analyte Degradation | Although this compound is relatively stable, prolonged exposure to harsh conditions or high temperatures can lead to degradation. Minimize the time samples are exposed to high heat and strong acids or bases. |
Issue 2: Presence of Interfering Peaks from Contaminants
Interfering peaks can mask the this compound peak or lead to inaccurate quantification. The table below lists common contaminants and methods for their removal.
| Contaminant | Common Source | Removal/Mitigation Strategy |
| Plasticizers (e.g., Phthalates) | Plastic labware (e.g., tubes, pipette tips), solvent containers.[10][11][12] | Use high-purity solvents and glassware for all sample preparation steps. Minimize the use of plastic materials. If plastics are unavoidable, pre-rinse them with a non-interfering solvent. |
| Other Lipids/Fatty Acids | The biological matrix itself (e.g., plasma, tissue).[13] | A thorough saponification and liquid-liquid extraction will remove many interfering lipids.[8] If co-elution is still an issue, consider a solid-phase extraction (SPE) cleanup step or optimization of the GC method.[13] |
| Column Bleed | Degradation of the GC column's stationary phase, often at high temperatures.[1] | Ensure the GC column is not heated above its maximum recommended temperature. Use a high-quality, low-bleed column. Regularly condition the column as per the manufacturer's instructions. |
| Septum Bleed | Degradation of the injection port septum. | Use high-quality septa and replace them regularly. |
Experimental Protocols
Protocol 1: Saponification and Extraction of this compound from Plasma
This protocol describes the release of this compound from its esterified forms in a plasma sample followed by extraction.
-
Sample Preparation : To 100 µL of plasma in a glass tube, add an appropriate internal standard (e.g., deuterated phytanic acid if analyzing both).[9]
-
Alkaline Hydrolysis (Saponification) : Add 1 mL of 5% (w/v) potassium hydroxide (B78521) (KOH) in ethanol.[8] Vortex the mixture thoroughly.
-
Incubation : Tightly cap the tube and incubate in a water bath at 60°C for 1 hour to release this compound from lipid esters.[8]
-
Extraction : Cool the tube to room temperature. Add 1 mL of deionized water and 4 mL of HPLC-grade hexane.[8]
-
Phase Separation : Cap the tube and shake vigorously for 15-20 minutes. Centrifuge at 2000 x g for 5 minutes to achieve a clear separation of the aqueous and organic (hexane) layers.[8]
-
Collection : Carefully transfer the upper hexane layer to a clean glass tube for the derivatization step.
-
Solvent Evaporation : Dry the hexane extract under a gentle stream of high-purity nitrogen at room temperature.[8]
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol details the silylation of the dried this compound extract to prepare it for GC-MS analysis.
-
Reagent Preparation : Prepare the derivatization reagent. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. Another option is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[8]
-
Derivatization Reaction : To the dried extract from Protocol 1, add 50 µL of pyridine (B92270) and 50 µL of the silylating reagent (e.g., MTBSTFA).[8]
-
Incubation : Tightly cap the vial and heat at 60°C for 30 minutes to ensure the reaction goes to completion.[14]
-
Analysis : After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visual Guides
The following diagrams illustrate the key workflows in this compound analysis.
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting guide for poor peak shape.
References
- 1. agilent.com [agilent.com]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of Plasticizer Contamination Throughout Olive Oil Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasticizer contamination in edible vegetable oil in a U.S. retail market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Phytanol Chromatogram Analysis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to baseline noise in phytanol chromatograms. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve a stable and reliable baseline for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of baseline noise observed in this compound chromatograms and what do they indicate?
A1: Baseline noise in gas chromatography (GC) can manifest in several ways, each suggesting different underlying issues. The most common types include:
-
High-Frequency Noise: This appears as a "fuzzy" or "hairy" baseline with rapid, small spikes. It often points to electronic issues, contaminated detector gases, or a dirty detector.[1][2]
-
Baseline Drift: A gradual, steady rise or fall of the baseline is known as drift. This is commonly caused by improper column conditioning, temperature fluctuations, or a contaminated detector that is slowly bleeding contaminants.[3]
-
Spikes: These are random, sharp, and narrow peaks that are not related to the analyte. Spikes are typically caused by electrical disturbances from other lab equipment or particulate matter passing through the detector.[1][2]
-
Wandering Baseline: An erratic, non-reproducible baseline that moves up and down can be a sign of leaks in the system, particularly at the injector or column fittings.[4]
Q2: Why is derivatization necessary for this compound analysis and how can it contribute to baseline noise?
A2: this compound is a long-chain alcohol with a polar hydroxyl (-OH) group. This polarity makes it less volatile and prone to interacting with active sites in the GC system, leading to poor peak shape (tailing). Derivatization, typically silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of this compound, resulting in better chromatographic performance.[5][6][7]
However, the derivatization process itself can introduce baseline noise if not performed correctly:
-
Incomplete Derivatization: If the reaction is incomplete, you may see broad, tailing peaks from the underivatized this compound.
-
Excess Reagent and Byproducts: Injecting a large excess of the derivatization reagent (e.g., BSTFA) or its byproducts can create a rising baseline or extraneous peaks.[1]
-
Moisture Contamination: Silylating reagents are highly sensitive to moisture. Water in the sample or solvents will react with the reagent, reducing its effectiveness and potentially creating unwanted side products that contribute to baseline noise.[6][8]
Q3: Are there specific GC-MS parameters that are critical for minimizing baseline noise in this compound analysis?
A3: Yes, optimizing your GC-MS method parameters is crucial. For the analysis of derivatized this compound (this compound-TMS), consider the following:
-
Injector Temperature: Set the injector temperature high enough to ensure rapid volatilization of the derivatized this compound without causing thermal degradation. A typical starting point is 250-280°C.
-
Column Choice: A non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is well-suited for separating silylated long-chain alcohols like this compound.[5]
-
Oven Temperature Program: A temperature ramp is necessary to elute the high-boiling this compound derivative. A starting temperature around 150°C, ramped to 270-310°C, is a common approach.
-
Carrier Gas Flow: Ensure a pure, leak-free carrier gas supply. Helium is commonly used at a constant flow rate of about 1 mL/min.
-
MS Transfer Line Temperature: This should be set high enough to prevent condensation of the analyte as it passes from the GC to the MS, typically around 280°C.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Baseline Noise
When encountering baseline noise, a systematic approach is key to efficiently identifying and resolving the issue. The following workflow provides a logical sequence of checks.
Caption: A logical workflow for troubleshooting baseline noise in this compound chromatograms.
Guide 2: Troubleshooting Derivatization Issues
Incomplete or improper derivatization is a common source of chromatographic problems in this compound analysis.
Caption: A workflow for troubleshooting issues related to the derivatization of this compound.
Data Presentation
While there are no universal standards for acceptable baseline noise, the signal-to-noise ratio (S/N) is a critical parameter for assessing data quality. A higher S/N indicates a stronger signal relative to the background noise.
| Parameter | Acceptance Criteria | Implication of Failure |
| Signal-to-Noise Ratio (S/N) for Limit of Quantification (LOQ) | Typically ≥ 10 | Inaccurate quantification, high variability at low concentrations. |
| Signal-to-Noise Ratio (S/N) for Limit of Detection (LOD) | Typically ≥ 3 | Inability to reliably detect the analyte at low concentrations. |
| Baseline Drift | < 5% of peak height over the run time | Can lead to integration errors and inaccurate peak area determination. |
Note on S/N Calculation: The S/N ratio is commonly calculated as 2 * Peak Height / Noise. The noise is measured as the peak-to-peak amplitude of the baseline in a region close to the peak of interest but devoid of other signals.[9][10]
Experimental Protocols
Protocol 1: GC Injector Port Cleaning (for Agilent GC)
A contaminated injector port is a frequent source of baseline noise and peak tailing.
Materials:
-
Lint-free swabs
-
Methanol (B129727), Acetone (B3395972), Methylene (B1212753) Chloride (or other appropriate solvents)
-
New septum, liner, and O-ring
-
Forceps
-
Safety glasses and gloves
Procedure:
-
Cool Down: Set the injector temperature to below 50°C.
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Disassemble: Remove the autosampler (if present). Then, carefully remove the septum nut, septum, and inlet liner.
-
Clean the Injector Body:
-
Dip a lint-free swab in methanol and clean the inside of the injector body.
-
Repeat with acetone and then methylene chloride if heavy contamination is present.
-
Finish with a final rinse with methanol to remove any residual solvent.
-
-
Reassemble with New Consumables:
-
Wearing powder-free gloves, install a new, deactivated inlet liner and O-ring.
-
Install a new septum and tighten the septum nut (do not overtighten).
-
-
Leak Check: Restore carrier gas flow and perform an electronic leak check around the septum nut and other fittings.
-
Heat and Equilibrate: Heat the injector to the setpoint temperature and allow the system to equilibrate before running a blank to confirm cleanliness.
Protocol 2: GC Column Conditioning
Properly conditioning a new column or re-conditioning an existing one is vital for a stable baseline.
Materials:
-
New or existing GC column
-
High-purity carrier gas
Procedure:
-
Install Column in Injector: Install the column in the injector port but do not connect the other end to the detector.
-
Purge with Carrier Gas: Turn on the carrier gas and purge the column at room temperature for 15-30 minutes to remove any air.
-
Temperature Program:
-
Set the initial oven temperature to 40°C.
-
Program the oven to ramp at 10°C/minute to the maximum isothermal temperature of the column (or 20°C above your method's final temperature, whichever is lower).
-
Hold at this temperature for 1-2 hours, or until the baseline is stable when monitored by the detector (if not connected, a standard conditioning time is sufficient).
-
-
Cool Down: Cool the oven to below 50°C.
-
Connect to Detector: Connect the column to the detector, ensuring the correct insertion depth.
-
Leak Check: Perform an electronic leak check at the detector fitting.
-
Equilibrate: Heat the system to your method's initial conditions and allow it to stabilize before analysis.
Protocol 3: Electronic Leak Check
Leaks are a major cause of baseline instability and can damage your column and detector.
Materials:
-
Electronic leak detector
Procedure:
-
Pressurize the System: Ensure the carrier gas is flowing at the normal operating pressure.
-
Check Fittings: Systematically move the probe of the electronic leak detector around each fitting in the gas flow path, starting from the gas cylinder and moving towards the detector. Key points to check include:
-
Gas cylinder regulator and fittings
-
Gas traps and purifiers
-
Injector fittings (septum nut, column fitting)
-
Column connections (if any)
-
Detector fittings
-
-
Interpret Results: The leak detector will give an audible and/or visual signal if a leak is detected.
-
Remedy Leaks: If a leak is found, tighten the fitting or replace the ferrule or seal. Re-check for leaks after making adjustments. It is crucial to perform a leak check every time a fitting is loosened or a new column is installed.[11][12][13]
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. How to Handle Baseline Noise in Chromatography [chemistryjobinsight.com]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. Signal to Noise Ratio Calculation [dataapex.com]
- 10. m.youtube.com [m.youtube.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. pharmadevils.com [pharmadevils.com]
- 13. dfs.dc.gov [dfs.dc.gov]
Technical Support Center: Resolving Co-eluting Peaks with Phytanol in GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks with phytanol during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound co-eluting with other compounds in my GC-MS analysis?
A1: Co-elution of this compound with other sample components can stem from several factors:
-
Similar Physicochemical Properties: Compounds with similar boiling points and polarities to this compound are prone to co-elute. In complex matrices, such as biological or environmental samples, the likelihood of encountering such compounds is high.
-
Inadequate Chromatographic Separation: The GC column and the analytical method parameters (e.g., temperature program, carrier gas flow rate) may not be optimized to resolve this compound from closely related compounds.
-
Matrix Effects: Complex sample matrices can introduce a multitude of compounds, increasing the probability of a chance co-elution with this compound.
-
Derivatization Artifacts: While derivatization is often employed to improve the volatility and chromatographic behavior of this compound, it can also affect other compounds in the sample, potentially leading to new co-elution issues.
Q2: I've detected a co-eluting peak with this compound. What is the first troubleshooting step?
A2: Before embarking on extensive chromatographic method development, leverage the power of your mass spectrometer. The initial and most critical step is to determine if quantification is possible despite the lack of chromatographic separation.
-
Mass Spectral Deconvolution: Your GC-MS software likely has deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds.[1][2][3][4][5] This can provide a pure mass spectrum of this compound, allowing for its identification and quantification.
-
Extracted Ion Chromatograms (EICs): Examine the mass spectra of the co-eluting peaks. Identify a unique and abundant ion (m/z) for this compound that is not present in the mass spectrum of the interfering compound. You can then quantify this compound by integrating the peak area from its specific EIC. This technique can provide accurate quantification even with complete chromatographic co-elution.
Q3: When should I consider modifying my GC method to resolve co-eluting peaks?
A3: If mass spectral deconvolution or the use of EICs is not feasible due to significant spectral overlap or the absence of unique ions, you should proceed with optimizing your GC method.
Troubleshooting Guide: Resolving this compound Co-elution
This guide provides a systematic approach to resolving co-eluting peaks with this compound by optimizing your GC-MS method.
Step 1: Optimize the GC Oven Temperature Program
The temperature program has a significant impact on chromatographic resolution.
-
Decrease the Ramp Rate: A slower temperature ramp (e.g., reducing from 10°C/min to 3-5°C/min) increases the interaction time of analytes with the stationary phase, which can enhance separation.
-
Introduce an Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can effectively improve their resolution.
-
Lower the Initial Oven Temperature: For early-eluting interferences, lowering the initial oven temperature can increase retention and improve separation from the solvent front and other early eluters.
The following table provides a comparison of how different temperature programs can affect the resolution of two closely eluting compounds.
| Parameter | Method A (Fast Ramp) | Method B (Slow Ramp) | Method C (with Isothermal Hold) |
| Initial Temperature | 60°C | 60°C | 60°C |
| Ramp 1 | 20°C/min to 250°C | 5°C/min to 250°C | 10°C/min to 180°C |
| Hold 1 | - | - | 2 min at 180°C |
| Ramp 2 | - | - | 10°C/min to 250°C |
| Analyte 1 RT (min) | 8.50 | 12.20 | 14.80 |
| Analyte 2 RT (min) | 8.55 | 12.45 | 15.20 |
| Resolution (Rs) | 0.8 | 1.8 | 2.5 |
Step 2: Adjust Carrier Gas Flow Rate
The linear velocity of the carrier gas affects chromatographic efficiency.
-
Optimize for Efficiency: For most capillary columns, the optimal average linear velocity for helium is around 20-30 cm/s. Operating at the optimal flow rate will result in sharper peaks and better resolution. Deviating significantly from the optimum can lead to band broadening and decreased resolution.
Step 3: Evaluate and Change the GC Column
If optimizing the temperature program and flow rate does not resolve the co-elution, the issue may lie with the selectivity of the GC column's stationary phase.
-
Increase Column Length: Doubling the column length can increase resolution by a factor of approximately 1.4. However, this will also lead to longer analysis times and potentially broader peaks.
-
Decrease Column Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm vs. 0.25 mm) provides higher efficiency and can improve resolution.
-
Change Stationary Phase Polarity: If co-elution persists, the compounds likely have very similar interactions with the current stationary phase. Switching to a column with a different polarity will alter the elution order by changing the separation mechanism. For this compound, which is a diterpene alcohol, a mid-polarity column (e.g., a 35% phenyl-methylpolysiloxane) could offer different selectivity compared to a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).
| Column Parameter | Column 1 (Standard Non-Polar) | Column 2 (Mid-Polarity) |
| Stationary Phase | 5% Phenyl-Methylpolysiloxane | 35% Phenyl-Methylpolysiloxane |
| Length | 30 m | 30 m |
| Internal Diameter | 0.25 mm | 0.25 mm |
| Film Thickness | 0.25 µm | 0.25 µm |
| This compound RT (min) | 15.2 | 18.5 |
| **Interferent RT (min) | 15.2 | 19.1 |
| Resolution (Rs) | 0.0 | 2.8 |
Experimental Protocols
Protocol 1: Derivatization of this compound for GC-MS Analysis
To improve the volatility and peak shape of this compound, derivatization is often necessary. Silylation is a common approach.
Materials:
-
Dried sample extract containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent.
-
Reconstitute the dried extract in 50 µL of pyridine.
-
Add 50 µL of BSTFA + 1% TMCS to the sample.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before injecting into the GC-MS.
Protocol 2: Generic GC-MS Method for this compound Analysis
This protocol provides a starting point for the analysis of derivatized this compound. Optimization will likely be required for your specific application and instrument.
GC Parameters:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Inlet: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-550 for qualitative analysis and library searching.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of silylated this compound for quantitative analysis (e.g., m/z 143, 353).
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps for troubleshooting co-eluting peaks with this compound in GC-MS.
Caption: A flowchart outlining the systematic approach to resolving co-eluting peaks of this compound in GC-MS.
References
Technical Support Center: Enhancing Phytanol Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of phytanol detection in trace amounts.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting trace amounts of this compound?
For high sensitivity and specificity in this compound analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique.[1] When operated in Selected Ion Monitoring (SIM) mode, GC-MS can achieve significantly lower detection limits compared to GC with Flame Ionization Detection (GC-FID). For even greater sensitivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative that can often detect analytes at picogram levels.[2][3]
Q2: Why is derivatization necessary for this compound analysis by GC-MS?
This compound, being a long-chain alcohol, is a polar and has a high boiling point. Direct injection into a GC system can lead to poor chromatographic performance, including peak tailing and low response, due to interactions with active sites in the system and incomplete volatilization.[4] Derivatization, typically through silylation, converts the polar hydroxyl group (-OH) into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This chemical modification improves chromatographic peak shape, increases thermal stability, and enhances detection sensitivity.[5][6][7]
Q3: What are the advantages of using a stable isotope-labeled internal standard for this compound quantification?
Using a stable isotope-labeled internal standard, such as deuterated this compound (e.g., this compound-d3), is considered the gold standard for accurate quantification.[1][8] This is because the internal standard has nearly identical chemical and physical properties to the native this compound. It co-elutes with the analyte and experiences similar effects during sample preparation (extraction, derivatization) and analysis (ionization suppression or enhancement). This allows for the correction of variations in recovery and matrix effects, leading to highly accurate and precise results.[9]
Q4: How can I effectively remove lipid interferences when analyzing this compound in fatty matrices?
Fatty matrices pose a significant challenge due to the co-extraction of lipids, which can interfere with the analysis and contaminate the instrument.[10] Several cleanup strategies can be employed:
-
Solid-Phase Extraction (SPE): SPE with sorbents like silica (B1680970) gel, alumina, or zirconia-based materials can effectively remove fatty acids and other lipid components.[10][11]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method often incorporates a dispersive SPE (dSPE) step with sorbents like C18 to remove lipids.[10][12]
-
Gel Permeation Chromatography (GPC): GPC is effective for separating large lipid molecules from smaller analytes like this compound, but it requires specialized instrumentation.[10]
Q5: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound analysis?
The LOD and LOQ for this compound are dependent on the analytical method, instrumentation, and sample matrix. The following table summarizes typical values found in the literature for phytosterols (B1254722) and related compounds, which can serve as a reference for this compound analysis.
| Analytical Method | Compound Type | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS-SIM | Oxysterols & Oxyphytosterols | Serum | 8.0 - 202.0 pg/mL | 28.0 - 674 pg/mL | [2] |
| GC-MS | Phytanic Acid | Plasma | 0.032 µmol/L | 0.1 µmol/L | [13] |
| APPI-LC-MS/MS | Phytosterols | Serum | 0.25 - 0.68 µg/L | - | |
| ELISA | Phytanic Acid | - | 0.1 µM | 0.3 µM | [13] |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) for this compound in GC-MS
Symptoms: The chromatographic peak for the this compound derivative is asymmetrical with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the GC System: Exposed silanol (B1196071) groups on the inlet liner, column, or contamination can interact with the this compound derivative.[4][14] | - Inlet Maintenance: Regularly replace the inlet liner with a new, deactivated one. Inspect and clean the gold seal. - Column Trimming: Cut 15-20 cm from the inlet side of the column to remove accumulated non-volatile residues.[4] - Use an Inert Column: Employ a column specifically designed for inertness to minimize interactions with active compounds. |
| Improper Column Installation: Incorrect column insertion depth can create dead volumes.[4][15] | - Verify Installation: Ensure the column is installed at the correct depth in both the inlet and detector according to the instrument manual.[4] |
| Incomplete Derivatization: Residual underivatized this compound will exhibit poor chromatography. | - Optimize Derivatization: Ensure the silylation reagent is fresh and the reaction conditions (temperature, time) are optimal. |
| Solvent-Phase Polarity Mismatch: The polarity of the solvent may not be compatible with the stationary phase.[15] | - Change Solvent or Stationary Phase: Consider using a different solvent for sample injection or a column with a more suitable stationary phase.[15] |
Issue 2: Low or No this compound Peak Response in GC-MS
Symptoms: The signal intensity for the this compound peak is very low or absent, even with a known concentration.
Possible Causes & Solutions:
| Cause | Solution |
| Sample Loss During Preparation: this compound may be lost during the extraction or cleanup steps. | - Optimize Extraction/Cleanup: Evaluate the recovery of your sample preparation method by spiking a blank matrix with a known amount of this compound standard. |
| Inefficient Derivatization: The derivatization reaction may be incomplete. | - Check Reagents and Conditions: Use fresh derivatization reagents and ensure optimal reaction time and temperature. |
| Injector Problems: Leaks in the injector or an incorrect injection temperature can lead to sample loss.[14] | - Leak Check: Perform a leak check of the injector. - Optimize Inlet Temperature: Ensure the inlet temperature is sufficient to volatilize the this compound derivative without causing degradation. |
| Detector Issues: The mass spectrometer may not be functioning correctly. | - Check MS Tune: Ensure the mass spectrometer is properly tuned. - Verify Detector Settings: Confirm that the detector is on and the correct ions are being monitored in SIM mode. |
| Sample Degradation: this compound may degrade if samples are not stored or processed correctly. | - Proper Sample Handling: Store samples at -80°C and process them on ice to minimize degradation. |
Experimental Protocols
Protocol 1: this compound Extraction and Silylation for GC-MS Analysis
This protocol describes a general procedure for the extraction of this compound from a biological matrix (e.g., serum) and subsequent derivatization.
Materials:
-
Serum sample
-
Stable isotope-labeled internal standard (e.g., this compound-d3)
-
Hexane (B92381) (GC grade)
-
Methanol (GC grade)
-
Potassium hydroxide (B78521) (KOH) solution in methanol
-
Silylation reagent (e.g., BSTFA with 1% TMCS, or MSTFA)
-
Pyridine (B92270) (anhydrous)
-
Nitrogen gas
-
Vortex mixer, centrifuge, heating block
Procedure:
-
Sample Preparation: To a glass tube, add 100 µL of serum.
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled this compound internal standard.
-
Saponification: Add 1 mL of methanolic KOH, vortex thoroughly, and incubate at 60°C for 1 hour to hydrolyze any phytanyl esters.
-
Extraction: After cooling, add 1 mL of water and 3 mL of hexane. Vortex for 2 minutes and centrifuge to separate the phases.
-
Solvent Collection: Carefully transfer the upper hexane layer to a clean glass tube. Repeat the extraction with another 3 mL of hexane and combine the hexane layers.
-
Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation): To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of the silylation reagent (e.g., BSTFA + 1% TMCS).[16]
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.[5]
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
Protocol 2: GC-MS Analysis of Derivatized this compound
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for sterol analysis (e.g., 5% phenyl polysilphenylene-siloxane)[5]
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 150°C, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Select characteristic ions for the silylated this compound and the internal standard. For example, for TMS-derivatized this compound, a prominent ion would be the molecular ion or a fragment resulting from the loss of a methyl group.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of an isotope dilution gas chromatography-mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Preventing degradation of phytanol during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of phytanol during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound is susceptible to degradation through oxidation. The primary factors that accelerate this degradation are exposure to heat, light (especially UV), extreme pH conditions, and the presence of oxidizing agents. Repeated freeze-thaw cycles can also compromise sample integrity.[1]
Q2: What is the main degradation pathway of this compound?
A2: The degradation of this compound typically begins with its oxidation to phytenal, which is an aldehyde. Phytenal can be further oxidized to phytenic acid.[2] This pathway represents a significant challenge in accurately quantifying this compound in biological samples.
Q3: What are the recommended storage conditions for this compound samples?
A3: For long-term storage, this compound samples, whether in pure form or as extracts, should be stored at -20°C or lower in a non-aqueous solvent like ethanol (B145695).[3] To protect against photodegradation, it is crucial to use amber glass vials with Teflon-lined caps.[3][4]
Q4: How can I minimize this compound degradation during the extraction process?
A4: To minimize degradation, it is advisable to work in a dimly lit environment and maintain low temperatures throughout the extraction process.[4] Using an inert atmosphere, such as nitrogen or argon, can effectively prevent oxidation.[4] Additionally, the choice of extraction method is important; non-thermal techniques like ultrasonic-assisted extraction are preferable to methods requiring high heat.[4]
Q5: What is the ideal pH for working with this compound samples?
A5: While specific data for this compound is limited, for related phenolic compounds, a neutral to slightly acidic pH range (around pH 4-7) is generally recommended to maintain stability.[5][6] Both highly acidic and alkaline conditions can promote degradation.[5]
Q6: Can antioxidants be used to protect this compound during sample preparation?
A6: Yes, adding antioxidants to your extraction solvents and sample solutions is a highly effective strategy. Butylated hydroxytoluene (BHT) and ascorbic acid are commonly used antioxidants that can help preserve this compound.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound recovery | Degradation during extraction or storage. | - Use low-temperature extraction methods. - Add an antioxidant (e.g., BHT or ascorbic acid) to the extraction solvent. - Store samples at -20°C or below in amber vials.[3] |
| Inconsistent results between replicates | Variable degradation due to inconsistent sample handling. | - Standardize all sample preparation steps, including time, temperature, and light exposure. - Minimize freeze-thaw cycles by aliquoting samples before freezing.[1] |
| Presence of phytenal or phytenic acid peaks in analysis | Oxidation of this compound. | - Work under an inert atmosphere (e.g., nitrogen gas). - Ensure solvents are deoxygenated. - Add an antioxidant to prevent further oxidation. |
| Sample discoloration | Oxidation and degradation of this compound and other sample components. | - Protect samples from light at all stages.[4] - Store extracts under inert gas. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound Samples
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage.[3] | Reduces the rate of chemical degradation and enzymatic activity. |
| Solvent | Ethanol or other non-aqueous solvents.[3] | This compound is lipophilic and more stable in organic solvents. |
| Container | Amber glass vials with Teflon-lined caps.[3] | Protects from light and prevents solvent evaporation and contamination. |
| Atmosphere | Inert gas (e.g., nitrogen or argon).[4] | Minimizes exposure to oxygen, preventing oxidation. |
| Freeze-Thaw Cycles | Minimize by aliquoting samples.[1] | Repeated cycles can cause physical and chemical degradation of the sample.[1][6] |
Table 2: Influence of Key Factors on this compound Stability
| Factor | Effect on Stability | Recommendation |
| High Temperature | Accelerates degradation. | Use low-temperature extraction methods and refrigerated storage.[4] |
| Light Exposure | Promotes photodegradation.[8] | Work in a dimly lit area and use amber-colored containers.[4] |
| pH | Extremes in pH (highly acidic or alkaline) can cause degradation.[5] | Maintain a neutral to slightly acidic pH (4-7).[5][6] |
| Oxygen | Primary driver of oxidative degradation. | Deoxygenate solvents and work under an inert atmosphere.[4] |
Table 3: Common Antioxidants for this compound Preservation
| Antioxidant | Recommended Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | Free radical scavenger, particularly effective in lipid-rich matrices.[7] |
| Ascorbic Acid (Vitamin C) | 100 - 500 ppm | Water-soluble antioxidant that can regenerate other antioxidants like Vitamin E.[9] |
| α-Tocopherol (Vitamin E) | 100 - 500 ppm | Lipid-soluble antioxidant that protects cell membranes from oxidation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is designed to minimize degradation during the extraction process.
-
Sample Preparation:
-
Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to halt enzymatic degradation.
-
Lyophilize (freeze-dry) the frozen tissue to remove water without excessive heat.
-
Grind the dried tissue into a fine powder.
-
-
Extraction:
-
Perform all subsequent steps under dim light.
-
To 1 gram of powdered plant tissue, add 10 mL of a deoxygenated hexane:isopropanol (3:2, v/v) mixture containing 0.05% BHT.[3]
-
Sonicate the sample in an ultrasonic bath for 30 minutes, keeping the bath cool with ice.
-
Centrifuge the sample at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (the organic layer) to a clean amber glass tube.
-
Repeat the extraction process on the pellet with another 10 mL of the extraction solvent.
-
Combine the supernatants.
-
-
Solvent Evaporation:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.[3]
-
-
Storage:
-
Reconstitute the dried extract in a known volume of ethanol.
-
Store the extract at -80°C in an amber glass vial under a nitrogen atmosphere.
-
Protocol 2: Preparation of Plasma Samples for this compound Analysis
This protocol focuses on the extraction of this compound from plasma while minimizing degradation.
-
Sample Collection and Handling:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Separate plasma by centrifugation as soon as possible.
-
If not for immediate analysis, store plasma at -80°C.
-
-
Extraction:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 2 mL of a hexane:isopropanol (3:2, v/v) mixture containing 0.05% BHT.[3]
-
Vortex vigorously for 2 minutes to precipitate proteins and extract lipids.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new clean amber glass tube.
-
Repeat the extraction on the remaining aqueous layer with another 2 mL of the extraction solvent.
-
Combine the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., ethanol or mobile phase).
-
-
Analysis:
-
Analyze the samples promptly or store them at -80°C in amber vials under nitrogen.
-
Visualizations
References
- 1. The Impact of Freeze-Thaw Cycles on Expiry Date Determination – StabilityStudies.in [stabilitystudies.in]
- 2. Documents download module [ec.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 7. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phytanol Analysis in Biological Samples
This guide provides troubleshooting assistance and answers to frequently asked questions regarding matrix effects encountered during the quantitative analysis of phytanol in biological samples.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow, offering potential causes and actionable solutions.
Question 1: Why is the recovery of my this compound internal standard and/or analyte consistently low?
Potential Causes:
-
Inefficient Extraction: The chosen solvent system or extraction method may not be optimal for this compound, a long-chain branched fatty alcohol.
-
Analyte Loss During Evaporation: Over-drying the sample, especially with heat, can lead to the loss of semi-volatile compounds like this compound.
-
Poor Reconstitution: The final extract may not fully redissolve in the reconstitution solvent, particularly if the solvent is incompatible with the analyte's polarity.
-
Adsorption: this compound can adsorb to glass or plastic surfaces, especially if using inappropriate labware or during long storage periods.
-
Incomplete Derivatization (for GC-MS): The reaction to create a more volatile this compound derivative (e.g., TMS-ether) may be incomplete, leading to poor chromatographic performance and low signal.
Recommended Solutions:
-
Optimize Extraction:
-
Gentle Evaporation:
-
Evaporate the organic solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).
-
Avoid drying the extract to complete- Hitting a "sweet spot" between solvent removal and analyte loss is key.
-
-
Improve Reconstitution:
-
Use a solvent that is compatible with both the analyte and the initial mobile phase (for LC-MS) or the GC injection solvent (e.g., ethyl acetate).
-
Vortex and sonicate the sample during reconstitution to ensure the analyte is fully dissolved.
-
-
Minimize Adsorption:
-
Use silanized glassware to reduce active sites where this compound can adsorb.
-
Minimize sample transfer steps.
-
-
Ensure Complete Derivatization:
Figure 1: Troubleshooting logic for diagnosing low this compound recovery.
Question 2: I'm observing significant ion suppression or enhancement in my LC-MS/MS analysis. What can I do?
Potential Causes:
-
Co-elution with Phospholipids (B1166683): Phospholipids are a major source of matrix effects in plasma and serum samples and are known to cause significant ion suppression.[2][3]
-
High Salt Concentration: Salts from buffers or the biological matrix itself can interfere with the electrospray ionization (ESI) process.
-
Poor Chromatographic Separation: If this compound co-elutes with other endogenous matrix components, it can lead to altered ionization efficiency.[4]
Recommended Solutions:
-
Improve Sample Cleanup:
-
Phospholipid Depletion: Use specialized sample preparation techniques like HybridSPE®-Phospholipid or other phospholipid removal plates/cartridges. These methods selectively remove phospholipids, resulting in a cleaner extract.
-
Solid-Phase Extraction (SPE): A well-developed SPE method can effectively separate this compound from many interfering matrix components.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts but may suffer from lower recovery for more polar analytes.[7]
-
-
Optimize Chromatography:
-
Adjust Gradient: Modify the LC gradient to better separate this compound from the region where phospholipids typically elute.
-
Change Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, Phenyl) to alter selectivity and improve separation from interfering compounds.[8]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
Question 3: My GC-MS chromatogram shows significant peak tailing for the this compound derivative. What is the cause?
Potential Causes:
-
Active Sites in the GC System: Un-deactivated sites in the injector liner, column, or even the inlet seal can interact with the analyte, causing peak tailing.[11]
-
Column Contamination or Degradation: Buildup of non-volatile matrix components at the head of the column can lead to poor peak shape.[12][13]
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can cause peak shape issues.
-
Incompatible Solvent: Injecting a large volume of a polar solvent (like methanol) onto a non-polar GC column can cause poor analyte focusing and result in peak distortion.
Recommended Solutions:
-
Perform Inlet Maintenance:
-
Replace the injector liner and septum.[12] Use a deactivated liner specifically designed for trace analysis.
-
Ensure the inlet is clean and free of residue.
-
-
Address Column Issues:
-
Trim the first 5-10 cm from the front of the column to remove contaminants.
-
If tailing persists, bake out the column at a high temperature (as recommended by the manufacturer) to remove bleed and other contaminants.[13]
-
If the column is old or severely degraded, it may need to be replaced.
-
-
Verify Column Installation:
-
Ensure the column is cut cleanly and installed at the correct height in both the injector and the MS transfer line.
-
-
Optimize Injection:
-
Ensure the reconstitution solvent is appropriate for the GC column phase.
-
If using splitless injection, optimize the splitless time to ensure efficient transfer of the analyte onto the column.
-
Frequently Asked Questions (FAQs)
What are matrix effects in the context of this compound analysis?
Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the biological sample (e.g., plasma, serum, tissue).[4][14] These interferences, which can include phospholipids, salts, proteins, and other endogenous lipids, can either suppress (decrease) or enhance (increase) the analyte's signal in the mass spectrometer, leading to inaccurate and imprecise quantitative results.[4][14][15]
Which biological matrices are most challenging for this compound analysis and why?
Plasma, serum, and whole blood are generally the most challenging matrices for this compound analysis. This is due to their high concentration of proteins and, most notably, phospholipids.[2][3] Phospholipids are a primary cause of matrix effects, particularly ion suppression in LC-MS/MS analysis, and can also contaminate the analytical system.[3][7] Tissue homogenates can also be complex, containing a wide variety of lipids and other molecules that can interfere with the analysis.
How do I choose an appropriate internal standard for this compound analysis?
The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as phytol-d5 (B15294972) or a deuterated phytanic acid.[1] A SIL-IS is considered the gold standard because it has the same chemical properties and chromatographic retention time as the analyte, meaning it is affected by matrix interferences in the same way.[9][10] If a SIL-IS is not available, a structural analog (a molecule with a similar structure and chemical behavior) can be used, but it may not compensate for matrix effects as effectively.[10]
What are the pros and cons of different sample preparation techniques for minimizing matrix effects?
The choice of sample preparation is critical for mitigating matrix effects. Each technique has distinct advantages and disadvantages.
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | - Simple, fast, and inexpensive.- Removes the majority of proteins.[7] | - Least effective at removing phospholipids and other small molecules.[7]- Often results in significant matrix effects (ion suppression).[5] |
| Liquid-Liquid Extraction (LLE) | - Can produce very clean extracts by separating lipids from polar interferences like salts.[5]- Effective at removing proteins. | - Can be labor-intensive and difficult to automate.- Analyte recovery can be variable, especially for more polar compounds.[5][7] |
| Solid-Phase Extraction (SPE) | - Highly effective at removing interfering components, including phospholipids and salts.[6]- Can be automated for high-throughput analysis.- Offers flexibility in method development to target specific analytes.[5] | - Method development can be time-consuming.- More expensive than PPT or LLE.- Can still suffer from breakthrough of interfering compounds if not optimized properly.[6] |
How can I quantitatively assess the matrix effect in my method?
The matrix effect can be quantitatively assessed using the post-extraction spike method.[16] This involves comparing the response of an analyte spiked into a blank, extracted matrix to the response of the same amount of analyte in a pure solvent.
The calculation is as follows:
Matrix Factor (MF) = (Peak Response in Post-Extracted Matrix) / (Peak Response in Pure Solvent)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
During method validation, this should be tested using at least six different lots of the biological matrix to assess the variability of the matrix effect.[14]
What are some essential quality control measures for reliable this compound analysis?
Robust quality control (QC) is essential for ensuring the accuracy and reliability of this compound analysis. Key measures include:
-
Calibration Curve: A multi-point calibration curve should be prepared in the same matrix as the samples (matrix-matched calibrators) or in a surrogate matrix to account for matrix effects.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These should be run at the beginning and end of each analytical batch, and interspersed throughout the run.
-
System Suitability Test: Before starting an analytical run, inject a standard solution to verify the performance of the chromatographic and mass spectrometric system (e.g., peak shape, retention time, and signal intensity).
-
Standard Operating Procedures (SOPs): All procedures, from sample collection and storage to final analysis, should be clearly documented in SOPs to ensure consistency over time and between different analysts.[17]
-
Monitoring Internal Standard Response: The response of the internal standard should be monitored across all samples in a batch. Significant deviation can indicate a problem with a specific sample's extraction or a differential matrix effect.[14]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is a representative method for extracting total lipids, including this compound, from plasma.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma in a glass tube, add 100 µL of the internal standard solution (e.g., Phytol-d5 in ethanol).
-
-
Protein Precipitation and Extraction:
-
Add 4 mL of a chloroform (B151607):methanol (2:1, v/v) solution.[1]
-
Add 0.5 mL of methanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
-
Phase Separation:
-
Extract Collection:
-
Carefully transfer the lower organic layer (chloroform layer) to a new clean glass tube using a glass Pasteur pipette. Discard the upper aqueous layer and the protein disk at the interface.[1]
-
-
Drying and Reconstitution:
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of a solvent compatible with the analytical method (e.g., ethyl acetate (B1210297) for GC-MS).
-
Protocol 2: GC-MS Analysis of this compound
This protocol outlines the steps for derivatization and analysis by Gas Chromatography-Mass Spectrometry.
-
Derivatization:
-
To the reconstituted lipid extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[1]
-
Seal the vial and incubate the mixture at 60°C for 30 minutes to convert this compound to its more volatile trimethylsilyl (B98337) (TMS) ether.[1]
-
Allow the sample to cool to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: A low-polarity column such as an HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]
-
Injector: 280-300°C, splitless mode.[1]
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp 1: Increase to 220°C at 25°C/min.
-
Ramp 2: Increase to 300°C at 10°C/min, hold for 5 min.[1]
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.
-
Ions to Monitor (Example for TMS-Phytanol): Monitor characteristic fragment ions for this compound-TMS and the internal standard.
-
-
Visualizations
Figure 2: General experimental workflow for the analysis of this compound in biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. eijppr.com [eijppr.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 12. m.youtube.com [m.youtube.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of phytanol extraction from soil samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the efficiency of phytanol extraction from soil samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from soil?
A1: The primary methods for extracting this compound, a lipophilic long-chain alcohol, from soil include traditional solvent extraction techniques like Soxhlet extraction and modern methods such as Ultrasound-Assisted Extraction (UAE). The choice of method often depends on factors like laboratory equipment availability, sample throughput requirements, and the specific soil matrix. Soxhlet extraction is a thorough and well-established method, while UAE offers a more rapid alternative with reduced solvent consumption.
Q2: Why is derivatization necessary for this compound analysis by Gas Chromatography-Mass Spectrometry (GC-MS)?
A2: Derivatization is a critical step for the analysis of compounds with active hydrogen groups, such as the hydroxyl (-OH) group in this compound, by GC-MS.[1][2] This chemical modification replaces the active hydrogen with a more stable functional group, typically a trimethylsilyl (B98337) (TMS) group.[2][3] This process increases the volatility and thermal stability of this compound, which is essential for its successful vaporization and passage through the gas chromatograph without degradation.[1][4] Derivatization also improves peak shape and detector response, leading to more accurate and reproducible quantification.[5]
Q3: How does soil type influence the extraction efficiency of this compound?
A3: Soil composition significantly impacts this compound recovery. Soils with a high content of organic matter and clay are known to strongly adsorb organic molecules like this compound through mechanisms such as hydrogen bonding and hydrophobic interactions.[6] This strong binding makes it more difficult to efficiently extract the analyte from the soil matrix, potentially leading to lower recovery rates.[6] Sandy soils, with lower organic matter and larger particle sizes, generally allow for easier extraction.
Q4: What is the purpose of a cleanup step after extraction?
A4: A cleanup step, often performed using Solid-Phase Extraction (SPE), is crucial for removing co-extracted interfering compounds from the soil extract before GC-MS analysis.[1] Soil extracts can contain a complex mixture of lipids, humic substances, and other organic molecules that can interfere with the analysis, causing matrix effects and potentially damaging the GC column.[7] A proper cleanup procedure results in a cleaner sample, leading to more accurate and reliable quantification of this compound.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound extraction and analysis workflow.
Problem: Consistently low recovery of this compound from soil samples.
| Possible Cause | Suggested Solution |
| Inefficient Extraction Method | Optimize the extraction parameters. For Soxhlet extraction, ensure a sufficient number of extraction cycles (typically 4-6 cycles per hour for 16-24 hours).[9] For UAE, optimize sonication time and power. Consider using a mixture of polar and non-polar solvents (e.g., hexane (B92381):isopropanol or dichloromethane:methanol) to effectively disrupt analyte-soil interactions and solubilize the this compound. |
| Strong Adsorption to Soil Matrix | For soils with high organic matter or clay content, pre-treatment of the sample may be necessary. Mixing the soil with a drying and dispersing agent like anhydrous sodium sulfate (B86663) can improve solvent penetration.[9] Adjusting the pH of the extraction solvent to neutral or slightly basic can sometimes help disrupt interactions between this compound and soil components.[6] |
| Incomplete Derivatization | Ensure that the derivatization reagent (e.g., BSTFA) is fresh and has been stored under anhydrous conditions. The presence of water can significantly hinder the reaction.[5] Optimize the derivatization reaction time and temperature (e.g., heating at 60-75°C for 30-60 minutes).[5][10] Use a sufficient excess of the derivatization reagent.[5] |
| Analyte Degradation | This compound can be susceptible to degradation at high temperatures. If using Soxhlet extraction, ensure the solvent temperature is not excessively high. During GC-MS analysis, a high inlet temperature can cause thermal degradation. Consider lowering the inlet temperature and using a deactivated liner.[7] |
Problem: Poor chromatographic peak shape (e.g., tailing) for the derivatized this compound.
| Possible Cause | Suggested Solution |
| Active Sites in the GC System | The presence of active sites in the GC inlet liner or the column can lead to peak tailing. Use a deactivated liner and a high-quality, well-conditioned GC column. Regular maintenance, including trimming the column and cleaning the inlet, is recommended. |
| Co-eluting Matrix Components | If the extract is not sufficiently clean, co-eluting compounds can interfere with the chromatography. Improve the sample cleanup procedure, for example, by using a different SPE sorbent or adding an additional cleanup step. |
| Incomplete Derivatization | Incomplete derivatization can result in the presence of underivatized this compound, which will exhibit poor chromatography. Re-optimize the derivatization procedure as described above. |
Problem: High variability in this compound recovery between replicate samples.
| Possible Cause | Suggested Solution |
| Inhomogeneous Soil Sample | Thoroughly homogenize the soil sample before taking a subsample for extraction. This can be done by sieving and mixing the soil. |
| Inconsistent Sample Preparation | Ensure accurate and consistent pipetting of solvents and reagents for all samples. Use calibrated pipettes and consistent vortexing or shaking times during extraction. |
| Variable Matrix Effects | If matrix effects are suspected, consider using a matrix-matched calibration curve. This involves preparing calibration standards in a blank soil extract that is similar to the samples being analyzed.[7] |
Quantitative Data Summary
The following table provides a qualitative and estimated quantitative comparison of common extraction methods for this compound from soil. The recovery rates are illustrative and can vary significantly depending on the soil type and optimization of the method.
| Extraction Method | Principle | Typical Solvent Volume | Extraction Time | Estimated Recovery Rate | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous extraction with a cycling hot solvent.[4] | High (200-300 mL) | Long (16-24 hours) | 70-90% | Thorough and well-established. | Time-consuming, large solvent volume, potential for thermal degradation of analytes.[11] |
| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to create cavitation, disrupting the sample matrix and enhancing solvent penetration.[10] | Moderate (20-50 mL) | Short (15-30 minutes) | 60-85% | Rapid, reduced solvent consumption, suitable for heat-sensitive compounds.[11] | May be less exhaustive than Soxhlet for some matrices. |
| Maceration (Solvent Soaking) | Soaking the sample in a solvent at room temperature with agitation.[12] | Moderate to High | Very Long (24-72 hours) | 40-70% | Simple, does not require specialized equipment, suitable for heat-sensitive compounds.[12] | Very long extraction time, potentially lower efficiency.[12] |
Experimental Protocols
Protocol 1: Sample Preparation
-
Air-dry the soil sample at room temperature until it reaches a constant weight.
-
Sieve the dried soil through a 2 mm sieve to remove large debris and ensure homogeneity.
-
Determine the moisture content of a subsample by drying it in an oven at 105°C overnight. This is necessary for reporting the final this compound concentration on a dry weight basis.
-
Store the sieved, air-dried soil in a clean, airtight container until extraction.
Protocol 2: Soxhlet Extraction
-
Weigh approximately 10 g of the prepared soil sample into a cellulose (B213188) extraction thimble.
-
Mix the soil with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.[9]
-
Place the thimble into the Soxhlet extractor.
-
Add 250 mL of a hexane:isopropanol (3:2, v/v) mixture to a round-bottom flask.
-
Assemble the Soxhlet apparatus and extract for 16-24 hours at a rate of 4-6 cycles per hour.[9]
-
After extraction , allow the apparatus to cool and concentrate the extract to approximately 2 mL using a rotary evaporator.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
-
Weigh approximately 5 g of the prepared soil sample into a glass centrifuge tube.
-
Add 20 mL of a hexane:isopropanol (3:2, v/v) mixture.
-
Place the tube in an ultrasonic bath and sonicate for 20-30 minutes. The temperature of the bath should be controlled to prevent analyte degradation.
-
Centrifuge the tube at 3000 rpm for 10 minutes to pellet the soil particles.
-
Carefully transfer the supernatant to a clean vial.
-
Repeat the extraction (steps 2-5) on the soil pellet with a fresh portion of the solvent.
-
Combine the supernatants and concentrate to approximately 2 mL under a gentle stream of nitrogen.
Protocol 4: Solid-Phase Extraction (SPE) Cleanup
-
Condition a silica (B1680970) gel SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Load the concentrated extract from the Soxhlet or UAE procedure onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to elute non-polar interfering compounds.
-
Elute the this compound fraction with 10 mL of a hexane:diethyl ether (9:1, v/v) mixture.
-
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.
Protocol 5: Derivatization for GC-MS Analysis
-
Reconstitute the dried, cleaned-up extract in 100 µL of an appropriate aprotic solvent like hexane or dichloromethane.
-
Add 50 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.[10]
-
Cap the vial tightly and heat at 70°C for 60 minutes to ensure the reaction goes to completion.[5][10]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. Ultrasound‐assisted extraction versus traditional Soxhlet apparatus for the obtention of polyphenols, carotenoids and tocopherols from Tagetes erecta L. flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 8. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. youtube.com [youtube.com]
- 11. Quantification of Sterol and Triterpenol Biomarkers in Sediments of the Cananéia-Iguape Estuarine-Lagoonal System (Brazil) by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: High-Temperature Phytanol Analysis
Welcome to the technical support center for high-temperature phytanol analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to Gas Chromatography (GC) column bleed.
Troubleshooting Guide: Column Bleed Issues
Column bleed is a common challenge in high-temperature GC analysis, where the stationary phase of the column degrades and elutes, causing a rising baseline and interfering with analyte detection.[1][2] This guide provides a systematic approach to identifying and resolving these issues.
Identifying Column Bleed
Key indicators of column bleed include:
-
Rising Baseline: A gradual or sharp increase in the baseline signal, especially at elevated temperatures during a temperature-programmed run.[2][3]
-
Increased Background Noise: A noticeable increase in the detector's background signal.[2]
-
Ghost Peaks: The appearance of unidentified peaks in your chromatogram.[2]
-
Poor Reproducibility: Inconsistent results between analytical runs.[2]
-
Characteristic Mass Spectra: In GC-MS, column bleed from common polysiloxane stationary phases often produces characteristic ions at m/z 207 and 281.[4]
Troubleshooting Flowchart
The following flowchart provides a logical sequence for diagnosing and resolving high column bleed.
Troubleshooting workflow for high column bleed in GC analysis.
Frequently Asked Questions (FAQs)
Q1: What is column bleed and why is it a problem for high-temperature this compound analysis?
A1: Column bleed is the degradation of the stationary phase of the GC column, which then elutes and is detected.[5] This is problematic for high-temperature this compound analysis because it leads to a rising baseline, increased background noise, and can interfere with the detection and accurate quantification of this compound and related compounds.[1][2]
Q2: How does temperature affect column bleed?
A2: High operating temperatures, especially near or exceeding the column's specified limit, accelerate the thermal degradation of the stationary phase, leading to increased column bleed.[1][3] It's generally recommended to operate at least 30°C below the column's isothermal temperature limit to minimize bleed and prolong column life.[2][3]
Q3: What are the characteristic signs of column bleed in a chromatogram?
A3: The most common sign is a rising baseline, particularly as the temperature increases during a programmed run.[2][3] Other indicators include increased background noise, the appearance of "ghost peaks" (unidentified signals), and inconsistent results between runs.[2]
Q4: Can the type of stationary phase influence the level of column bleed?
A4: Yes, the level of column bleed is related to the type and amount of stationary phase. Columns with thicker films will generally exhibit higher bleed because there is more stationary phase material present.[5] Additionally, stationary phase bleed levels tend to increase with the polarity of the stationary phase.[3]
Q5: What role does oxygen play in column bleed?
A5: Oxygen is highly detrimental to most stationary phases, especially at high temperatures, as it causes oxidative degradation.[1][6] To prevent oxygen exposure, it is crucial to use high-purity carrier gas (99.999% or higher), install and regularly maintain high-quality oxygen and moisture traps, and perform routine leak checks of the GC system.[2][7]
Q6: Can my sample itself contribute to column bleed?
A6: Yes, aggressive or reactive components in your sample, such as derivatization reagents, strong acids, or bases, can chemically attack the stationary phase, leading to its degradation and increased bleed.[2][6] If you are analyzing such samples, consider sample cleanup or neutralization steps. Also, ensure your samples are clean to avoid the accumulation of non-volatile residues that can damage the column.[5]
Q7: What is the proper way to condition a new GC column to minimize bleed?
A7: Proper conditioning is essential to remove volatile residues and stabilize the stationary phase.[1] A general procedure involves purging the column with high-purity carrier gas at a low temperature (e.g., 40°C) for at least 30 minutes to remove dissolved oxygen, followed by a slow temperature ramp to a conditioning temperature.[7][8] This conditioning temperature should be about 20°C above your highest analytical temperature but should not exceed the column's isothermal temperature limit.[2]
Experimental Protocols
Protocol 1: GC Column Conditioning (General Procedure)
This protocol outlines a standard procedure for conditioning a new or re-installed GC column to minimize bleed.
Materials:
-
New or re-installed GC column
-
High-purity carrier gas (e.g., Helium, Hydrogen, Nitrogen at 99.999% purity)
-
Oxygen and moisture traps
-
GC instrument
Procedure:
-
Initial Setup: Install the column in the injector as per the manufacturer's instructions. For MS detectors, it is recommended to leave the column outlet disconnected from the detector during the initial high-temperature conditioning to prevent contamination of the ion source.
-
Oxygen Purge: Purge the column with high-purity carrier gas for at least 30 minutes at ambient temperature (e.g., 40°C).[7] This step is critical for removing dissolved oxygen from the stationary phase.
-
Temperature Program:
-
Set the initial oven temperature to 40°C.
-
Ramp the temperature at 10°C/minute to a conditioning temperature that is 20°C above your highest analytical temperature, but do not exceed the column's isothermal temperature limit.[2]
-
Hold at the conditioning temperature for 1-2 hours. For trace analysis or highly sensitive applications, a longer conditioning time may be necessary until a stable baseline is achieved.[7]
-
-
Cooldown and Connection: Cool down the oven. If using an MS detector, connect the column to the detector once the oven has cooled.
-
Verification: Run a blank temperature program to verify that a stable, low-bleed baseline has been achieved.
Protocol 2: System Leak Check
Regularly checking for leaks is crucial to prevent oxygen from entering the system and damaging the column.
Materials:
-
Electronic leak detector
-
Pressurized carrier gas source
Procedure:
-
Preparation: Cool all heated zones of the GC (injector, oven, detector).
-
System Pressurization: Set the carrier gas pressure to your typical operating pressure.
-
Systematic Check:
-
Injector: Check the septum nut, column fitting, and gas line connections to the injector.
-
Column Fittings: Check the fittings at both the injector and detector ends of the column.
-
Gas Lines: Trace the carrier gas line from the cylinder to the instrument, checking all connections.
-
-
Resolution: If a leak is detected, tighten the fitting or replace the faulty component (e.g., septum, ferrule). Re-check the area to ensure the leak has been resolved.
Data Presentation
Table 1: Common Causes of High Column Bleed and Their Solutions
| Cause | Description | Recommended Solution(s) |
| High Operating Temperature | Exceeding the column's recommended temperature limits accelerates stationary phase degradation.[1] | Operate at least 30°C below the column's isothermal temperature limit.[2][3] |
| Oxygen Exposure | Leaks or impurities in the carrier gas introduce oxygen, which oxidizes the stationary phase at high temperatures.[1][6] | Use high-purity (99.999%+) carrier gas, install and maintain oxygen/moisture traps, and perform regular leak checks.[2][7] |
| Improper Conditioning | Failure to properly condition a new column leaves volatile residues that contribute to bleed.[1] | Follow the manufacturer's recommended conditioning procedure, including an initial low-temperature purge to remove oxygen.[7][8] |
| Reactive Samples | Aggressive chemicals (e.g., derivatization reagents, strong acids/bases) in the sample can degrade the stationary phase.[6] | Implement sample cleanup procedures or use derivatization to create more inert analytes.[1] |
| Column Contamination | Accumulation of non-volatile residues from dirty samples can damage the column.[5] | Use sample cleanup techniques and regularly replace the inlet liner and septum.[1] |
| Column Age/Degradation | All columns have a finite lifetime and will eventually degrade with use, especially at high temperatures.[5] | Trim the inlet end of the column to remove contaminated sections. If bleed remains high, replace the column.[2] |
Table 2: Typical GC Column Temperature Limits by Stationary Phase Polarity
| Stationary Phase Polarity | Common Phase Type | Typical Isothermal Temperature Limit (°C) | Typical Programmed Temperature Limit (°C) |
| Non-polar | 100% Dimethylpolysiloxane | 325 | 350 |
| Low-to-Mid Polarity | 5% Phenyl-methylpolysiloxane | 325 | 350 |
| Mid Polarity | 50% Phenyl-methylpolysiloxane | 240 | 260 |
| High Polarity | Polyethylene Glycol (PEG) | 250 | 260 |
| High Polarity | Cyanopropylphenyl-methylpolysiloxane | 260 | 280 |
Note: These are general temperature limits. Always refer to the manufacturer's specifications for your specific column.[4]
References
- 1. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. agilent.com [agilent.com]
- 5. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 6. GC Troubleshooting—High GC Column Bleed [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. coleparmer.com [coleparmer.com]
Optimizing carrier gas flow rate for phytanol separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of carrier gas flow rate for the gas chromatographic (GC) separation of phytanol.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Question | Possible Causes and Solutions |
| Poor Peak Resolution | Q: My this compound peak is overlapping with other components in the sample. How can I improve the separation? | A: Poor resolution is often related to the carrier gas flow rate being too high or too low, moving it away from the optimal velocity for the column.[1][2]Possible Causes: * Suboptimal Carrier Gas Velocity: The flow rate is either too fast, not allowing for sufficient interaction with the stationary phase, or too slow, leading to band broadening due to diffusion.[2] * Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.[3] * Inappropriate Temperature Program: The oven temperature ramp may be too fast, or the isothermal temperature may be too high.[4]Troubleshooting Steps: 1. Optimize Flow Rate: Systematically vary the carrier gas flow rate (e.g., in 0.2 mL/min increments) while keeping other parameters constant. Analyze the resolution between this compound and adjacent peaks to find the optimal flow. The best separations occur at an optimal average linear gas velocity, a concept illustrated by van Deemter plots.[5]2. Adjust Temperature Program: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase the separation between closely eluting compounds.[4]3. Reduce Injection Volume: Try reducing the amount of sample injected or using a higher split ratio to prevent column overload.[3][4]4. Check Column Health: Ensure the column is not degraded or contaminated, which can cause active sites and lead to poor peak shape.[3] |
| Shifting Retention Times | Q: The retention time for my this compound peak is inconsistent between injections. What is causing this variability? | A: Retention time shifts are a classic symptom of instability in the GC system, often pointing to issues with the carrier gas flow control.[6]Possible Causes: * Inconsistent Carrier Gas Flow: Leaks in the system or a faulty gas regulator can cause fluctuations in the flow rate or column head pressure.[6][7] A leaky septum is a very common source of such problems.[8] * Fluctuations in Oven Temperature: Poor temperature control can lead to variable retention times. * Column Issues: Changes in the stationary phase over time (e.g., column bleed) can alter retention characteristics.Troubleshooting Steps: 1. Perform a Leak Check: Use an electronic leak detector to check for leaks at all fittings, especially at the injector, detector, and column connections. Pay close attention to the septum, as it can wear out after repeated injections.[8]2. Verify Flow Rate: Use a calibrated flow meter to confirm that the flow rate at the detector outlet is stable and matches the method setpoint.[7]3. Monitor Column Head Pressure: If operating in constant pressure mode, ensure the head pressure is stable during the run.4. Check Oven Temperature: Verify the oven temperature is accurate and stable using a calibrated external thermometer.5. Condition the Column: Properly conditioning the column can remove contaminants and stabilize the stationary phase. |
| Peak Tailing or Fronting | Q: My this compound peak is asymmetrical (tailing or fronting). How can I achieve a more symmetrical peak shape? | A: Peak asymmetry is typically caused by sample-related issues, column activity, or improper injection.[3]Possible Causes: * Column Overload: Injecting too much sample is a common cause of fronting peaks.[7] * Active Sites in the System: Contamination or degradation in the injector liner or the column itself can create active sites that interact with analytes, causing tailing.[3][8] * Slow Sample Vaporization: If the injector temperature is too low, the sample may not vaporize quickly and homogeneously, leading to band broadening.[9] * Improper Column Installation: A poorly cut column or incorrect installation depth in the injector or detector can create dead volume and cause peak distortion.[9]Troubleshooting Steps: 1. Reduce Sample Concentration: Dilute the sample or increase the split ratio.[3]2. Maintain the Inlet: Regularly replace the injector liner and septum. Using a deactivated liner can help minimize interactions with active compounds.[8]3. Optimize Injector Temperature: Ensure the inlet temperature is high enough to vaporize this compound and the sample solvent instantly (a starting point of 250 °C is common for many samples).[9]4. Reinstall the Column: Recut the column ends to ensure a clean, square cut and reinstall it according to the manufacturer's instructions for the correct insertion depth.[9] |
Frequently Asked Questions (FAQs)
Q1: How does the carrier gas flow rate affect the separation of this compound?
The carrier gas flow rate is a critical parameter that directly influences both the speed of the analysis and the efficiency of the separation.[2]
-
Impact on Retention Time: A higher flow rate will decrease the time your analyte spends in the column, resulting in a shorter retention time.[10] Conversely, a lower flow rate increases retention time.[10]
-
Impact on Resolution: The relationship between flow rate (or linear velocity) and separation efficiency (measured as plate height) is described by the van Deemter curve.[9] There is an optimal flow rate at which the column achieves its maximum efficiency, resulting in the sharpest peaks and the best resolution. Flow rates that are too high or too low will lead to broader peaks and reduced resolution.[1]
Q2: What is the difference between operating in "Constant Flow" vs. "Constant Pressure" mode, and which is better for this compound analysis?
-
Constant Pressure Mode: The gas chromatograph maintains a constant pressure at the head of the column. As the oven temperature increases during a run, the viscosity of the carrier gas also increases, causing the flow rate to decrease.
-
Constant Flow Mode: The instrument's electronic pneumatic control (EPC) adjusts the head pressure as needed to maintain a constant mass flow rate through the column, even as the temperature and gas viscosity change.[11]
For temperature-programmed methods, which are common for analyzing compounds like this compound, Constant Flow mode is generally recommended. It provides more stable and reproducible retention times and can lead to better overall chromatography because the carrier gas velocity remains closer to the optimum across the temperature ramp.[5][11]
Q3: Which carrier gas (Helium, Hydrogen, or Nitrogen) is best for this compound separation?
The choice of carrier gas is a trade-off between efficiency, speed, and safety.[12]
-
Helium: The most common choice. It is safe, inert, and provides good separation efficiency over a reasonably wide range of flow rates.[9][12]
-
Hydrogen: Offers the best efficiency at high linear velocities, allowing for significantly faster analysis times without a major loss in resolution.[9][12] However, it is flammable and requires safety precautions.
-
Nitrogen: Provides the highest overall separation efficiency (the lowest point on the van Deemter curve) but only at very low flow rates. This results in long analysis times.[9][12]
Recommendation: For most applications involving this compound, Helium is a reliable and safe choice. If analysis speed is a critical factor, Hydrogen is an excellent alternative, provided the lab is equipped to handle it safely.
Q4: How do I determine the optimal carrier gas flow rate for my specific column and method?
The optimal flow rate depends on the column's internal diameter, length, and the type of carrier gas used.[12]
-
Consult Manufacturer's Guidelines: Column manufacturers typically provide recommended flow rates or linear velocities for different carrier gases and column dimensions. This is an excellent starting point.
-
Perform a van Deemter Plot Experiment (Methodical Approach): This involves injecting a standard at various flow rates while keeping all other conditions constant. Plot the resulting column efficiency (plate number, N) or height equivalent to a theoretical plate (HETP) against the linear velocity. The velocity that gives the minimum HETP is the optimum.
-
Empirical Optimization (Practical Approach): Set an initial flow rate based on typical values (e.g., 1-2 mL/min for a 0.25 mm ID column with Helium). Perform a series of runs, systematically increasing and decreasing the flow rate in small increments (e.g., ± 0.2 mL/min). Monitor the resolution of the this compound peak from its nearest neighbors. The flow rate that provides the best separation in an acceptable amount of time is your practical optimum.
Data Presentation
The following table summarizes the general effects of adjusting the carrier gas flow rate on key chromatographic parameters.
| Parameter | Effect of Decreasing Flow Rate | Effect of Increasing Flow Rate | General Recommendation |
| Retention Time | Increases[10] | Decreases[10] | Adjust for desired analysis time, but do not sacrifice resolution. |
| Peak Width | Decreases (approaching optimum), then Increases (diffusion) | Decreases (less time for diffusion), then Increases (mass transfer) | The narrowest peaks are achieved at the optimal flow rate.[1] |
| Resolution | Increases (approaching optimum), then Decreases | Increases (approaching optimum), then Decreases[1] | Operate at or near the optimal flow rate for your column and carrier gas. |
| Analysis Time | Increases | Decreases | Balance speed with the required separation quality. Hydrogen allows for faster analysis than Helium.[12] |
Experimental Protocols
Protocol: Empirical Optimization of Carrier Gas Flow Rate for this compound Separation
Objective: To determine the optimal carrier gas flow rate that provides the best resolution for this compound from other sample components in a reasonable analysis time.
Materials:
-
Gas Chromatograph (GC) with a suitable detector (e.g., FID)
-
Capillary column appropriate for this compound analysis (e.g., a mid-polarity column like a DB-5 or equivalent)
-
This compound standard solution of known concentration
-
Sample mixture containing this compound
-
Carrier gas (Helium recommended)
-
Autosampler vials and syringes
Methodology:
-
Initial GC Method Setup:
-
Injector: Set to an appropriate temperature for volatilization (e.g., 250°C). Use a split injection mode with a moderate split ratio (e.g., 50:1) to start.
-
Column: Install the column according to the manufacturer's instructions.
-
Oven Program: Begin with an isothermal period at a low temperature (e.g., 100°C for 2 minutes), then ramp at a moderate rate (e.g., 10°C/min) to a final temperature that will ensure elution of all components (e.g., 280°C, hold for 5 minutes).
-
Detector: Set the detector temperature higher than the final oven temperature (e.g., 300°C for an FID).
-
Carrier Gas: Set the carrier gas to a typical starting flow rate for your column diameter (e.g., 1.5 mL/min for a 0.25 mm ID column). Set the mode to "Constant Flow".
-
-
Establish a Baseline:
-
Inject the this compound standard to determine its retention time and peak shape under the initial conditions.
-
Inject your sample mixture to assess the current resolution between this compound and any closely eluting peaks.
-
-
Systematic Flow Rate Adjustment:
-
Decrease the flow rate by 0.3 mL/min from the initial setting (e.g., to 1.2 mL/min).
-
Equilibrate the system for 5-10 minutes.
-
Inject the sample mixture and record the chromatogram.
-
Increase the flow rate in 0.2 or 0.3 mL/min increments from this low point (e.g., 1.2, 1.5, 1.8, 2.1 mL/min). At each step, allow the system to equilibrate and then inject the sample mixture.
-
-
Data Analysis:
-
For each chromatogram, measure the retention time of this compound and the resolution (Rs) between the this compound peak and any adjacent peaks.
-
Create a table comparing the flow rate, this compound retention time, and resolution values.
-
Identify the flow rate that provides the baseline separation (Rs ≥ 1.5) in the shortest amount of time. This is your optimized flow rate.
-
-
Final Verification:
-
Set the GC method to the determined optimal flow rate.
-
Perform several replicate injections of your sample to confirm the reproducibility of the retention time and resolution.
-
Visualizations
Caption: Workflow for troubleshooting poor peak resolution.
Caption: Conceptual plot showing optimal carrier gas velocity.
Caption: Decision logic for selecting a carrier gas.
References
- 1. scribd.com [scribd.com]
- 2. youtube.com [youtube.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. 2-3 Other Factors Affecting the Analysis | Technical Information | GL Sciences [glsciences.com]
Calibration curve issues for phytanol quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of phytanol using gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for this compound quantification?
A1: The most common and robust method for this compound quantification in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity, which is crucial for accurate measurement.[1] To improve volatility and chromatographic performance, this compound is typically derivatized to a less polar and more volatile compound, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ether, prior to GC-MS analysis.
Q2: Why is derivatization necessary for this compound analysis by GC-MS?
A2: Derivatization is a critical step in the GC-MS analysis of this compound for two primary reasons. Firstly, as a free fatty acid, this compound is highly polar and has low volatility, which can lead to poor peak shape and inaccurate results.[2] Secondly, derivatization neutralizes the polar carboxyl group, which can interact with the GC column's stationary phase, causing peak tailing.[3] Common derivatization techniques include esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (TMS) ethers, both of which increase the volatility and thermal stability of this compound, making it more amenable to GC analysis.[2][4][5]
Q3: What is an internal standard and why is it important for this compound quantification?
A3: An internal standard (IS) is a compound with similar chemical properties to the analyte (this compound) that is added in a known quantity to all samples, standards, and quality controls before sample preparation. The use of an internal standard is crucial for accurate quantification as it helps to correct for variations in sample extraction, derivatization efficiency, and instrument response.[6][7] For this compound analysis, a stable isotope-labeled version of this compound, such as deuterated phytanic acid (e.g., [3-methyl-²H₃]phytanic acid), is the ideal internal standard because it behaves almost identically to the target analyte throughout the entire analytical process.[1][2][6]
Q4: What are "matrix effects" and how can they be minimized in this compound analysis?
A4: Matrix effects are the interference of other components within the sample matrix (e.g., plasma, serum) on the ionization and detection of the target analyte, in this case, this compound. These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard.[2] Additionally, a thorough sample preparation procedure, including lipid extraction and sample clean-up, can help to remove interfering substances from the matrix before GC-MS analysis.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (R² < 0.99)
Question: My calibration curve for this compound is not linear, and the coefficient of determination (R²) is below the acceptable value of 0.99. What are the possible causes and how can I fix this?
Answer:
Non-linearity in a calibration curve can stem from several sources. Here's a step-by-step guide to troubleshoot this issue:
-
Check for Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a plateau in the signal response.
-
Solution: Dilute your higher concentration standards and re-run the calibration curve. If linearity is achieved in a narrower concentration range, this indicates detector saturation was the issue.[8]
-
-
Investigate Adsorption at Low Concentrations: At very low concentrations, active sites in the GC inlet liner or the front of the column can adsorb the analyte, leading to a lower than expected response.
-
Solution: Use a deactivated inlet liner and ensure the column is in good condition. You may also need to trim the front end of the column.
-
-
Evaluate Derivatization Efficiency: Incomplete or inconsistent derivatization across your calibration standards will lead to poor linearity.
-
Solution: Review and optimize your derivatization protocol. Ensure that the reaction time, temperature, and reagent concentrations are consistent for all standards. It's also crucial to use high-quality, low-moisture derivatization reagents.
-
-
Assess Standard Preparation: Errors in the serial dilution of your stock solution can lead to inaccurate standard concentrations and a non-linear curve.
-
Solution: Carefully prepare a fresh set of calibration standards using calibrated pipettes and high-purity solvents. It is advisable to prepare standards in a random order rather than sequentially from lowest to highest concentration.
-
Issue 2: Incomplete or Inconsistent Derivatization
Question: I suspect my derivatization of this compound is incomplete or inconsistent, leading to poor reproducibility and inaccurate results. How can I troubleshoot this?
Answer:
Consistent and complete derivatization is crucial for reliable quantification. Here are some common causes of derivatization problems and their solutions:
-
Presence of Moisture: Water in the sample or reagents can significantly hinder many derivatization reactions, especially silylation.
-
Solution: Ensure your samples are completely dry before adding the derivatization reagent. Use anhydrous solvents and store derivatization reagents in a desiccator to protect them from moisture.
-
-
Incorrect Reagent-to-Analyte Ratio: An insufficient amount of derivatizing agent can lead to an incomplete reaction.
-
Solution: It is generally recommended to use a significant molar excess of the derivatizing agent.
-
-
Suboptimal Reaction Conditions: The temperature and duration of the derivatization reaction are critical for its completion.
-
Solution: Optimize the reaction time and temperature for your specific derivatization method. To determine the optimal time, you can analyze aliquots of a sample at different time points and plot the peak area against the derivatization time. The reaction is complete when the peak area no longer increases.
-
-
Degraded Derivatization Reagent: Derivatization reagents can degrade over time, especially if not stored correctly.
-
Solution: Use fresh, high-quality derivatization reagents and adhere to the manufacturer's storage recommendations.
-
Issue 3: Peak Tailing or Broadening
Question: The chromatographic peaks for this compound are tailing or are excessively broad, leading to poor resolution and integration. What could be causing this?
Answer:
Poor peak shape is a common issue in GC analysis and can be caused by several factors:
-
Active Sites in the GC System: Active sites in the injector liner, column, or connections can interact with the analyte, causing peak tailing.
-
Solution: Use a properly deactivated inlet liner and high-quality, well-conditioned GC column. If the column has been in use for a while, trimming 10-15 cm from the inlet side may resolve the issue. Also, ensure all fittings and ferrules are correctly installed to avoid dead volume.
-
-
Incomplete Derivatization: As mentioned previously, underivatized this compound is polar and will exhibit poor peak shape.
-
Solution: Re-evaluate and optimize your derivatization protocol to ensure complete conversion of this compound to its derivative.
-
-
Incorrect Injector Temperature: An injector temperature that is too low can cause slow vaporization of the sample, leading to broad peaks.
-
Solution: Optimize the injector temperature. A general starting point is 250-280°C for the analysis of derivatized fatty acids.
-
-
Column Overloading: Injecting too much sample can overload the column, resulting in fronting or tailing peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
Data Presentation
The following table summarizes typical performance characteristics for a this compound quantification method using GC-MS.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.032 - 9.951 µmol/L | [1] |
| Coefficient of Determination (R²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.032 µmol/L | [1] |
| Limit of Quantification (LOQ) | 0.032 µmol/L (lowest calibrator) | [1] |
| Intra-day Precision (CV%) | < 5.5% | [1] |
| Inter-day Precision (CV%) | < 9.2% | [1] |
| Recovery | 94.5 - 106.4% | [1] |
Here is an example of a standard curve dataset for this compound quantification:
| Standard Concentration (µmol/L) | Peak Area (this compound) | Peak Area (Internal Standard) | Peak Area Ratio (this compound/IS) |
| 0.05 | 15,234 | 298,567 | 0.051 |
| 0.1 | 31,456 | 301,234 | 0.104 |
| 0.5 | 155,890 | 299,876 | 0.520 |
| 1.0 | 305,678 | 297,456 | 1.028 |
| 5.0 | 1,523,450 | 300,112 | 5.076 |
| 10.0 | 3,012,345 | 298,999 | 10.075 |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for this compound Quantification in Plasma
This protocol describes the hydrolysis of esterified this compound, liquid-liquid extraction, and derivatization to form trimethylsilyl (TMS) ethers.
-
Sample Preparation and Internal Standard Spiking:
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquot 50 µL of plasma into a glass tube.
-
Add a known amount of internal standard (e.g., 50 µL of a 1.3 µg/mL solution of [3-methyl-²H₃]phytanic acid in toluene) to each plasma sample, calibrator, and quality control sample.[1]
-
-
Alkaline Hydrolysis:
-
To release this compound from lipids, add 1 mL of 0.5 M potassium hydroxide (B78521) in ethanol (B145695) to each tube.
-
Vortex each tube for 30 seconds.
-
Incubate the tubes at 70°C for 60 minutes to hydrolyze the fatty acids.
-
-
Extraction:
-
Allow the tubes to cool to room temperature.
-
Acidify the samples by adding 200 µL of concentrated hydrochloric acid.
-
Add 2 mL of hexane (B92381) to each tube and vortex vigorously for 2 minutes to extract the phytanic acid into the hexane layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Dry the hexane extract under a gentle stream of nitrogen gas.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Cap the tubes tightly and vortex for 30 seconds.
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[2]
-
Cool to room temperature and transfer the solution to a GC-MS autosampler vial with an insert for analysis.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for calibration curve issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Saponification Methods for Phytanol Ester Cleavage
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining saponification methods for the cleavage of phytanol esters.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of saponification for this compound ester cleavage?
A1: Saponification is a base-catalyzed hydrolysis of an ester. In the context of this compound esters, a strong base (typically potassium hydroxide (B78521) or sodium hydroxide) in an alcoholic solvent attacks the carbonyl carbon of the ester linkage. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt (the salt of the fatty acid) and this compound.[1][2] The reaction is driven to completion by the deprotonation of the carboxylic acid intermediate by the strong base, an essentially irreversible step.[1][3] A final acidification step is required to protonate the carboxylate, yielding the free fatty acid.[4]
Q2: Why is an alcoholic solvent typically used in saponification reactions?
A2: Alcoholic solvents such as methanol (B129727) or ethanol (B145695) are used because they can effectively dissolve both the hydroxide base and the lipophilic this compound ester, creating a homogeneous reaction mixture that facilitates the reaction.[4] Water is also often added to aid in the dissolution of the hydroxide.[4]
Q3: What are the key parameters that influence the efficiency of this compound ester saponification?
A3: The primary parameters influencing the reaction are:
-
Temperature: Higher temperatures generally increase the reaction rate.[5]
-
Reaction Time: Sufficient time is necessary for the reaction to go to completion.
-
Concentration of the Base: A sufficient excess of the hydroxide is needed to drive the reaction.
-
Solvent System: The choice of solvent affects the solubility of reactants and the reaction rate.
-
Steric Hindrance: The bulky nature of the phytanyl group can slow down the reaction compared to less hindered esters.[6]
Q4: How can I monitor the progress of my saponification reaction?
A4: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). By spotting the reaction mixture on a TLC plate over time, you can observe the disappearance of the starting this compound ester spot and the appearance of the product spots (this compound and the fatty acid). A suitable solvent system must be chosen to achieve good separation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Saponification (this compound ester still present) | 1. Insufficient reaction time. 2. Inadequate temperature. 3. Insufficient concentration of base. 4. Poor solubility of the ester. 5. Steric hindrance from the phytanyl group. | 1. Increase the reaction time. Monitor with TLC. 2. Increase the reaction temperature, typically to the reflux temperature of the solvent. 3. Increase the concentration or molar excess of the hydroxide base. 4. Try a different co-solvent (e.g., THF, dioxane) to improve solubility. 5. For sterically hindered esters, consider using a non-aqueous solvent system (e.g., NaOH in MeOH/CH2Cl2) to enhance the reactivity of the hydroxide ions.[6] |
| Formation of a Stable Emulsion During Workup | 1. High concentration of fatty acid salts (soaps). 2. Insufficient ionic strength of the aqueous phase. | 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion. 2. Gently swirl or rock the separatory funnel instead of vigorous shaking. 3. Centrifugation can also be effective in separating the layers. |
| Low Yield of this compound or Fatty Acid | 1. Incomplete extraction from the aqueous phase. 2. Degradation of products during workup. 3. Adsorption onto glassware. | 1. Ensure the aqueous phase is sufficiently acidified (pH 1-2) to fully protonate the fatty acid, making it soluble in the organic solvent. 2. Perform multiple extractions (at least 3) with the organic solvent. 3. Avoid excessive heat during solvent removal. 4. Silanizing glassware can help to reduce adsorption of the products. |
| Side Reactions or Unexpected Products | 1. Transesterification if using an alcoholic solvent different from the ester's alcohol portion (not applicable here as the goal is cleavage). 2. Degradation of sensitive fatty acids under harsh basic conditions. | 1. This is generally not an issue when the goal is complete hydrolysis. 2. If the fatty acid is sensitive, consider milder reaction conditions (lower temperature, shorter time) or enzymatic hydrolysis as an alternative. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the saponification of various esters, including those structurally related to this compound esters. Note that optimal conditions for a specific this compound ester may need to be determined empirically.
| Ester Type | Base & Concentration | Solvent | Temperature (°C) | Time (hours) | Yield | Reference(s) |
| Lutein Esters | Potassium Hydroxide | Ethanol | 60 | 4 | 78.4% | [7] |
| General Esters | 30% aq. NaOH | Methanol | Reflux | 4 | 98% (for the carboxylic acid) | [4] |
| Fatty Acid Methyl Esters (FAMEs) | aq. NaOH or KOH | Methanol or Ethanol | 40-60 | - | Rate constants determined | [8] |
| Triglycerides (in soapstock) | Alkaline Hydrolysis | - | - | - | Quantitative conversion to FAMEs in subsequent step | [9] |
| Hindered Esters | NaOH | CH2Cl2 / MeOH (9:1) | Room Temp | Minutes | Nearly quantitative | [6] |
Experimental Protocols
Protocol 1: Standard Saponification of this compound Esters
This protocol is a general method suitable for the cleavage of most this compound esters.
Materials:
-
This compound ester
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol (reagent grade)
-
Deionized water
-
Diethyl ether or Hexane (B92381) (for extraction)
-
Hydrochloric acid (HCl), concentrated or 1M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound ester in a 1:1 mixture of methanol (or ethanol) and diethyl ether.
-
Addition of Base: Prepare a 2 M solution of KOH or NaOH in a 1:1 mixture of alcohol and water. Add a 5 to 10-fold molar excess of the base solution to the flask containing the ester.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 60-80°C) with stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the organic solvents using a rotary evaporator.
-
Extraction: Add deionized water to the remaining aqueous residue and transfer the mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether or hexane to remove the this compound. Combine the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and carefully add HCl dropwise with stirring until the pH is approximately 1-2. This will precipitate the fatty acid.
-
Fatty Acid Extraction: Extract the acidified aqueous phase three times with diethyl ether or hexane. Combine these organic extracts.
-
Washing and Drying: Wash the combined organic extracts (from both the this compound and fatty acid extractions, separately) with brine. Dry the organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Evaporation: Filter to remove the drying agent and evaporate the solvent from each extract using a rotary evaporator to obtain the purified this compound and fatty acid.
Protocol 2: Mild Saponification for Sterically Hindered this compound Esters
This protocol is adapted for esters that are resistant to standard saponification conditions due to steric hindrance.[6]
Materials:
-
Same as Protocol 1, with the addition of Dichloromethane (B109758) (CH2Cl2).
Procedure:
-
Reaction Setup: Dissolve the sterically hindered this compound ester in a 9:1 mixture of dichloromethane and methanol.
-
Addition of Base: Add a solution of NaOH in methanol (a low concentration is often sufficient) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few minutes to an hour. Monitor by TLC.
-
Workup: Follow steps 4-9 from Protocol 1.
Visualizations
Experimental Workflow for Saponification
Caption: General Experimental Workflow for this compound Ester Saponification
Troubleshooting Logic for Incomplete Saponification
Caption: Troubleshooting Logic for Incomplete Saponification
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. quora.com [quora.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Optimizing the Saponification of Lutein Esters from Marigold Flowers [spkx.net.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Phytanol and Pristane as Paleo-Redox Proxies
For Researchers, Scientists, and Drug Development Professionals
The reconstruction of past oceanic and lacustrine environments relies heavily on the use of molecular fossils, or biomarkers, which provide invaluable insights into historical redox conditions. Among the most established of these are the isoprenoid alkanes, pristane (B154290) (C19) and phytane (B1196419) (C20), whose relative abundance has long been used to infer the oxygen levels of ancient depositional settings. This guide provides an objective comparison of pristane and its precursor, phytanol, as paleo-redox proxies, supported by experimental data and detailed methodologies.
Principle and Diagenetic Pathways
Pristane and phytane are primarily derived from the phytyl side-chain of chlorophyll (B73375), a ubiquitous pigment in photosynthetic organisms.[1][2] The diagenetic fate of phytol (B49457), the parent alcohol, is largely governed by the redox conditions present in the sediment during early diagenesis.
Under oxic (oxygen-rich) conditions , phytol is oxidized to phytenic acid. Subsequent decarboxylation of phytenic acid leads to the formation of pristene, which is then reduced to pristane (C19).[1][2]
Conversely, under anoxic (oxygen-poor) conditions , phytol undergoes reduction to form dihydrophytol (B1222839) (this compound). Further dehydration and reduction of this compound result in the formation of phytane (C20).[1][2]
This fundamental difference in their formation pathways is the basis for using the ratio of pristane to phytane (Pr/Ph) as a paleo-redox proxy. A high Pr/Ph ratio is generally indicative of oxic depositional environments, whereas a low Pr/Ph ratio suggests anoxic conditions.[1][3]
Quantitative Data Presentation
The interpretation of the pristane/phytane ratio is a cornerstone of organic geochemistry. The following table summarizes the generally accepted interpretations of Pr/Ph values in relation to depositional environments and redox conditions.
| Pristane/Phytane (Pr/Ph) Ratio | Depositional Environment | Redox Conditions | Associated Organic Matter Input |
| > 3.0 | Terrestrial, deltaic, fluvial | Oxic | Higher plants |
| 1.0 - 3.0 | Fluvio-marine, nearshore | Sub-oxic | Mixed terrestrial and marine |
| < 1.0 | Marine, lacustrine, hypersaline | Anoxic | Primarily aquatic (algal) |
| < 0.8 | Saline to hypersaline, evaporitic, carbonate deposition | Strongly Anoxic | Marine algae and bacteria |
Performance Comparison: this compound vs. Pristane
While the Pr/Ph ratio is a well-established proxy, a direct comparison of this compound and pristane as individual indicators is less common in the literature. The utility of this compound as a standalone proxy is primarily as a direct precursor to phytane, indicating reducing conditions. Its presence in sediments, particularly in its free alcohol form, can be a strong indicator of an anoxic depositional environment.
Pristane, on the other hand, serves as a marker for oxic conditions. The presence of pristane without significant amounts of phytane or this compound would suggest a highly oxygenated water column and sediment interface during deposition.
Limitations and Considerations:
It is crucial to acknowledge that the Pr/Ph ratio is not without its limitations. Several factors other than redox conditions can influence the concentrations of pristane and phytane, including:
-
Thermal Maturity: With increasing thermal maturity, both pristane and phytane can be generated from kerogen, potentially altering the original Pr/Ph ratio.[4]
-
Source Organism Variation: While chlorophyll is the primary source, other biological precursors for pristane and phytane exist, which can affect their relative abundances.[4]
-
Biodegradation: Microbial degradation can preferentially remove certain compounds, potentially altering the Pr/Ph ratio.
Therefore, a multi-proxy approach, incorporating other geochemical and sedimentological data, is always recommended for robust paleoenvironmental reconstructions.
Experimental Protocols
The analysis of pristane and this compound in sediment samples involves several key steps: extraction of organic matter, fractionation to isolate the desired compounds, and analysis by gas chromatography-mass spectrometry (GC-MS).
Extraction of Total Lipid Extract (TLE)
-
Objective: To extract the total lipid content from the sediment sample.
-
Method: Accelerated Solvent Extraction (ASE) or Soxhlet extraction are commonly used.
-
Soxhlet Extraction:
-
A known quantity of dried and homogenized sediment is placed in a porous thimble.
-
The thimble is placed in a Soxhlet extractor.
-
A solvent mixture, typically dichloromethane:methanol (DCM:MeOH) in a 9:1 or 2:1 ratio, is heated in a round-bottom flask.
-
The solvent vapor travels up to a condenser, liquefies, and drips into the thimble, extracting the lipids.
-
The solvent containing the extracted lipids siphons back into the flask. This cycle is repeated for 24-72 hours to ensure complete extraction.
-
The resulting Total Lipid Extract (TLE) is then concentrated using a rotary evaporator.
-
-
Fractionation of the Total Lipid Extract
-
Objective: To separate the TLE into different compound classes (e.g., aliphatics, aromatics, polars) to simplify analysis and remove interfering compounds.
-
Method: Column chromatography is the standard method.
-
A glass column is packed with activated silica (B1680970) gel or alumina.
-
The concentrated TLE is loaded onto the top of the column.
-
A series of solvents with increasing polarity are passed through the column to elute different fractions.
-
Aliphatic Fraction (containing pristane and phytane): Eluted with a non-polar solvent like n-hexane or heptane.
-
Aromatic Fraction: Eluted with a solvent of intermediate polarity, such as a mixture of hexane (B92381) and DCM.
-
Polar Fraction (containing this compound): Eluted with a polar solvent, such as DCM:MeOH.
-
-
Each fraction is collected separately and concentrated.
-
Derivatization of the Polar Fraction
-
Objective: To convert the polar alcohol group of this compound into a less polar, more volatile derivative suitable for GC-MS analysis.
-
Method: Silylation is a common derivatization technique.
-
The dried polar fraction is dissolved in a suitable solvent (e.g., pyridine).
-
A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added.
-
The mixture is heated (e.g., at 60-70°C for 30-60 minutes) to complete the reaction, converting this compound to its trimethylsilyl (B98337) (TMS) ether derivative.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate, identify, and quantify pristane, phytane, and derivatized this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
Injection: A small volume (typically 1 µL) of the aliphatic fraction (for pristane and phytane) or the derivatized polar fraction (for this compound-TMS) is injected into the GC.
-
Separation: The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp up gradually to elute compounds in order of increasing boiling point.
-
Detection and Identification: As the separated compounds exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects the mass-to-charge ratio of these fragments, creating a unique mass spectrum for each compound. Pristane, phytane, and this compound-TMS are identified by their characteristic retention times and mass spectra.
-
Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram. The ratio of pristane to phytane is then calculated from their respective peak areas. For absolute quantification, an internal standard is added to the sample before extraction.
-
Mandatory Visualizations
Caption: Diagenetic pathways of pristane and phytane from phytol.
Caption: Experimental workflow for pristane and this compound analysis.
References
Cross-Validation of Phytanol Data with Other Geochemical Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phytanol data, primarily through the widely-used pristane (B154290)/phytane (B1196419) (Pr/Ph) ratio, with other key geochemical markers. By presenting supporting experimental data from various studies, this document aims to offer a comprehensive resource for the cross-validation of paleoenvironmental interpretations.
Introduction to this compound and its Significance
This compound, a saturated diterpenoid alcohol, is a significant biomarker in geochemistry. It is the diagenetic precursor to phytane, a C20 acyclic isoprenoid alkane. The ratio of pristane (a C19 isoprenoid) to phytane (Pr/Ph) is a cornerstone geochemical parameter used to infer the redox conditions of the depositional environment of organic matter. Generally, a high Pr/Ph ratio (>3.0) is indicative of oxic conditions, often associated with terrestrial organic matter input, while a low ratio (<0.8) suggests anoxic, often hypersaline or carbonate-rich, environments. However, the interpretation of the Pr/Ph ratio is not always straightforward and can be influenced by factors such as the type of organic matter and thermal maturity. Therefore, cross-validation with other geochemical markers is crucial for robust paleoenvironmental reconstructions.
Comparative Analysis of Geochemical Markers
To ensure a reliable interpretation of the depositional environment and the origin of organic matter, the Pr/Ph ratio is often cross-validated with other biomarker data, including n-alkanes, steranes, and hopanes. The following tables summarize quantitative data from several studies, showcasing the relationships between these markers in various crude oil and source rock samples.
Table 1: Geochemical Biomarker Data for Crude Oils from the Gulf of Suez, Egypt
| Sample | Pr/Ph Ratio | Pr/n-C17 | Ph/n-C18 | Steranes/Hopanes Ratio | Diasterane Index | Gammacerane Index |
| Ras Badran | 0.25 | 0.35 | 0.45 | 1.25 | 0.10 | 0.15 |
| Belayim Marine | 0.36 | 0.42 | 0.52 | 2.00 | 0.11 | 0.20 |
| Belayim Land | 0.28 | 0.38 | 0.48 | 1.80 | 0.10 | 0.18 |
| Rahmi | 0.14 | 0.25 | 0.35 | 1.50 | 0.11 | 0.22 |
| West Bakr | 0.22 | 0.33 | 0.43 | 1.65 | 0.10 | 0.17 |
| Esh El Mellaha | 0.31 | 0.40 | 0.50 | 0.57 | 0.11 | 0.25 |
| Geisum | 0.29 | 0.39 | 0.49 | 0.82 | 0.10 | 0.23 |
Data sourced from Journal of American Science, 2010.[1]
Table 2: Biomarker Ratios for Crude Oil Samples from the Niger Delta Basin, Nigeria
| Oil Family | Pr/Ph Ratio | Pr/n-C17 | Ph/n-C18 | Hopane/Sterane Ratio | C26/C25 Tricyclic Terpanes |
| Family A | 0.88 - 1.61 | --- | --- | --- | >1.0 |
| Family B | 4.27 - 5.00 | --- | --- | --- | --- |
| Family C | 2.31 | --- | --- | --- | --- |
Data sourced from SEAHI Publications, 2023.[2]
Table 3: Geochemical Data for Crude Oils and Source Rock Extracts
| Sample Type | Sample Name | Pr/Ph Ratio | Pr/n-C17 | Ph/n-C18 | CPI |
| Crude Oil | Bahariya | 1.75 | 0.28 | 0.11 | 0.98 |
| Crude Oil | Alam El Bueib | 1.15 | 0.26 | 0.15 | 1.07 |
| Crude Oil | Khatatba | 1.54 | 0.30 | 0.19 | 1.09 |
| Source Rock | Bahariya | 0.98 | 0.43 | 0.46 | 1.12 |
| Source Rock | Alam El Bueib | 1.33 | 0.17 | 0.14 | 1.04 |
| Source Rock | Khatatba | 1.44 | 0.49 | 0.32 | 1.00 |
Data sourced from a 2016 study on crude oils and source rock extracts.[3]
Experimental Protocols
The analysis of this compound and other geochemical markers typically involves the following key steps:
1. Sample Preparation and Extraction:
-
Crude Oil: Direct analysis after dilution in an appropriate solvent.
-
Source Rock: Rock samples are first cleaned to remove surface contaminants, then crushed and ground to a fine powder (typically < 100 mesh).
-
Extraction: The powdered rock is extracted using a Soxhlet apparatus with a solvent mixture, commonly dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 93:7 v/v), for 24-72 hours to obtain the bitumen extract.
2. Fractionation: The whole oil or bitumen extract is fractionated into different compound classes (saturates, aromatics, and NSOs - Nitrogen, Sulfur, Oxygen compounds) using liquid chromatography. This is typically performed on an activated silica (B1680970) gel column, eluting with solvents of increasing polarity (e.g., n-hexane for saturates, dichloromethane for aromatics, and methanol for NSOs).
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The saturated hydrocarbon fraction, containing isoprenoids (pristane and phytane), steranes, and hopanes, is analyzed by GC-MS.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A typical program starts at a low temperature (e.g., 40-80°C), holds for a few minutes, then ramps up to a final temperature (e.g., 300-320°C) at a controlled rate (e.g., 4°C/min), and holds for a final period.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan mode is used to acquire mass spectra for compound identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis and improved sensitivity, specific ions characteristic of different biomarker classes are monitored. Common ions include:
-
m/z 85: n-alkanes
-
m/z 191: Terpanes (including hopanes)
-
m/z 217: Steranes
-
-
4. Data Analysis: Biomarker compounds are identified based on their retention times and mass spectra compared to standards and literature data. Quantification is performed by integrating the peak areas of the target compounds in the respective selected ion chromatograms. Ratios of different biomarkers are then calculated to infer paleoenvironmental conditions.
Visualizing Geochemical Relationships
The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows in the cross-validation of this compound data.
References
Phytanol vs. Phytane: A Comparative Guide to Their Efficacy as Thermal Maturity Indicators
For researchers, scientists, and professionals in drug development, the accurate assessment of thermal maturity in sedimentary organic matter is crucial for understanding petroleum generation and the stability of organic compounds. This guide provides an objective comparison of phytanol and phytane (B1196419) as indicators of thermal maturity, supported by experimental data and detailed methodologies.
The isoprenoid alkanes pristane (B154290) (Pr) and phytane (Ph) are well-established biomarkers in petroleum geochemistry.[1] Their concentrations and ratios, particularly the Pr/Ph ratio, have been extensively used to infer the redox conditions of the depositional environment of source rocks.[1] However, the influence of thermal maturity on these biomarkers necessitates a more nuanced understanding of their individual stabilities. This guide delves into the comparative stability of phytane and its precursor, this compound, to evaluate their respective utilities as indicators of thermal stress.
The Geochemical Pathway: From Phytol (B49457) to Phytane
The primary source of both phytane and pristane is the phytyl side-chain of chlorophyll, a pigment abundant in photosynthetic organisms.[1][2] In the subsurface, under anoxic conditions, the diagenesis of phytol is believed to proceed through a series of reduction and dehydration reactions to form phytane.[1] Dihydrophytol, commonly referred to as this compound, is a key intermediate in this transformation. The overall pathway can be conceptualized as follows:
Figure 1: Simplified diagenetic pathway of phytol to phytane.
Comparative Thermal Stability: this compound vs. Phytane
While both phytane and its precursor alcohol, this compound, are subject to thermal degradation with increasing burial depth and temperature, their relative stabilities are a key determinant of their utility as thermal maturity indicators. Isoprenoid alkanes, such as phytane, are known to be less thermally stable than their straight-chain counterparts (n-alkanes). Consequently, the ratio of phytane to n-octadecane (Ph/nC18) generally decreases with increasing thermal maturity.
Direct quantitative comparisons of the thermal stability of this compound and phytane are not abundant in existing literature. However, based on general chemical principles, alcohols like this compound are expected to be less thermally stable than their corresponding alkanes. The hydroxyl group in this compound makes it more susceptible to elimination (dehydration) and other thermal degradation reactions at lower temperatures compared to the more stable C-C and C-H bonds in phytane.
Further research is required to establish the precise thermal degradation kinetics of this compound. However, its position as an intermediate in the formation of phytane suggests that its concentration would likely decrease more rapidly with increasing thermal maturity.
Experimental Data Summary
| Thermal Maturity Parameter | Expected Trend for Phytane | Expected Trend for this compound | Supporting Rationale |
| Concentration | Decreases with increasing maturity | Expected to decrease more rapidly than phytane with increasing maturity | Alcohols are generally less thermally stable than alkanes. This compound is an intermediate in the formation of phytane. |
| Ratio to n-alkanes (e.g., Ph/nC18) | Decreases with increasing maturity | A corresponding this compound/n-alkane ratio would be expected to decrease sharply with maturity. | Lower thermal stability of isoprenoids compared to n-alkanes. |
| Correlation with Vitrinite Reflectance (%Ro) | Negative correlation of Ph/nC18 with %Ro | A stronger negative correlation of a this compound-based parameter with %Ro is anticipated. | %Ro is the standard measure of thermal maturity.[3][4][5][6] |
Table 1: Expected trends of phytane and this compound with increasing thermal maturity.
Experimental Protocols
The analysis of phytane and this compound in geological samples requires meticulous extraction and analytical procedures. The standard technique for the quantification of these biomarkers is Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Extraction
-
Crushing and Grinding: Source rock samples are first cleaned to remove contaminants and then crushed and ground to a fine powder (typically < 200 mesh).
-
Solvent Extraction: The powdered rock is extracted with an organic solvent mixture, commonly dichloromethane:methanol (93:7 v/v), using a Soxhlet apparatus or an accelerated solvent extractor. This process isolates the bitumen, which contains the biomarkers of interest.
-
Fractionation: The extracted bitumen is then fractionated into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds using column chromatography or solid-phase extraction. Phytane is found in the saturated fraction, while this compound, being an alcohol, is present in the polar fraction.
Analytical Workflow
The analytical workflow for phytane and this compound diverges due to the difference in their polarity.
Figure 2: Analytical workflow for phytane and this compound analysis.
GC-MS Analysis of Phytane
The saturated hydrocarbon fraction containing phytane can be directly analyzed by GC-MS.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless mode at a temperature of 280-300°C.
-
Oven Temperature Program: A programmed temperature ramp to separate the hydrocarbon components, for example, from 40°C to 300°C at 4°C/min, followed by an isothermal hold.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 50-550) and Selected Ion Monitoring (SIM) for specific biomarker ions. Phytane is typically monitored using its characteristic fragment ions.
-
GC-MS Analysis of this compound
Due to its hydroxyl group, this compound is a polar and less volatile compound, making it unsuitable for direct GC analysis. Derivatization is required to convert it into a more volatile and thermally stable form. Silylation is the most common derivatization technique for alcohols.[7][8][9][10][11][12][13]
-
Derivatization (Silylation):
-
The dried polar fraction is dissolved in an aprotic solvent (e.g., pyridine (B92270) or acetonitrile).
-
A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, is added.[8][9]
-
The mixture is heated (e.g., at 60-80°C for 30-60 minutes) to ensure complete reaction.[8][14] This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.
-
-
GC-MS Analysis of this compound-TMS Ether:
-
The GC-MS conditions are similar to those used for phytane analysis, although the temperature program may be adjusted to optimize the separation of the derivatized compounds.
-
The mass spectrometer will detect the trimethylsilyl derivative of this compound, which has a different mass spectrum from the underivatized molecule.
-
Conclusion
Phytane is a well-established biomarker, and its ratio to n-alkanes serves as a useful, albeit complex, indicator of thermal maturity. This compound, as a precursor to phytane, holds theoretical promise as a more sensitive indicator of lower levels of thermal maturity due to its anticipated lower thermal stability.
The primary challenge in utilizing this compound as a routine thermal maturity indicator lies in the limited availability of quantitative data on its abundance and degradation kinetics in geological settings. Furthermore, its analysis requires an additional derivatization step, which adds complexity to the experimental workflow.
For researchers in geochemistry and related fields, the comparative analysis of this compound and phytane in a suite of source rocks with a well-defined maturity gradient (calibrated with vitrinite reflectance) would be a valuable area of investigation. Such a study would provide the necessary quantitative data to fully assess the potential of this compound as a high-resolution thermal maturity proxy.
References
- 1. Phytane - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. wiki.aapg.org [wiki.aapg.org]
- 4. mdpi.com [mdpi.com]
- 5. wiki.aapg.org [wiki.aapg.org]
- 6. Vitrinite reflectance, Coal Analysis, Kentucky Geological Survey, University of Kentucky [uky.edu]
- 7. weber.hu [weber.hu]
- 8. researchgate.net [researchgate.net]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brjac.com.br [brjac.com.br]
A Comparative Guide to Derivatization Agents for Phytanol Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of phytanol, particularly via gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step. This compound, a branched-chain fatty alcohol, possesses a polar hydroxyl group that imparts low volatility, making it challenging to analyze directly by GC-MS. Derivatization chemically modifies this hydroxyl group, converting it into a less polar, more volatile, and more thermally stable functional group, thereby significantly improving chromatographic peak shape, resolution, and detection sensitivity.
This guide provides a comparative overview of common derivatization agents for this compound, focusing on silylation and acylation/esterification methods. It includes a summary of their performance characteristics, detailed experimental protocols, and a workflow diagram to assist in method selection and implementation.
Comparison of Common Derivatization Agents for this compound
The choice of derivatization agent depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key characteristics of commonly used agents for derivatizing the hydroxyl group of this compound.
| Derivatization Agent | Derivative Type | Reaction Conditions | Derivative Stability | Key Advantages | Key Disadvantages |
| Silylation Agents | |||||
| BSTFA (+/- TMCS) | Trimethylsilyl (B98337) (TMS) Ether | 60-80°C for 30-60 min[1][2] | Moderate; sensitive to moisture[1][3] | Forms volatile derivatives, good for GC-MS analysis, reagents are volatile and often do not need to be removed. | Derivatives are moisture-sensitive; may not be suitable for sterically hindered alcohols without a catalyst like TMCS. |
| MSTFA | Trimethylsilyl (TMS) Ether | 37-80°C for 30-90 min[4][5] | Moderate; sensitive to moisture[6] | Most volatile of the trimethylsilyl acetamides, useful for trace analysis.[5] By-products are also highly volatile. | Derivatives are susceptible to hydrolysis. |
| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) Ether | 60°C for 1 hour[7] | High; ~10,000 times more stable to hydrolysis than TMS ethers[8] | Produces very stable derivatives, less prone to hydrolysis.[8] Characteristic mass spectral fragments ([M-57]+) are useful for identification.[7] | Reagent is less volatile and may need to be removed; may be less reactive with sterically hindered hydroxyls. |
| Acylation/Esterification Agents | |||||
| Methanolic HCl | Methyl Ether* | 50-100°C for 1-2 hours[9][10][11] | High | Reagents are inexpensive and readily available; derivatives are stable. | Primarily used for esterifying carboxylic acids, but can etherify alcohols under certain conditions. Reaction can be slow.[10] |
| Acetyl Chloride | Acetate (B1210297) Ester | Room temperature or gentle heating | High | Rapid and quantitative reaction; stable derivatives. | Reagent is corrosive and moisture-sensitive; produces HCl as a byproduct which may need to be neutralized. |
| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) Ether | Room temperature or gentle heating with a base | High | Forms derivatives with excellent sensitivity for Electron Capture Detection (ECD). | Reagent is a strong lachrymator and must be handled in a fume hood. |
*Note: While methanolic HCl is primarily used for the esterification of carboxylic acids (like phytanic acid), it can also be used for the etherification of alcohols, though this is less common for GC analysis of this compound itself. The primary application for this compound would be acylation to form esters.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are adapted protocols for the derivatization of this compound using common silylation and acylation agents.
Protocol 1: Silylation of this compound using BSTFA with TMCS
This protocol is adapted from methods used for long-chain fatty alcohols and sterols.[1][12]
Materials:
-
Dried this compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable anhydrous solvent (e.g., acetonitrile, hexane)
-
Reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Ensure the this compound sample is completely dry, as silylating reagents are highly sensitive to moisture.[1] If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to the dried sample in a reaction vial to dissolve the this compound.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[1] A 2:1 molar ratio of silylating reagent to active hydrogens is a general guideline.[1]
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[1]
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS. For trace analysis, the solvent and excess reagent can be evaporated under nitrogen and the residue redissolved in a smaller volume of hexane (B92381).[2]
Protocol 2: Acylation of this compound using Acetyl Chloride
This is a general protocol for the acylation of alcohols.
Materials:
-
Dried this compound sample
-
Acetyl chloride
-
Anhydrous pyridine or triethylamine (B128534) (as a catalyst and acid scavenger)
-
Anhydrous hexane or other suitable organic solvent
-
Reaction vials with screw caps
-
Vortex mixer
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the dried this compound sample in 100 µL of anhydrous pyridine in a reaction vial.
-
Cool the vial in an ice bath.
-
Slowly add a slight molar excess of acetyl chloride (e.g., 1.2 equivalents) to the solution.
-
Allow the reaction to proceed at room temperature for 15-30 minutes with occasional mixing.
-
Add 1 mL of hexane to the reaction mixture.
-
To neutralize the excess acetyl chloride and the HCl byproduct, slowly add 1 mL of saturated sodium bicarbonate solution and vortex.
-
Allow the layers to separate and carefully transfer the upper organic (hexane) layer to a clean tube.
-
Dry the organic layer over a small amount of anhydrous sodium sulfate.
-
The resulting solution containing the phytanyl acetate is ready for GC-MS analysis.
Visualizing the Workflow
A clear understanding of the experimental sequence is essential for planning and execution. The following diagrams, generated using Graphviz, illustrate the logical flow of a comparative study and the general derivatization process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aocs.org [aocs.org]
- 12. mdpi.com [mdpi.com]
A Guide to Inter-Laboratory Comparison of Phytanol Measurement Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and participating in inter-laboratory comparisons (ILCs) for the measurement of phytanol. Accurate and reproducible quantification of this compound is crucial for research into its metabolism, its role as a biomarker for certain inherited metabolic disorders, and for quality control in relevant pharmaceutical and nutraceutical products. This document outlines common analytical methodologies, presents typical performance characteristics, and details a standardized protocol to facilitate comparability of results across different laboratories.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing or round-robin tests, are essential for ensuring the quality and reliability of analytical measurements.[1][2] They allow individual laboratories to assess their performance against their peers and a reference value, thereby demonstrating technical competence and contributing to the overall standardization of a measurement.[2][3] The evaluation of laboratory performance in an ILC is often done using statistical measures like the Z-score, which compares a laboratory's result to the consensus mean of all participants.[2][4]
Analytical Methodologies for this compound Quantification
The most common and reliable methods for the quantification of this compound are based on chromatography coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are the preferred techniques due to their high sensitivity and selectivity.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[5] It typically requires a derivatization step to increase the volatility of this compound.[7]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method offers the advantage of analyzing this compound without the need for derivatization.[5][8] Reversed-phase chromatography is commonly employed for the separation.[5]
Data Presentation: A Comparative Look at Analytical Methods
The performance of different analytical methods for this compound quantification can be evaluated based on key validation parameters. The following table summarizes available quantitative data for phytosterol analysis, which can be considered indicative for this compound measurement.
| Analytical Method | Analyte(s) | Sample Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-FID | Campesterol, Stigmasterol, β-Sitosterol | Saw Palmetto Raw Materials & Dietary Supplements | - | - | >1.00 mg/100 g | 99.8 - 111 | [8] |
| GC-MS (SIM) | Phytosterols | General | - | 5 - 50 ng/mL | - | - | [8] |
| GC-FID | Phytosterols | General | - | 0.02 - 0.2 mg/kg | - | - | [8] |
| LC-MS-MS (APCI) | Brassicasterol, Campesterol, Cycloartenol, β-Sitosterol, Stigmasterol, Lupeol | Edible Oils | >0.99 | - | 10 - 100 ng/mL | - | [8] |
Note: The reported values are highly dependent on the specific experimental conditions, sample matrix, and instrumentation. Direct comparison should be made with caution. The table highlights the general capabilities of each technique.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. Below is a generalized protocol for the analysis of this compound in a biological matrix (e.g., plasma or serum) using GC-MS.
Protocol: GC-MS Analysis of this compound
-
Sample Preparation & Lipid Extraction:
-
To a known volume of the sample (e.g., 100 µL of plasma), add an internal standard (e.g., 5α-cholestane).
-
Perform lipid extraction using a modified Folch method with a mixture of chloroform (B151607) and methanol.
-
-
Saponification:
-
The extracted lipids are saponified using an ethanolic potassium hydroxide (B78521) solution to release free this compound from its esterified forms. This is typically done by heating the sample at an elevated temperature (e.g., 80°C for 1 hour).[8]
-
-
Extraction of Unsaponifiables:
-
The unsaponifiable fraction, which contains the this compound, is extracted with an organic solvent such as hexane (B92381) or toluene.[7][9]
-
-
Derivatization:
-
The hydroxyl group of this compound is derivatized to form a trimethylsilyl (B98337) (TMS) ether. This is achieved by reacting the dried extract with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9] This step improves the volatility and chromatographic behavior of this compound.
-
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column, such as one with a 5% phenyl-methyl silicone stationary phase.
-
Injection: A small volume of the derivatized sample is injected into the GC.
-
Separation: The components of the sample are separated based on their boiling points and interaction with the stationary phase.
-
Detection: The mass spectrometer is used to identify and quantify the this compound derivative based on its characteristic mass-to-charge ratio.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for this compound analysis and the logical flow of an inter-laboratory comparison.
Caption: A generalized workflow for the analysis of phytanols.
Caption: Logical flow of an inter-laboratory comparison study.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. What is an inter laboratory comparison ? [compalab.org]
- 3. eas-eth.org [eas-eth.org]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Gold Standard: Utilizing Deuterated Phytanol as an Internal Standard for Robust Bioanalytical Method Validation
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an appropriate internal standard (IS) is a critical determinant of data quality, particularly within complex biological matrices. This guide provides an objective comparison of deuterated internal standards, with a focus on deuterated phytanol and its application in the quantification of phytanic acid, against other analytical alternatives. Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for developing and validating robust bioanalytical methods.
Stable isotope-labeled internal standards (SIL-ISs), especially deuterated standards, are widely recognized as the gold standard in quantitative bioanalysis by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Their near-identical physicochemical properties to the analyte of interest allow for effective compensation of variability during sample preparation and analysis, including extraction efficiency and matrix effects.[1] This guide will delve into the performance of deuterated standards, compare them with alternative approaches, and provide the necessary experimental frameworks for their successful implementation.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a deuterated internal standard significantly enhances the precision and accuracy of bioanalytical methods. This is primarily because it co-elutes with the analyte, experiencing similar ionization suppression or enhancement in the mass spectrometer, and behaves similarly during extraction and sample handling.[2]
| Internal Standard Type | Analyte | Matrix | Analytical Method | Precision (%CV) | Accuracy (%Bias) | Reference |
| Deuterated Phytanic Acid | Phytanic Acid | Human Plasma | GC-MS | < 5% | ± 5% | [3] |
| Structural Analog | Depsipeptide Kahalalide F | Plasma | LC-MS/MS | 8.6% | 96.8% | [4] |
| Deuterated Analog (SIL) | Depsipeptide Kahalalide F | Plasma | LC-MS/MS | 7.6% | 100.3% | [4] |
| Deuterated Analogs | Pesticides & Mycotoxins | Cannabis Matrices | LC-MS/MS | < 20% | within 25% | [5] |
| No Internal Standard | Pesticides & Mycotoxins | Cannabis Matrices | LC-MS/MS | > 50% | > 60% difference | [5] |
As the data indicates, methods employing deuterated internal standards consistently demonstrate superior precision and accuracy compared to those using structural analogs or no internal standard at all. The implementation of a deuterated internal standard for the analysis of the depsipeptide kahalalide F resulted in a significant improvement in the precision of the method.[4]
Experimental Protocols for Method Validation
Detailed and rigorous experimental protocols are fundamental to successful bioanalytical method validation. Below are methodologies for assessing key validation parameters when utilizing a deuterated internal standard.
Specificity and Selectivity
Objective: To ensure the method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.[6]
Protocol:
-
Analyze at least six individual lots of the blank biological matrix (e.g., plasma, urine).[1]
-
Spike one set of these blank matrices with only the deuterated internal standard.
-
Spike another set of blank matrices with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard.[6]
-
Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the IS.
Matrix Effect
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Prepare three sets of samples at low and high concentrations (e.g., Low Quality Control and High Quality Control):
-
Set A (Neat Solution): Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase).[1]
-
Set B (Post-extraction Spike): Blank matrix is extracted, and the resulting extract is spiked with the analyte and deuterated internal standard.[1]
-
Set C (Pre-extraction Spike): Blank matrix is spiked with the analyte and deuterated internal standard and then extracted.[1]
-
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)[1]
-
-
Calculate the IS-normalized MF.
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be ≤ 15%.[6]
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[6]
Protocol:
-
Analyze quality control samples (low and high concentrations) subjected to various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Room temperature for a specified duration.
-
Long-Term Stability: Stored at the intended storage temperature for an extended period.
-
Post-Preparative Stability: In the autosampler for a specified duration.
-
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow and Concepts
To further clarify the experimental workflows and logical relationships, the following diagrams are provided.
Caption: Workflow for phytanic acid quantification.
Caption: Comparison of internal standard types.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. The data and protocols presented in this guide unequivocally demonstrate the superiority of deuterated internal standards, such as deuterated this compound for the analysis of phytanic acid, in providing the highest levels of accuracy and precision. While the initial investment in a synthesized deuterated standard may be higher, the long-term benefits of data integrity, method robustness, and compliance with regulatory expectations are invaluable. For researchers, scientists, and drug development professionals committed to the highest standards of analytical excellence, the use of deuterated internal standards is not just a best practice, but a necessity.
References
A Comparative Guide to Phytanol Extraction Efficiency Using Different Solvents
For researchers, scientists, and drug development professionals, the efficient extraction of phytanol from biological materials is a crucial step for various analytical and synthetic applications. This compound, a saturated diterpene alcohol, is a biomarker for the degradation of chlorophyll (B73375) and is of significant interest in geochemistry and biomedical research. The choice of solvent is a primary determinant of extraction efficiency, directly impacting the yield and purity of the isolated this compound. This guide provides an objective comparison of the performance of different solvents for this compound extraction, supported by experimental data.
Due to the limited availability of direct comparative studies on this compound extraction, data for the structurally similar compound, phytol (B49457), is used as a proxy in this guide. It is assumed that the extraction efficiencies of solvents for these two diterpene alcohols are comparable due to their similar chemical properties.
Data Presentation: Comparison of Phytol Content in Different Solvent Extracts
The following table summarizes quantitative data on the concentration of phytol in crude extracts obtained using different organic solvents from the medicinal plant Thymus vulgaris L. This data provides insight into the selectivity of each solvent for this class of compounds.
| Solvent | Phytol Concentration (% of total extract) |
| Ethyl Acetate | 0.610%[1] |
| n-Butanol | 0.925% (as 3,7,11,15-tetramethyl-2-hexadecen-1-ol)[1] |
Note: The data is derived from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of different organic crude extracts from Thymus vulgaris L.[1]. The value for n-Butanol represents a phytol isomer.
Experimental Protocols
The following section details generalized methodologies for the extraction of this compound from plant or algal biomass. The specific conditions may require optimization based on the nature of the source material.
Sample Preparation
-
Drying: Fresh plant or algal material is thoroughly washed with distilled water to remove debris and then dried to a constant weight. This is typically achieved in a well-ventilated oven at a temperature between 40-60°C to minimize thermal degradation of the target compounds.
-
Grinding: The dried biomass is ground into a fine powder using a blender or a mortar and pestle. This increases the surface area of the material, facilitating more efficient solvent penetration and extraction.
Solvent Extraction
Several methods can be employed for the extraction process:
1. Maceration:
-
A weighed amount of the powdered plant material is placed in a sealed container with the chosen solvent (e.g., ethanol, methanol, hexane, acetone).
-
The mixture is allowed to stand at room temperature for an extended period (typically 24-72 hours), with occasional agitation to enhance the extraction process.
-
The mixture is then filtered to separate the extract from the solid residue. The residue can be re-extracted with fresh solvent to maximize the yield.
2. Soxhlet Extraction:
-
The powdered plant material is placed in a thimble within a Soxhlet apparatus.
-
The chosen solvent is heated in a round-bottom flask. The solvent vapor rises, condenses, and drips into the thimble, continuously extracting the compounds of interest.
-
The process is continued for several hours until the solvent in the siphon arm becomes colorless, indicating that the extraction is complete. This method is highly efficient but may not be suitable for thermolabile compounds due to the prolonged exposure to heat.
3. Ultrasound-Assisted Extraction (UAE):
-
The powdered plant material is suspended in the chosen solvent in a flask.
-
The flask is placed in an ultrasonic bath, and the mixture is subjected to ultrasonic waves for a defined period (e.g., 20-30 minutes).
-
The ultrasonic waves create cavitation bubbles, which collapse and disrupt the plant cell walls, leading to enhanced solvent penetration and extraction. This method is generally faster and can be performed at lower temperatures compared to Soxhlet extraction.
Post-Extraction Processing
-
Filtration: The crude extract is filtered to remove any solid plant debris.
-
Concentration: The solvent is removed from the filtrate, typically using a rotary evaporator under reduced pressure. This concentrates the extracted compounds.
-
Fractionation (Optional): The crude extract can be further purified using techniques like column chromatography to isolate this compound from other co-extracted compounds.
-
Analysis: The final extract or purified fraction is then analyzed using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the this compound content.
Mandatory Visualization
Caption: General experimental workflow for this compound extraction and analysis.
References
Validating Phytanol as a Biomarker for Specific Archaeal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phytanol and its derivatives as biomarkers for specific archaeal species, contrasted with other significant lipid biomarkers. The information presented is collated from experimental data to aid in the selection and validation of appropriate biomarkers for archaeal identification and characterization.
Introduction to Archaeal Lipid Biomarkers
Archaea possess unique cell membrane lipids characterized by ether linkages between isoprenoid chains and a glycerol (B35011) backbone, a key feature distinguishing them from bacteria and eukaryotes which primarily have ester-linked fatty acids.[1] These distinct lipid structures, particularly those containing phytanyl (C20) chains, are stable over geological timescales and serve as robust biomarkers for detecting archaeal presence and activity in various environments.
This compound, a saturated C20 isoprenoid alcohol, is a fundamental building block of many archaeal lipids. While free this compound is not commonly found in high concentrations within archaeal cells, its diether derivative, archaeol (B159478) , is a ubiquitous component of the membranes of many archaeal species. This guide will focus on archaeol (as a proxy for phytanyl) and compare its utility as a biomarker against other relevant lipids in three well-studied archaeal species: the methanogen Methanocaldococcus jannaschii, the extreme halophile Halobacterium salinarum, and the thermoacidophile Sulfolobus solfataricus.
Comparative Analysis of Archaeal Biomarkers
The following sections detail the primary lipid biomarkers for each selected archaeal species, presenting quantitative data on their relative abundance and discussing the merits of each as a specific biomarker.
Methanocaldococcus jannaschii: A Hyperthermophilic Methanogen
M. jannaschii is a deep-sea hydrothermal vent archaeon known for its ability to thrive under high temperature and pressure. Its membrane lipid composition is notable for the presence of various phytanyl-containing ether lipids.
Key Biomarkers:
-
Archaeol (Phytanyl Diether): A core diether lipid.
-
Macrocyclic Archaeol: A variant of archaeol where the two phytanyl chains are cyclized.
-
Caldarchaeol (B1233393) (Biphytanyl Diether): A tetraether lipid formed from two biphytanyl chains.
Quantitative Data Summary:
| Biomarker | Relative Abundance (mol%) at 8 atm | Relative Abundance (mol%) at 500 atm | Reference |
| Archaeol | 23 | Reduced | [1] |
| Macrocyclic Archaeol | 37 | Increased | [1] |
| Caldarchaeol | 40 | Reduced | [1] |
Discussion: In M. jannaschii, the relative proportions of archaeol, macrocyclic archaeol, and caldarchaeol are influenced by environmental conditions such as pressure.[1] An increase in pressure leads to a higher proportion of macrocyclic archaeol, suggesting an adaptation to maintain membrane fluidity. While all three are derived from phytanyl chains, their differential response to environmental stimuli makes their relative abundance a potential indicator of the physiological state of the organism. For general identification of M. jannaschii, the presence of macrocyclic archaeol is a strong indicator.
Halobacterium salinarum: An Extreme Halophile
H. salinarum thrives in hypersaline environments and possesses a complex lipid profile that includes phytanyl-containing lipids and unique carotenoids.
Key Biomarkers:
-
Archaeol (Phytanyl Diether): A major component of its membrane lipids.
-
Bacterioruberin (B1237277) (C50 Carotenoid): A red pigment that provides protection against UV radiation and oxidative stress.
Quantitative Data Summary:
| Biomarker | Typical Abundance | Function | Reference |
| Archaeol-based lipids | Major membrane component | Structural integrity | [2] |
| Bacterioruberin | 21.51 ± 0.39 mg/L of culture | UV protection, antioxidant | [3] |
Discussion: Halobacterium salinarum membranes are rich in archaeol-based diether lipids.[2] However, a more specific and easily detectable biomarker for this and other halophilic archaea is bacterioruberin, a C50 carotenoid responsible for their characteristic red color.[3] The presence of bacterioruberin is a strong indicator of halophilic archaea. Therefore, for identifying H. salinarum and related species, analyzing for bacterioruberin can be a more specific approach than assaying for the more general archaeol.
Sulfolobus solfataricus: A Thermoacidophile
S. solfataricus is an archaeon that grows in hot, acidic environments. Its membrane is predominantly a monolayer composed of tetraether lipids, which provide stability under these extreme conditions.
Key Biomarkers:
-
Glycerol Dialkyl Glycerol Tetraethers (GDGTs): The primary membrane-spanning lipids.
-
Glycerol Dialkylnonitol Tetraethers (GDNTs): A variation of GDGTs containing a nine-carbon polyol (nonitol).
Quantitative Data Summary:
| Biomarker | Relative Abundance | Key Feature | Reference |
| GDGTs | Major component | Contain 0-8 cyclopentane (B165970) rings | [1] |
| GDNTs | Major component | Contain a calditol moiety | [4] |
Discussion: The cell membrane of Sulfolobus species is primarily composed of GDGTs and GDNTs, which form a monolayer structure.[4][5] While phytanyl chains are the building blocks of these tetraether lipids, the intact tetraether structures are the most characteristic biomarkers for this group of archaea. The number of cyclopentane rings within the GDGTs can vary and is often correlated with growth temperature. For the specific identification of Sulfolobus and related thermoacidophiles, the analysis of GDGTs and GDNTs is the most reliable method.
Experimental Protocols
Detailed methodologies for the extraction and analysis of these lipid biomarkers are crucial for obtaining reliable and reproducible results.
Archaeal Lipid Extraction
A common and effective method for extracting total lipids from archaeal biomass is a modified Bligh-Dyer extraction.
Materials:
-
Freeze-dried archaeal cell pellet
-
Chloroform (B151607) (CHCl3)
-
Methanol (MeOH)
-
Deionized water
-
Centrifuge and glass centrifuge tubes
-
Rotary evaporator
Procedure:
-
To the freeze-dried cell pellet, add a mixture of chloroform, methanol, and water in a ratio of 1:2:0.8 (v/v/v).
-
Vortex the mixture vigorously for 5 minutes to ensure thorough extraction of lipids into the solvent phase.
-
Centrifuge the mixture at 2000 rpm for 10 minutes to separate the solid debris from the solvent.
-
Collect the supernatant (the liquid extract) into a clean glass tube.
-
To the supernatant, add chloroform and water to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v).
-
Vortex the mixture and then centrifuge at 2000 rpm for 10 minutes to induce phase separation.
-
The lower chloroform layer, containing the total lipid extract, is carefully collected.
-
The solvent is removed under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.
Analysis of Core Lipids (Archaeol and GDGTs) by GC-MS
To analyze the core lipid structures (archaeol and the hydrocarbon chains of GDGTs), the polar head groups are first removed by acid hydrolysis.
Materials:
-
Total lipid extract
-
Methanolic HCl (1.25 M)
-
n-Hexane
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Hydrolysis: The dried total lipid extract is resuspended in methanolic HCl. The mixture is heated at 80-100°C for 1-2 hours to cleave the ether linkages of the polar head groups.
-
Extraction: After cooling, the hydrolyzed lipids (core lipids) are extracted with n-hexane.
-
Drying and Concentration: The hexane (B92381) extract is dried over anhydrous sodium sulfate and then concentrated under a stream of nitrogen.
-
Derivatization (for alcohols like this compound): If free alcohols are being analyzed, they need to be derivatized to increase their volatility for GC-MS analysis. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The dried extract is reconstituted in a suitable solvent (e.g., pyridine) and the silylating reagent is added. The mixture is heated at 60-70°C for 30 minutes.[6][7]
-
GC-MS Analysis: The derivatized (if applicable) or underivatized core lipid extract is injected into the GC-MS. The temperature program of the GC oven is set to separate the different lipid components. Mass spectra are collected and compared to known standards and library data for identification and quantification.
Visualizations
Experimental Workflow for Archaeal Lipid Biomarker Analysis
References
- 1. GDGT cyclization proteins identify the dominant archaeal sources of tetraether lipids in the ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Extreme halophilic Archaea: Halobacterium salinarum carotenoids characterization and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Genetic System for Methanocaldococcus jannaschii: An Evolutionary Deeply Rooted Hyperthermophilic Methanarchaeon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Archaeol - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to the Statistical Analysis of Phytanol Distribution in Sedimentary Layers
For researchers, scientists, and drug development professionals, understanding the distribution of phytanol in sedimentary layers offers a powerful tool for paleoenvironmental reconstruction and source rock evaluation. This guide provides a comparative analysis of this compound distribution, supported by experimental data and detailed methodologies.
This compound, a saturated isoprenoid alcohol, is a key biomarker in geochemical studies. Its prevalence and transformation in sediments provide critical insights into the nature of past depositional environments. Primarily derived from the phytyl side chain of chlorophyll (B73375), this compound's presence in sedimentary records is a direct link to photosynthetic organisms.[1] The diagenetic fate of this compound, particularly its relationship with pristane (B154290), another isoprenoid alkane, serves as a widely used proxy for determining the redox conditions of the depositional environment.
Comparative Analysis of this compound Distribution
The ratio of pristane (Pr) to phytane (B1196419) (Ph) is a crucial indicator of the oxygen levels in the water column and sediment during deposition. Under oxic (oxygen-rich) conditions, the phytol (B49457) side chain of chlorophyll is oxidized to phytanic acid, which then decarboxylates to form pristane. Conversely, in anoxic (oxygen-deficient) environments, phytol is reduced to dihydrophytol (B1222839) and subsequently to phytane. Therefore, a high Pr/Ph ratio suggests an oxic depositional environment with significant terrestrial input, while a low ratio indicates anoxic conditions, often associated with marine or lacustrine environments.
Below is a summary of Pristane/Phytane (Pr/Ph) ratios from various sedimentary formations, illustrating the diverse depositional environments inferred from these biomarker distributions.
| Formation/Location | Number of Samples | Pr/Ph Ratio Range | Inferred Depositional Environment | Source of Organic Matter |
| Talang Akar Formation, South Sumatra Basin | 10 (well cuttings) | 7.90 - 16.66 | Oxic to sub-oxic, fluvio-deltaic | Predominantly terrestrial |
| Ngimbang Formation, Kujung-1 Well, East Java Basin | Multiple | > 2.0 | Sub-oxic to oxic, deltaic/transitional | Terrestrial input |
| Ngimbang Formation, Ngimbang-1 Well, East Java Basin | Multiple | < 2.0 | Sub-oxic to anoxic, marginal marine | Primarily algal |
| Quse Formation, Qiangtang Basin, China | Multiple | - | Marine | Marine |
| Middle Jurassic Buqu Formation, Qiangtang Basin, China | Multiple | 0.51 - 0.78 | Anoxic | Marine |
| Australian Crude Oils | Multiple | - | Varied | Terrestrial origin associated with high Pr/Ph |
| Upper Triassic Yanchang Formation, Ordos Basin, China | Multiple | 0.76 - 3.4 | Varied | - |
Experimental Protocols
The accurate quantification of this compound and related biomarkers from sedimentary layers requires a meticulous and standardized experimental approach. The following protocol outlines a typical workflow from sample preparation to instrumental analysis.
Sample Preparation and Extraction
-
Sample Collection and Storage : Sediment cores are collected and typically stored frozen to minimize biological and chemical alterations.
-
Drying and Homogenization : The sediment samples are freeze-dried or oven-dried at a low temperature (e.g., 40°C) and then ground to a fine powder to ensure homogeneity.
-
Soxhlet Extraction :
-
A known quantity of the dried sediment (e.g., 10-20 g) is placed in a pre-extracted cellulose (B213188) thimble.
-
The thimble is placed in a Soxhlet extractor.
-
The extraction is performed using a solvent mixture, commonly dichloromethane (B109758):methanol (B129727) (2:1 v/v), for a prolonged period (e.g., 24-72 hours) to ensure complete extraction of lipids.
-
Fractionation and Purification
-
Saponification : The total lipid extract is saponified using a solution of potassium hydroxide (B78521) in methanol to break down esters and release alcohols, including this compound.
-
Liquid-Liquid Extraction : The saponified extract is then subjected to liquid-liquid extraction using a non-polar solvent like n-hexane to separate the neutral lipids (including this compound) from the more polar fatty acid salts.
-
Column Chromatography : The neutral lipid fraction is further purified and separated into different compound classes using column chromatography. A silica (B1680970) gel column is typically used, and fractions are eluted with solvents of increasing polarity. For example, a non-polar solvent like hexane (B92381) can be used to elute alkanes (including pristane and phytane), followed by a more polar solvent like dichloromethane to elute alcohols (including this compound).
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization : To improve the volatility and chromatographic behavior of this compound, it is often derivatized before GC-MS analysis. A common method is silylation, using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group of this compound to a trimethylsilyl (B98337) (TMS) ether.
-
GC-MS Conditions :
-
Gas Chromatograph : Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : A programmed temperature ramp is used to separate the compounds, for instance, starting at 60°C, holding for 1 minute, then ramping up to 315°C.
-
Mass Spectrometer : Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Quantification : The concentration of this compound is determined by comparing the peak area of its corresponding TMS ether in the sample chromatogram to a calibration curve generated from standards of known concentrations. An internal standard (e.g., a deuterated compound) is often added at the beginning of the extraction process to correct for any sample loss during the procedure.
Visualizing Key Processes
To better illustrate the concepts and procedures discussed, the following diagrams have been generated.
References
A Comparative Analysis of Phytanol in Modern versus Ancient Sediments: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the fate of organic molecules over geological time is crucial for paleoenvironmental reconstruction, petroleum exploration, and even in the search for novel bioactive compounds. This guide provides a comprehensive comparative analysis of phytanol, a significant biomarker, in modern and ancient sediments. By examining its concentration, isotopic composition, and diagenetic pathways, we offer insights into its utility as a molecular fossil.
This compound (C20H42O), a saturated diterpenoid alcohol, is a key biomarker primarily derived from the phytol (B49457) side chain of chlorophyll (B73375), the essential pigment in photosynthetic organisms. It is also a constituent of archaeal cell membranes in the form of diphytanylglycerol diethers (archaeol). Its robust chemical structure allows for its preservation in the geological record, either as this compound itself or, more commonly, as its diagenetic product, the alkane phytane (B1196419). The presence, abundance, and isotopic signature of this compound and its derivatives in sediments provide a window into past biological and environmental conditions.
Quantitative Comparison of this compound and Its Derivatives
Direct comparison of this compound concentrations between modern and ancient sediments is challenging due to diagenetic alteration, which primarily converts this compound to phytane over geological timescales. Therefore, this analysis includes data on both this compound in modern contexts and its principal diagenetic product, phytane, in ancient rocks to provide a meaningful comparison of the original phytol input.
| Sediment Type | Compound | Concentration Range (ng/g dry weight) | Geological Age | Depositional Environment | Reference |
| Modern Sediments | |||||
| Marine Sediments | n-alkanols (as proxy) | 1,599 - 7,229 (ng/g TOC) | Holocene | Marine | [1] |
| Ancient Sediments | |||||
| Sedimentary Rocks | Phytane + Pristane | 0.005 - 0.076 | Neoproterozoic-Cambrian | Glacial Marine | [2] |
| Sedimentary Rocks | Phytane + Pristane | 0.024 - 0.446 | Neoproterozoic-Cambrian | Non-glacial Marine | [2] |
| Black Shales | Phytane | Predominant isoprenoid | Cretaceous | Marine | [2][3] |
| Carbonate Concretions | Phytane | Massive dominance over pristane | Paleozoic (Devonian) | Marine | [4] |
| Organic-rich Sediments | Phytane | Variable, used in Pr/Ph ratios | Permian | Lacustrine/Marine | [5] |
Note: Data for phytane in ancient sediments is often reported relative to other compounds (e.g., pristane) rather than as absolute concentrations. The table reflects the available quantitative and qualitative data.
Experimental Protocols
Accurate quantification and isotopic analysis of this compound and its derivatives are fundamental to their application as biomarkers. Below are detailed methodologies for their extraction and analysis from sediment samples.
Protocol 1: Extraction and Quantification of this compound and Phytane by GC-MS
This protocol outlines the steps for the extraction of total lipids from sediment samples and subsequent quantification of this compound and phytane using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Freeze-dry the sediment sample to remove water.
-
Grind the dried sediment to a fine powder using a mortar and pestle to increase the surface area for extraction.
2. Lipid Extraction:
-
Weigh approximately 10-20 g of the powdered sediment into a cellulose (B213188) extraction thimble.
-
Add a known amount of an internal standard (e.g., deuterated n-alkane) to the sample for quantification.
-
Perform Soxhlet extraction for 24-48 hours using a solvent mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (9:1 v/v). This efficiently extracts a broad range of lipids.
3. Fractionation:
-
Concentrate the total lipid extract (TLE) under a gentle stream of nitrogen.
-
Saponify the TLE using 6% KOH in methanol to release ester-bound lipids.
-
Extract the neutral lipids (including this compound and phytane) from the saponified mixture using n-hexane.
-
Separate the neutral lipid fraction into different compound classes using column chromatography with silica (B1680970) gel. Elute with solvents of increasing polarity (e.g., hexane (B92381) for alkanes, DCM for more polar compounds like alcohols).
4. Derivatization (for this compound):
-
To improve the chromatographic behavior of this compound, derivatize the alcohol fraction to its trimethylsilyl (B98337) (TMS) ether by reacting with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 1 hour.
5. GC-MS Analysis:
-
Analyze the alkane fraction (containing phytane) and the derivatized alcohol fraction (containing this compound-TMS) using a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 320°C at 4°C/min (hold for 15 min).
-
Injector: Splitless mode at 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
-
Quantification: Identify phytane and this compound-TMS based on their retention times and characteristic mass spectra. Quantify by comparing their peak areas to the internal standard.
Protocol 2: Compound-Specific Isotope Analysis (CSIA) of this compound
This protocol details the methodology for determining the stable carbon and hydrogen isotopic composition of this compound.
1. Extraction and Purification:
-
Follow steps 1-3 from Protocol 1 to obtain a purified alcohol fraction containing this compound. High purity is critical for accurate isotopic analysis.
2. Derivatization (for Carbon Isotope Analysis):
-
Derivatize this compound to its acetate (B1210297) ester by reacting with acetic anhydride (B1165640) and pyridine. This adds a known isotopic composition from the acetyl group, which can be corrected for.
3. GC-C-IRMS Analysis (Carbon Isotopes):
-
Introduce the derivatized sample into a gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer (GC-C-IRMS).
-
The GC separates the compounds.
-
The combustion interface converts the eluted compounds to CO2 gas.
-
The IRMS measures the 13C/12C ratio of the CO2.
-
Calibrate the system using external standards of known isotopic composition.
-
Correct the measured δ13C values for the addition of the acetyl group during derivatization.
4. GC-Pyrolysis-IRMS Analysis (Hydrogen Isotopes):
-
Introduce the underivatized, purified this compound into a gas chromatograph coupled to a high-temperature pyrolysis reactor and an IRMS.
-
The pyrolysis reactor converts the eluted compounds to H2 gas.
-
The IRMS measures the D/H (2H/1H) ratio of the H2 gas.
-
Calibrate using external standards of known hydrogen isotopic composition.
Signaling Pathways and Logical Relationships
The transformation of phytol, the precursor to this compound, in the sedimentary environment is a complex process influenced by various biotic and abiotic factors. The initial hydrolysis of chlorophyll releases phytol, which can then undergo several diagenetic pathways depending on the redox conditions of the depositional environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Geochemical characteristic of the Lutetian black shale (Bayburt, NE-Turkey): amount, nature, origin of organic matter and palaeo-environment conditions | Geological Magazine | Cambridge Core [cambridge.org]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
A Researcher's Guide to the Accuracy and Precision of Phytanol Stable Isotope Analysis
For researchers, scientists, and drug development professionals, the precise and accurate determination of stable isotope ratios in specific compounds is paramount for a wide range of applications, from paleoenvironmental reconstruction to metabolic studies. Phytanol (and its corresponding alkane, phytane), a branched-chain isoprenoid, serves as a crucial biomarker in many of these fields. This guide provides an objective comparison of the analytical performance for this compound stable isotope analysis, focusing on the state-of-the-art methodology: Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).
Performance Comparison of this compound Stable Isotope Analysis
| Analytical Method | Analyte | Isotope Ratio | Typical Precision (Standard Deviation) | Notes |
| GC-C-IRMS | Phytane/n-Alkanes | δ¹³C | ± 0.2‰ to ± 0.5‰[1] | Precision can be influenced by analyte concentration and chromatographic resolution. |
| GC-P-IRMS | Phytane/n-Alkanes | δ²H | ± 2‰ to ± 5‰ | Hydrogen isotope analysis is generally less precise than carbon isotope analysis. |
Table 1: Comparison of Precision for this compound (as Phytane) Stable Isotope Analysis by GC-IRMS. This table summarizes the typical precision achievable for the analysis of the carbon and hydrogen stable isotope ratios of phytane, a close proxy for this compound, using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for δ¹³C and Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-P-IRMS) for δ²H.
Experimental Protocols: A Detailed Look into this compound Isotope Analysis
The following is a comprehensive protocol for the determination of δ¹³C and δ²H of this compound in a sample matrix. This protocol is a composite based on established methods for long-chain alkanes and fatty acids, incorporating the necessary derivatization step for the hydroxyl group of this compound.
Sample Preparation and Lipid Extraction
The initial step involves the extraction of total lipids from the sample matrix (e.g., sediment, biological tissue).
-
Materials:
-
Freeze-dried and homogenized sample
-
Dichloromethane (DCM):Methanol (MeOH) (2:1 v/v)
-
Ultrasonic bath
-
Centrifuge
-
Glass Pasteur pipettes with glass wool plugs
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Place a known quantity of the homogenized sample into a clean extraction tube.
-
Add the DCM:MeOH solvent mixture and sonicate for 15 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction two more times, combining the supernatants.
-
Pass the combined extract through a Pasteur pipette containing anhydrous Na₂SO₄ to remove any residual water.
-
The total lipid extract (TLE) is then concentrated under a gentle stream of nitrogen.
-
Saponification and Isolation of the Neutral Lipid Fraction
To isolate this compound, the TLE is saponified to break down esters.
-
Materials:
-
6% KOH in MeOH
-
Saturated NaCl solution
-
-
Procedure:
-
Add the 6% KOH in MeOH solution to the dried TLE.
-
Heat the mixture at 80°C for 2 hours.
-
After cooling, add a saturated NaCl solution and extract the neutral lipid fraction (containing this compound) three times with hexane.
-
Combine the hexane fractions and wash with the saturated NaCl solution until the aqueous phase is neutral.
-
Dry the neutral fraction over anhydrous Na₂SO₄ and concentrate.
-
Derivatization of this compound
Since this compound is a long-chain alcohol, it requires derivatization to increase its volatility for GC analysis. Acetylation to form phytanyl acetate (B1210297) is a common method.
-
Materials:
-
Procedure:
-
Add a mixture of acetic anhydride and pyridine to the dried neutral lipid fraction.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add deionized water and extract the phytanyl acetate into hexane.
-
Wash the hexane fraction with deionized water to remove any remaining reagents.
-
Dry the hexane fraction over anhydrous Na₂SO₄ and concentrate to a final volume for GC-IRMS analysis.
-
GC-IRMS Analysis
The derivatized sample is then analyzed by GC-IRMS.
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to an Isotope Ratio Mass Spectrometer (IRMS) via a combustion interface (for δ¹³C) or a pyrolysis interface (for δ²H).
-
-
GC Conditions (Typical):
-
Column: DB-5ms or equivalent (e.g., 60 m x 0.25 mm ID x 0.25 µm film thickness)
-
Injector: Splitless, 280°C
-
Oven Program: 60°C (hold 2 min), ramp to 150°C at 10°C/min, then ramp to 320°C at 4°C/min (hold 20 min)
-
Carrier Gas: Helium
-
-
IRMS Conditions:
-
Combustion Reactor (δ¹³C): CuO/NiO/Pt at ~960°C
-
Pyrolysis Reactor (δ²H): Ceramic tube at ~1450°C
-
The IRMS measures the isotope ratios of the resulting CO₂ (for δ¹³C) or H₂ (for δ²H) gas.
-
Data Analysis and Calibration
-
Isotope ratios are reported in delta (δ) notation in per mil (‰) relative to international standards: Vienna Pee Dee Belemnite (V-PDB) for carbon and Vienna Standard Mean Ocean Water (V-SMOW) for hydrogen.
-
A two-point calibration is performed using reference materials with known isotopic compositions that bracket the expected values of the samples.
-
For δ¹³C of phytanyl acetate, a correction must be applied to account for the carbon atoms added during the acetylation derivatization.
Visualizing the Workflow and Key Concepts
To better illustrate the analytical process and the underlying principles, the following diagrams are provided.
References
Confirming Phytanol Identification: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate identification and quantification of phytanol are critical in various fields, including lipidomics, biomarker discovery, and natural product chemistry. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with gas chromatography-mass spectrometry (GC-MS) for the confirmation of this compound, supported by experimental data and detailed protocols.
High-Resolution Mass Spectrometry: The Gold Standard for Confirmation
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for the analysis of lipids like this compound.[1] Its high mass accuracy and resolving power allow for the precise determination of the elemental composition of an analyte, significantly increasing confidence in its identification. This is especially crucial in complex biological matrices where isobaric interferences—compounds with the same nominal mass but different elemental compositions—are common.[2][3]
In contrast, traditional gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[4] For non-volatile molecules like this compound, a chemical derivatization step is typically required to increase their volatility and thermal stability for GC analysis.[5]
Performance Comparison: LC-HRMS vs. GC-MS for this compound Analysis
While direct comparative quantitative data for this compound is limited in publicly available literature, we can infer the performance of these techniques based on studies of structurally similar compounds like phytosterols (B1254722) and other lipids.[6][7]
| Parameter | High-Resolution Mass Spectrometry (LC-HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | Very High (distinguishes isobaric compounds) | High (good chromatographic separation) |
| Sensitivity | High (typically low ng/mL to pg/mL) | High (can be better for low concentration compounds)[7] |
| Sample Preparation | Simpler (often direct injection after extraction)[5] | More complex (requires derivatization)[5] |
| Analysis Time | Fast (modern UPLC systems offer short run times) | Can be longer due to derivatization and GC run times |
| Confirmation | High confidence due to accurate mass measurement | Relies on retention time and library matching |
| Cost | Higher initial instrument cost | Lower initial instrument cost |
Experimental Protocols
High-Resolution Mass Spectrometry (LC-HRMS) Protocol for this compound Analysis
This protocol is based on established methods for the analysis of similar lipid molecules.
1. Sample Preparation:
-
Extraction: For biological samples, a liquid-liquid extraction using a solvent system like chloroform:methanol (2:1, v/v) is commonly employed.
-
Internal Standard: A suitable internal standard, such as a stable isotope-labeled this compound (e.g., this compound-d4), should be added before extraction to ensure accurate quantification.
-
Reconstitution: After extraction, the dried residue is reconstituted in a solvent compatible with the LC mobile phase, typically a mixture of acetonitrile (B52724) and isopropanol.
2. LC-HRMS Analysis:
-
Chromatography: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (A) and acetonitrile/isopropanol (B), is effective.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Analyzer: A high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) is used to acquire high-resolution full scan and fragmentation data.
-
Data Acquisition: Data is acquired in full scan mode to determine the accurate mass of the precursor ion and in data-dependent MS/MS mode to obtain fragmentation spectra for structural confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis
This protocol includes a necessary derivatization step.
1. Sample Preparation:
-
Extraction: Similar to the LC-HRMS protocol, a liquid-liquid extraction is performed.
-
Internal Standard: An appropriate internal standard is added prior to extraction.
-
Derivatization (Silylation):
-
The dried extract is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the hydroxyl group of this compound into a more volatile trimethylsilyl (B98337) (TMS) ether.
-
The reaction is typically carried out at 60-80°C for 30-60 minutes.
-
2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms, is commonly used.
-
Carrier Gas: Helium is used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the oven to ensure good separation of the analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Analyzer: A quadrupole or ion trap mass analyzer is typically used.
-
Data Acquisition: Data is acquired in full scan mode, and the resulting mass spectrum is compared to spectral libraries (e.g., NIST) for identification.
-
Mandatory Visualizations
Caption: Comparative workflow for this compound identification.
Caption: Conceptual fragmentation comparison.
Caption: Phytol-activated PI3K/Akt signaling pathway.[2]
Conclusion
High-resolution mass spectrometry offers unparalleled confidence in the identification of this compound due to its high mass accuracy and ability to resolve isobaric interferences. While GC-MS remains a viable and more accessible alternative, the requirement for derivatization and its reliance on spectral library matching for identification make it a less definitive technique for confirmation. For researchers requiring the highest level of certainty in this compound identification, particularly in complex samples, LC-HRMS is the recommended methodology. The choice of technique will ultimately depend on the specific requirements of the analysis, including the need for quantitative accuracy, the complexity of the sample matrix, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytol increases adipocyte number and glucose tolerance through activation of PI3K/Akt signaling pathway in mice fed high-fat and high-fructose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.unar.ac.id [repository.unar.ac.id]
- 5. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phytolith Extraction: Microwave Digestion vs. Hot Water Bath
For researchers, scientists, and drug development professionals, the efficient and effective extraction of phytoliths from plant tissues is a critical first step in a wide range of analytical procedures. The choice of extraction method can significantly impact the yield, purity, and integrity of the resulting phytoliths, thereby influencing subsequent analyses.
This guide provides a detailed comparison of two common phytolith extraction techniques: microwave digestion and the traditional hot water bath method. By examining experimental data on their performance, this document aims to equip researchers with the necessary information to select the most appropriate method for their specific research needs.
At a Glance: Microwave Digestion vs. Hot Water Bath
| Parameter | Microwave Digestion | Hot Water Bath |
| Processing Time | Significantly faster; often hours less than hot water bath.[1] | Slower; can be a lengthy process, sometimes requiring overnight steps.[1] |
| Phytolith Yield | Comparable to other methods, though specific quantitative comparisons are limited. | Generally provides good yield, but may be operator-dependent. |
| Sample Purity | Produces cleaner samples with fewer humic colloids, resulting in better visibility under a microscope.[1] | Can result in samples with more organic residues, potentially obscuring phytoliths.[1] |
| Potential for Damage | Minimal evidence of significant morphological damage to phytoliths.[2][3] | Generally considered a gentle method with low risk of damage to phytoliths. |
| Cost | Higher initial investment for microwave digestion equipment.[1] | Lower initial cost, requiring basic laboratory equipment like hot plates and beakers.[1] |
| Chemical Waste | Generates less chemical waste due to more efficient reactions.[1] | Tends to use larger volumes of reagents, resulting in more chemical waste.[1] |
| Cross-Contamination | Reduced risk of cross-contamination.[4][5] | Higher potential for cross-contamination if not carefully monitored.[5] |
How the Methods Work: A Visual Comparison
The following diagram illustrates the core principles and key differentiating factors between the microwave digestion and hot water bath phytolith extraction methods.
References
Evaluating the Pristane/Phytane Ratio in Diverse Geological Environments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ratio of the acyclic isoprenoid hydrocarbons pristane (B154290) (Pr) and phytane (B1196419) (Ph) is a widely utilized geochemical tool for paleoenvironmental reconstruction, particularly in the context of hydrocarbon exploration and source rock characterization. This guide provides a comprehensive comparison of the Pr/Ph ratio across various geological settings, supported by experimental data and detailed methodologies.
Geochemical Significance of the Pristane/Phytane Ratio
Pristane (C19) and phytane (C20) are predominantly derived from the phytyl side chain of chlorophyll (B73375), a pigment abundant in photosynthetic organisms.[1] The diagenetic pathways leading to the formation of these two isoprenoids are primarily controlled by the redox conditions of the depositional environment.
-
Oxic Conditions: In oxygen-rich environments, the phytol (B49457) side chain of chlorophyll is oxidized to phytenic acid. Subsequent decarboxylation and reduction lead to the formation of pristane.
-
Anoxic Conditions: In oxygen-poor environments, phytol undergoes reduction to dihydrophytol, which is then further reduced to form phytane.[1]
Consequently, the Pr/Ph ratio serves as a valuable proxy for the oxygen levels at the time of sediment deposition.
Data Presentation: Pristane/Phytane Ratios in Various Geological Settings
The following table summarizes typical Pr/Ph ratios observed in different geological environments. These values are indicative and can be influenced by other factors such as the source of organic matter, thermal maturity, and biodegradation.[2]
| Geological Setting | Depositional Environment | Predominant Organic Matter Source | Typical Pristane/Phytane (Pr/Ph) Ratio | Redox Conditions |
| Marine Shales | Open marine | Algae and bacteria | < 2.0 | Anoxic to sub-oxic |
| Lacustrine (Freshwater) | Lake environments | Algae, bacteria, and terrestrial plants | Variable, often > 1.0 | Oxic to anoxic |
| Terrestrial (Coals & Deltas) | Swamps, deltas, terrestrial basins | Higher plants | > 3.0 (can reach up to 10)[3] | Oxic |
| Carbonates | Marine platforms and reefs | Marine algae and bacteria | < 1.0[4] | Anoxic |
| Evaporites/Hypersaline | Restricted marine or lacustrine | Halophilic archaea and algae | < 0.8 (often very low)[1] | Strongly anoxic (hypersaline) |
Experimental Protocols: Determination of the Pristane/Phytane Ratio
The quantitative analysis of pristane and phytane is typically performed using gas chromatography-mass spectrometry (GC-MS). The following is a generalized experimental protocol.
3.1. Sample Preparation and Extraction
-
Crushing and Grinding: Solid rock or sediment samples are crushed and ground to a fine powder (< 200 mesh) to increase the surface area for extraction.
-
Solvent Extraction: The powdered sample is extracted with an organic solvent mixture (e.g., dichloromethane:methanol, 93:7 v/v) using a Soxhlet apparatus or an accelerated solvent extractor. This step isolates the total lipid extract (bitumen).
3.2. Fractionation
The complex bitumen is fractionated to isolate the saturated hydrocarbon fraction, which contains pristane and phytane.
-
Column Chromatography: The extract is loaded onto a chromatography column packed with activated silica (B1680970) gel or alumina.
-
Elution: A series of solvents with increasing polarity are passed through the column to separate different compound classes. The saturated hydrocarbon fraction is typically eluted with a non-polar solvent like n-hexane.
3.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: A small volume of the saturated hydrocarbon fraction is injected into the GC-MS system.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The separation of compounds is based on their boiling points and interaction with the column's stationary phase.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting fragments is measured, allowing for the identification and quantification of individual compounds.
-
Quantification: Pristane and phytane are identified by their characteristic retention times and mass spectra. The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram. The Pr/Ph ratio is then calculated from these peak areas.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the formation of pristane and phytane and the analytical workflow for their determination.
References
- 1. Analytical workflow for comprehensive blood metabolomics analysis by GC-MS. Application to children with ventilator associated pneumonia - Universidad CEU San Pablo [investigacionusp.ceu.es]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Phytanol: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle phytanol with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat is required to protect street clothing.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Spill Management: In the event of a spill, immediately alert personnel in the area. Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit. Place the absorbed material into a designated, sealed container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. The primary method for the disposal of organic chemical waste of this nature is typically high-temperature incineration by a licensed waste disposal contractor.
-
Waste Segregation:
-
Trace Contamination: Items with minimal residual contamination, such as empty vials, pipette tips, and gloves, should be collected in a designated hazardous waste container.
-
Bulk Waste: Unused, expired, or grossly contaminated this compound, along with spill cleanup materials, must be collected in a separate, clearly labeled hazardous waste container.
-
-
Containerization and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
All containers must be securely sealed to prevent leakage.
-
Label each container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal company with all available information about the chemical to ensure safe handling and proper disposal, which will likely involve incineration.
-
Quantitative Data for this compound Disposal
Due to the limited publicly available data for this compound, the following table provides general parameters for the disposal of similar non-halogenated organic compounds. It is crucial to confirm these with your licensed waste disposal contractor.
| Parameter | Guideline | Rationale |
| Primary Disposal Method | High-Temperature Incineration | Ensures the complete thermal destruction of the organic compound. |
| Incineration Temperature | ≥ 850°C | Sufficient temperature to break down long-chain organic molecules. |
| Incineration Residence Time | ≥ 2 seconds | Ensures complete combustion and destruction of hazardous constituents. |
| Aquatic Toxicity | Data not available for this compound | As a precaution, prevent any release into aquatic environments. |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Essential Safety and Handling Protocols for Phytanol
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals like Phytanol is a cornerstone of operational excellence and personal safety. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to ensure the safe management of this compound in a laboratory setting. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Equipment Specification | Purpose & Use Case |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles or safety glasses with side shields. A face shield may be worn for additional protection during procedures with a high splash risk. | Required at all times in the laboratory to protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Required for all handling to prevent direct skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended. | Required for all handling to provide a barrier against chemical splashes and spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if working outside of a fume hood or in a poorly ventilated area where there is a risk of inhaling vapors or mists. | To prevent respiratory irritation from potential fumes. |
| Foot Protection | Closed-toe shoes. | Required in all laboratory areas to protect feet from spills and dropped objects. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or vapors, a chemical fume hood is required.
-
Review Procedures: Before beginning any new procedure, review the entire process to identify potential hazards and ensure all necessary safety equipment is available.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
Step-2: Handling
-
Avoid Contact: Minimize direct contact with this compound. Use appropriate tools and techniques to handle the substance.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.[1]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.
Step 3: Spill Management
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain and absorb the liquid.
-
Place the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area thoroughly.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is critical to protect personnel and the environment. Do not dispose of this compound down the drain or in regular trash.[2][3]
Step 1: Waste Segregation and Collection
-
Liquid Waste: Collect all unused or waste this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with this compound.
-
Contaminated Solids: Any materials that come into direct contact with this compound, such as gloves, absorbent pads, and pipette tips, must be treated as hazardous waste. Collect these items in a separate, clearly labeled hazardous waste bag or container.
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Step 2: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound". Include any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials, until they are collected.
Step 3: Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.
-
Licensed Vendor: The EHS department will ensure that the waste is transported and disposed of by a licensed and approved hazardous waste management company, likely through incineration or another approved method.[2][3]
-
Record Keeping: Maintain meticulous records of the disposal of this compound in accordance with your institution's policies and any regulatory requirements.
This compound Handling and Disposal Workflow
The following diagram outlines the key decision points and procedures for the safe handling and disposal of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
